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Foundational

Dimethyl (2-oxopropanimidoyl)phosphonate (CAS 90965-06-3): The Bestmann-Ohira Reagent in Advanced Organic Synthesis

Executive Summary Dimethyl (2-oxopropanimidoyl)phosphonate (CAS 90965-06-3)—more accurately and universally recognized in the literature as dimethyl (1-diazo-2-oxopropyl)phosphonate or the Bestmann-Ohira Reagent (BOR) —i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl (2-oxopropanimidoyl)phosphonate (CAS 90965-06-3)—more accurately and universally recognized in the literature as dimethyl (1-diazo-2-oxopropyl)phosphonate or the Bestmann-Ohira Reagent (BOR) —is a cornerstone reagent in modern synthetic chemistry[1]. It is the premier tool for the one-carbon homologation of aldehydes to terminal alkynes under exceptionally mild conditions.

This technical whitepaper provides an in-depth mechanistic framework, physicochemical property analysis, and self-validating experimental protocols for the utilization and in situ generation of BOR. It is designed for researchers and drug development professionals who require high-fidelity, scalable methods for alkyne synthesis, particularly in the context of bioorthogonal "click" chemistry and complex active pharmaceutical ingredient (API) development.

Chemical Identity and Physicochemical Properties

While occasionally cataloged under the ambiguous nomenclature "dimethyl (2-oxopropanimidoyl)phosphonate," the active functional group is a diazo moiety ( C=N+=N− ), not an imidoyl group[2]. The reagent is a pale-yellow to orange liquid that is typically supplied as a 10% solution in acetonitrile or tetrahydrofuran (THF) to mitigate the explosive hazards inherent to neat diazo compounds[1].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
CAS Registry Number 90965-06-3
Molecular Formula C5​H9​N2​O4​P [1]
Molecular Weight 192.11 g/mol [1]
Appearance Light yellow to orange clear liquid
Density (10% in MeCN) 0.800 – 0.850 g/mL at 20 °C[1]
Refractive Index ( n20/D​ ) 1.352 – 1.354 (10% in MeCN)[1]
Solubility Soluble in acetonitrile, THF, methanol, and common organic solvents[3][4]
Storage Conditions 2–8 °C or -20 °C; Protect from light and moisture[1][4]

Mechanistic Framework: The Bestmann-Ohira Modification

The synthesis of alkynes from aldehydes traditionally relied on the Corey-Fuchs reaction, which requires strong bases and low temperatures, or the Seyferth-Gilbert homologation using dimethyl (diazomethyl)phosphonate (DAMP). However, DAMP requires highly basic conditions (e.g., potassium tert-butoxide at -78 °C), which frequently triggers unwanted aldol condensations in enolizable aldehydes[5][6].

The Bestmann-Ohira modification elegantly bypasses this limitation. By utilizing BOR and a mild base (typically K2​CO3​ ) in methanol, the active DAMP anion is generated in situ at room temperature[6].

Causality of the Reaction Cascade
  • Methanolysis : Potassium carbonate in methanol cleaves the acetyl group of BOR, generating the DAMP anion and methyl acetate. This slow, continuous generation keeps the steady-state concentration of the strong nucleophile low, preventing side reactions.

  • Nucleophilic Addition : The DAMP anion attacks the aldehyde carbonyl, forming an alkoxide intermediate that rapidly cyclizes into an oxaphosphetane [5].

  • Cycloelimination : Driven by the formation of a strong P=O bond, the oxaphosphetane undergoes a Wittig-like cycloelimination, expelling dimethyl phosphate and yielding a diazoalkene[5].

  • Carbene Formation & Migration : The diazoalkene spontaneously loses N2​ gas to form a highly reactive vinylidene carbene. A rapid 1,2-hydrogen shift (or alkyl/aryl shift in the case of ketones) produces the final terminal alkyne[5][6].

Mechanism A Bestmann-Ohira Reagent (BOR) B Base Cleavage (K2CO3 / MeOH) A->B C DAMP Anion Intermediate B->C D Aldehyde Addition C->D E Oxaphosphetane Intermediate D->E F Cycloelimination (- Dimethyl Phosphate) E->F G Diazoalkene F->G H N2 Loss & 1,2-Migration G->H I Terminal Alkyne H->I

Mechanistic pathway of the Bestmann-Ohira homologation from aldehyde to terminal alkyne.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical phase includes an observable metric or analytical checkpoint to confirm causality and progress.

Protocol A: One-Pot Synthesis of Terminal Alkynes from Aldehydes

This protocol utilizes commercially available BOR (10% in MeCN) to homologate an enolizable or non-enolizable aldehyde.

Reagents:

  • Aldehyde substrate (1.0 equiv)

  • Bestmann-Ohira Reagent (10% in MeCN) (1.2 equiv)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv)

  • Anhydrous Methanol (Reaction solvent, ~0.2 M)

Step-by-Step Methodology:

  • System Purge : Assemble an oven-dried, 3-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with argon for 15 minutes to displace oxygen and ambient moisture.

  • Base Activation : Charge the flask with anhydrous K2​CO3​ (2.0 equiv) and anhydrous methanol. Stir at room temperature for 30 minutes. Validation Checkpoint: The suspension will turn into a faint grey, turbid mixture, indicating proper dispersion and partial dissolution of the base.

  • Substrate Addition : Introduce the aldehyde (1.0 equiv) via syringe.

  • Reagent Introduction : Slowly add the BOR solution (1.2 equiv) dropwise via syringe under positive argon pressure.

  • Reaction Propagation : Stir the mixture at room temperature (20–25 °C) for 4 to 15 hours, depending on substrate steric hindrance.

  • Validation & Quality Control : Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. Self-Validation: The disappearance of the UV-active/stainable aldehyde spot and the appearance of a higher- Rf​ non-polar alkyne spot confirms the cycloelimination and migration steps are complete.

  • Workup : Quench the reaction by diluting with diethyl ether. Wash the organic layer with 5% aqueous sodium bicarbonate ( NaHCO3​ ) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the terminal alkyne.

Protocol B: In Situ Generation of BOR (Scalable Diazo Transfer)

Because commercial BOR can be cost-prohibitive for large-scale drug development, researchers often synthesize it in situ from dimethyl (2-oxopropyl)phosphonate using a diazo transfer reagent such as imidazole-1-sulfonyl azide or p -toluenesulfonyl azide ( TsN3​ )[7][8].

Workflow Step1 1. Reagent Prep Dimethyl-2-oxopropylphosphonate + Sulfonyl Azide + K2CO3 Step2 2. Diazo Transfer Stir in MeCN (2h, 25°C) Step1->Step2 Step3 3. In Situ BOR Generation Confirm via TLC/HPLC Step2->Step3 Step4 4. Aldehyde Addition Add Substrate in MeOH Step3->Step4 Step5 5. Homologation Stir 15h at 25°C Step4->Step5 Step6 6. Aqueous Workup Extract & Purify Alkyne Step5->Step6

Workflow for the scalable in situ generation of BOR and subsequent homologation.

Step-by-Step Methodology:

  • Diazo Transfer : To a suspension of K2​CO3​ (3.0 equiv) in acetonitrile, add dimethyl (2-oxopropyl)phosphonate (1.2 equiv) and imidazole-1-sulfonyl azide hydrochloride (1.2 equiv)[8].

  • Reagent Maturation : Stir the mixture at 25 °C for 2 hours. Validation Checkpoint: Analyze an aliquot via HPLC or TLC to confirm the complete consumption of the phosphonate starting material, validating the formation of BOR[8].

  • Tandem Homologation : Without isolating the BOR, add the target aldehyde (1.0 equiv) dissolved in methanol directly to the reaction vessel[8].

  • Completion : Stir for 15 hours at 25 °C. The presence of methanol is strictly required here to initiate the cleavage of the acetyl group from the newly formed BOR[8].

  • Purification : Perform an aqueous workup. The byproducts of imidazole-1-sulfonyl azide are highly water-soluble, allowing the alkyne to be extracted cleanly into an organic phase[8].

Advanced Applications in Drug Development

Beyond simple homologation, BOR (CAS 90965-06-3) is highly valued in pharmaceutical research for two primary functions:

  • Bioorthogonal Tagging : Terminal alkynes synthesized via BOR are the primary substrates for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows researchers to append fluorophores, pull-down tags, or targeted protein degraders (PROTACs) to small molecule APIs.

  • Heterocycle Synthesis : BOR acts as a potent 1,3-dipole. In the presence of appropriate dipolarophiles, it undergoes 1,3-dipolar cycloadditions to form complex, phosphoryl-substituted nitrogen heterocycles such as pyrazoles, triazoles, and oxazoles, which are highly privileged scaffolds in medicinal chemistry[1][9].

References

  • Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of the Bestmann-Ohira Reagent. ResearchGate. Available at:[Link]

  • In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses Procedure. Available at:[Link]

Sources

Exploratory

Dimethyl (1-Diazo-2-oxopropyl)phosphonate: Structure, Molecular Weight, and Mechanistic Applications in Alkyne Synthesis

Executive Summary & Nomenclature Clarification In the landscape of organic synthesis and drug development, precision in chemical nomenclature is paramount. A pervasive discrepancy exists within commercial chemical catalo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In the landscape of organic synthesis and drug development, precision in chemical nomenclature is paramount. A pervasive discrepancy exists within commercial chemical catalogs regarding CAS Registry Number 90965-06-3. Frequently listed under the misnomer "dimethyl (2-oxopropanimidoyl)phosphonate" [1], structural and spectroscopic validation confirms that this compound is actually dimethyl (1-diazo-2-oxopropyl)phosphonate , universally recognized by synthetic chemists as the Ohira-Bestmann reagent [2][3].

An imidoyl moiety (–C(=NH)–) would yield a molecular formula of C5H10NO4P and a molecular weight of 179.11 g/mol . However, the true structure features a diazo group (–C(=N2)–), resulting in the formula C5H9N2O4P and a molecular weight of 192.11 g/mol [4]. This whitepaper serves as a definitive technical guide to the true structure, physicochemical properties, and experimental applications of the Ohira-Bestmann reagent, specifically focusing on its role in the one-carbon homologation of aldehydes to terminal alkynes.

Physicochemical Properties & Structural Analysis

The Ohira-Bestmann reagent is characterized by a central diazo carbon flanked by two highly electron-withdrawing groups: a dimethyl phosphonate ester and an acetyl group. This "push-pull" electronic environment heavily delocalizes the electron density of the diazo moiety, granting the molecule exceptional stability compared to unfunctionalized diazoalkanes. This stability allows it to be handled safely under standard laboratory conditions and stored for extended periods without significant degradation[5].

Table 1: Quantitative Physicochemical Data
PropertyValidated Value
IUPAC Name Dimethyl (1-diazo-2-oxopropyl)phosphonate
Common Name Ohira-Bestmann Reagent
Catalog Misnomer Dimethyl (2-oxopropanimidoyl)phosphonate
CAS Registry Number 90965-06-3
Molecular Formula C5H9N2O4P
Molecular Weight 192.11 g/mol
Appearance Pale yellow to brown clear liquid
Solubility Profile Highly soluble in MeOH, THF, DCM, and Toluene
Primary Application Seyferth-Gilbert homologation (Aldehyde to Alkyne)

Mechanistic Causality: The Ohira-Bestmann Reaction

The primary utility of dimethyl (1-diazo-2-oxopropyl)phosphonate is the conversion of aldehydes to terminal alkynes—a critical transformation in medicinal chemistry for introducing "click chemistry" handles or building complex natural product scaffolds. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is favored because it avoids the strongly basic, cryogenic conditions required by alternative methods like the Corey-Fuchs reaction[6].

The Reaction Cascade
  • In Situ Generation: The reaction begins with the addition of a mild base (typically K2CO3) in methanol. The resulting methoxide anion attacks the acetyl carbonyl of the reagent. This selective cleavage liberates methyl acetate and generates the active Seyferth-Gilbert anion (dimethyl diazomethylphosphonate carbanion) in situ[5].

  • Nucleophilic Addition: The highly reactive carbanion attacks the electrophilic carbon of the target aldehyde, forming a betaine intermediate.

  • Oxaphosphetane Formation & Elimination: Driven by the oxophilicity of phosphorus, the betaine cyclizes into a four-membered oxaphosphetane ring. Analogous to the Wittig reaction, this ring rapidly collapses, expelling water-soluble dimethyl phosphate and yielding a diazoalkene.

  • Carbene Generation & Rearrangement: The diazoalkene spontaneously extrudes nitrogen gas (N2) to form a transient vinylidene carbene. A rapid, concerted 1,2-hydride shift occurs, finalizing the transformation into the terminal alkyne.

Mechanism Reagent Ohira-Bestmann Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate) Base Base Cleavage (K2CO3 in MeOH) Reagent->Base Anion Seyferth-Gilbert Anion (Diazomethylphosphonate carbanion) Base->Anion Loss of Methyl Acetate Addition Nucleophilic Addition Anion->Addition Aldehyde Target Aldehyde (R-CHO) Aldehyde->Addition Oxaphosphetane Oxaphosphetane Intermediate Addition->Oxaphosphetane Diazoalkene Diazoalkene (R-CH=C=N2) Oxaphosphetane->Diazoalkene Elimination of Dimethyl Phosphate Carbene Vinylidene Carbene (R-CH=C:) Diazoalkene->Carbene Loss of N2 Gas Alkyne Terminal Alkyne (R-C≡CH) Carbene->Alkyne 1,2-Hydride Shift

Figure 1: Mechanistic pathway of the Ohira-Bestmann homologation from aldehyde to terminal alkyne.

Experimental Protocol: One-Pot Homologation of Aldehydes

To ensure high yields and reproducibility, the following protocol is designed as a self-validating system. Every reagent choice and purification step is engineered to drive the equilibrium forward while isolating the product from specific mechanistic byproducts[6].

Step-by-Step Methodology

Step 1: System Initialization

  • Action: In an oven-dried, round-bottom flask purged with Argon, dissolve the target aldehyde (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) in anhydrous methanol (0.1 M relative to the aldehyde).

  • Causality: Methanol is not merely a solvent; it is a stoichiometric participant. It reacts with K2CO3 to form the methoxide necessary to cleave the acetyl group from the reagent. The Argon atmosphere prevents the oxidation of sensitive aliphatic aldehydes into unreactive carboxylic acids.

Step 2: Reagent Introduction

  • Action: Add dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 equiv) dropwise to the stirring suspension at room temperature.

  • Causality: Dropwise addition controls the exothermic generation of the Seyferth-Gilbert anion. Flooding the system with the reagent can lead to localized high concentrations of the carbanion, promoting unwanted self-condensation or rapid degradation before it can encounter the aldehyde.

Step 3: Reaction Maturation & Monitoring

  • Action: Stir the mixture at room temperature for 4 to 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and a potassium permanganate (KMnO4) stain.

  • Causality: The rate-determining step is the nucleophilic attack of the carbanion on the aldehyde. Sterically hindered or electron-rich aldehydes will require the full 12 hours. The KMnO4 stain is critical here, as it will rapidly oxidize the newly formed terminal alkyne, confirming product formation even if the alkyne is not UV-active.

Step 4: Quenching and Biphasic Extraction

  • Action: Once the aldehyde is consumed, dilute the reaction mixture with diethyl ether and wash with a 5% aqueous NaHCO3 solution, followed by saturated brine.

  • Causality: Diethyl ether efficiently partitions the non-polar alkyne product into the organic layer. The basic aqueous wash serves a dual purpose: it neutralizes any remaining reactive species and highly favors the partitioning of the highly polar, water-soluble byproduct (dimethyl phosphate) into the aqueous waste, effectively purifying the crude mixture.

Step 5: Validation & Quality Control (Self-Validation)

  • Action: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and analyze the crude via 1H NMR and IR spectroscopy.

  • Causality: The protocol is validated internally by the disappearance of the aldehyde proton signal (~9.5–10.5 ppm) and the emergence of a sharp doublet or singlet corresponding to the terminal alkyne proton (~2.0–2.5 ppm) in 1H NMR. IR spectroscopy will confirm success via a sharp, distinct C-H stretch at ~3300 cm-1, definitively proving the structural transformation.

References

  • Organic Syntheses - Diethyl (1-Diazo-2-oxopropyl)phosphonate Procedure. Retrieved from:[Link]

  • Synthonix - Dimethyl (2-oxopropanimidoyl)phosphonate - [D26399] (Catalog Misnomer Example). Retrieved from:[Link]

  • Chemistry StackExchange - Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Retrieved from:[Link]

Sources

Foundational

An In-Depth Spectroscopic Guide to Dimethyl (2-Oxopropanimidoyl)phosphonate and its Precursor

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of dimethyl (2-oxopropanimidoyl)phosphonate. Due to the limited availability of direct experimental NMR data for this specific oxime, this guide presents a comprehensive examination of its well-characterized precursor, dimethyl (2-oxopropyl)phosphonate. Subsequently, a detailed prediction of the ¹H and ¹³C NMR spectra for dimethyl (2-oxopropanimidoyl)phosphonate is provided, based on established principles of NMR spectroscopy and analysis of related α-oximinophosphonate structures. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of these important organophosphorus compounds in a research and development setting.

Introduction: The Significance of α-Functionalized Phosphonates

Organophosphorus compounds, particularly phosphonates, are of significant interest in medicinal chemistry and drug development due to their ability to act as stable mimics of phosphate esters and their diverse biological activities. Dimethyl (2-oxopropyl)phosphonate is a key synthetic intermediate used in the preparation of a variety of more complex molecules. Its conversion to the corresponding oxime, dimethyl (2-oxopropanimidoyl)phosphonate, introduces a new functional group that can significantly alter its chemical and biological properties, opening avenues for further synthetic transformations and the development of novel bioactive compounds.

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these molecules. This guide will provide a thorough understanding of the NMR spectral features of both the keto-phosphonate precursor and its oxime derivative.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for organophosphorus compounds like those discussed in this guide.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for these types of compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 10-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

NMR Analysis of Dimethyl (2-Oxopropyl)phosphonate

Dimethyl (2-oxopropyl)phosphonate (CAS No. 4202-14-6) is a well-characterized compound, and its NMR data serves as a crucial baseline for understanding its derivatives.

¹H NMR Spectrum of Dimethyl (2-Oxopropyl)phosphonate

The proton NMR spectrum of dimethyl (2-oxopropyl)phosphonate is characterized by three distinct signals.

Table 1: ¹H NMR Data for Dimethyl (2-Oxopropyl)phosphonate in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~3.78Doublet6H2 x -OCH₃³J(P,H) ≈ 11 Hz
~3.15Doublet2H-CH₂-²J(P,H) ≈ 22 Hz
~2.30Singlet3H-C(O)CH₃-

Causality Behind Experimental Observations:

  • -OCH₃ Protons (δ ~3.78): The six protons of the two methoxy groups are chemically equivalent and appear as a single signal. This signal is split into a doublet due to coupling with the phosphorus nucleus (³J(P,H)), which is three bonds away. The chemical shift is in the typical region for methoxy groups attached to an electron-withdrawing phosphorus atom.

  • -CH₂- Protons (δ ~3.15): The two methylene protons are adjacent to both the phosphonate group and the carbonyl group. Their signal is shifted downfield due to the electron-withdrawing nature of these two groups. The signal appears as a doublet due to coupling with the phosphorus nucleus (²J(P,H)), which is two bonds away. This two-bond coupling is typically larger than the three-bond coupling.

  • -C(O)CH₃ Protons (δ ~2.30): The three protons of the acetyl methyl group are chemically equivalent and appear as a sharp singlet. They are too far from the phosphorus atom to exhibit any significant coupling. Their chemical shift is characteristic of a methyl group attached to a carbonyl carbon.

¹³C NMR Spectrum of Dimethyl (2-Oxopropyl)phosphonate

The proton-decoupled ¹³C NMR spectrum of dimethyl (2-oxopropyl)phosphonate shows four distinct signals.

Table 2: ¹³C NMR Data for Dimethyl (2-Oxopropyl)phosphonate in CDCl₃

Chemical Shift (δ, ppm)Multiplicity (due to P-coupling)AssignmentCoupling Constant (J, Hz)
~201.0DoubletC=O²J(P,C) ≈ 6 Hz
~53.0Doublet-OCH₃²J(P,C) ≈ 6 Hz
~42.0Doublet-CH₂-¹J(P,C) ≈ 130 Hz
~30.0Singlet-C(O)CH₃-

Causality Behind Experimental Observations:

  • C=O Carbon (δ ~201.0): The carbonyl carbon appears significantly downfield, which is characteristic for ketones. It is split into a doublet due to a two-bond coupling with the phosphorus atom (²J(P,C)).

  • -OCH₃ Carbons (δ ~53.0): The two methoxy carbons are equivalent and their signal is split into a doublet due to two-bond coupling with the phosphorus atom (²J(P,C)).

  • -CH₂- Carbon (δ ~42.0): The methylene carbon is directly bonded to the phosphorus atom, resulting in a large one-bond coupling constant (¹J(P,C)). This large coupling is a definitive feature for identifying carbons directly attached to phosphorus.

  • -C(O)CH₃ Carbon (δ ~30.0): The methyl carbon of the acetyl group is relatively upfield and appears as a singlet as it is too far from the phosphorus to show significant coupling.

Predicted NMR Analysis of Dimethyl (2-Oxopropanimidoyl)phosphonate

The conversion of the ketone in dimethyl (2-oxopropyl)phosphonate to an oxime functional group in dimethyl (2-oxopropanimidoyl)phosphonate is expected to cause significant changes in the NMR spectrum. The following predictions are based on the analysis of the precursor's data and known trends for oximes.

Predicted ¹H NMR Spectrum of Dimethyl (2-Oxopropanimidoyl)phosphonate

The formation of the oxime introduces a hydroxyl proton and removes the methylene group, while also influencing the chemical shifts of the remaining protons. The presence of E/Z isomers around the C=N bond is also possible, which could lead to two sets of signals. For simplicity, the predicted values for the major isomer are discussed.

Table 3: Predicted ¹H NMR Data for Dimethyl (2-Oxopropanimidoyl)phosphonate

Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationAssignmentPredicted Coupling Constant (J, Hz)
~10.0 - 12.0Broad Singlet1H=N-OH-
~3.80Doublet6H2 x -OCH₃³J(P,H) ≈ 11 Hz
~2.10Doublet3H=C-CH₃⁴J(P,H) ≈ 2-3 Hz

Rationale for Predictions:

  • =N-OH Proton (δ ~10.0 - 12.0): The hydroxyl proton of the oxime is expected to be significantly downfield and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift can be highly dependent on the solvent and concentration.

  • -OCH₃ Protons (δ ~3.80): The chemical shift of the methoxy protons is not expected to change significantly from the precursor as they are relatively distant from the site of modification. The doublet splitting due to phosphorus coupling will remain.

  • =C-CH₃ Protons (δ ~2.10): The methyl group is now attached to a C=N double bond. This will likely cause a slight upfield shift compared to the acetyl methyl group. A small four-bond coupling to the phosphorus (⁴J(P,H)) might be observable, which would result in a narrow doublet.

Predicted ¹³C NMR Spectrum of Dimethyl (2-Oxopropanimidoyl)phosphonate

The carbon skeleton is also significantly affected by the oximation reaction.

Table 4: Predicted ¹³C NMR Data for Dimethyl (2-Oxopropanimidoyl)phosphonate

Predicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to P-coupling)AssignmentPredicted Coupling Constant (J, Hz)
~150.0 - 155.0DoubletC=N¹J(P,C) ≈ 180-200 Hz
~53.5Doublet-OCH₃²J(P,C) ≈ 6 Hz
~12.0 - 15.0Doublet=C-CH₃³J(P,C) ≈ 5-10 Hz

Rationale for Predictions:

  • C=N Carbon (δ ~150.0 - 155.0): The carbon of the C=N bond will be significantly shielded compared to the carbonyl carbon of the ketone, appearing in the range of 150-155 ppm. This carbon is directly attached to the phosphorus atom, which will result in a very large one-bond coupling constant (¹J(P,C)).

  • -OCH₃ Carbons (δ ~53.5): The chemical shift of the methoxy carbons is expected to be largely unaffected.

  • =C-CH₃ Carbon (δ ~12.0 - 15.0): The methyl carbon attached to the C=N bond will be significantly shielded compared to the acetyl methyl carbon, appearing at a much higher field. It is also expected to show a small three-bond coupling to the phosphorus atom (³J(P,C)).

Visualization of Molecular Structures and NMR Assignments

To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structures and the assignment of the different nuclei.

Figure 1. Molecular structures and NMR assignments for dimethyl (2-oxopropyl)phosphonate and the predicted assignments for dimethyl (2-oxopropanimidoyl)phosphonate.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR characteristics of dimethyl (2-oxopropyl)phosphonate and a detailed, reasoned prediction for the NMR spectrum of its oxime derivative, dimethyl (2-oxopropanimidoyl)phosphonate. The key takeaways for researchers are:

  • The presence and magnitude of phosphorus-hydrogen and phosphorus-carbon coupling constants are critical for the unambiguous assignment of NMR signals in phosphonates.

  • The conversion of a keto group to an oxime results in predictable changes in the NMR spectrum, most notably the significant shielding of the carbon at the reaction center and the appearance of a downfield, exchangeable hydroxyl proton.

  • The potential for E/Z isomerism in the oxime should be considered, which may lead to a more complex spectrum than predicted for a single isomer.

This guide serves as a foundational resource for scientists working with these and related organophosphorus compounds, enabling more efficient and accurate structural characterization and analysis.

References

  • PubChem. (n.d.). Dimethyl (2-oxopropyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Dimethyl (2-oxopropyl)phosphonate. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Exploratory

solubility of dimethyl (2-oxopropanimidoyl)phosphonate in organic solvents

An In-depth Technical Guide to the Solubility of Dimethyl (2-oxopropyl)phosphonate in Organic Solvents Abstract Dimethyl (2-oxopropyl)phosphonate (CAS No: 4202-14-6), a versatile organophosphorus intermediate, is pivotal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of Dimethyl (2-oxopropyl)phosphonate in Organic Solvents

Abstract

Dimethyl (2-oxopropyl)phosphonate (CAS No: 4202-14-6), a versatile organophosphorus intermediate, is pivotal in the synthesis of novel agrochemicals and pharmaceuticals.[1] Its efficacy in synthetic pathways is fundamentally governed by its behavior in solution, making a comprehensive understanding of its solubility an indispensable tool for researchers. This guide provides an in-depth analysis of the physicochemical properties, theoretical solubility principles, and known solubility characteristics of dimethyl (2-oxopropyl)phosphonate. Addressing the current gap in quantitative data, we present a detailed, field-proven experimental protocol for its precise solubility determination, empowering researchers to optimize reaction conditions, enhance purification processes, and streamline formulation development.

Introduction and Chemical Identity

Dimethyl (2-oxopropyl)phosphonate, commonly referred to as dimethyl acetonylphosphonate, is a key building block in modern organic chemistry.[1] Its structure incorporates both a ketone and a phosphonate functional group, rendering it reactive and capable of participating in a wide array of chemical transformations.[2][3] The successful application of this reagent in complex synthetic routes—from initial reaction setup to final product isolation—is critically dependent on its interaction with the solvent medium. Solubility dictates the concentration at which reactions can be run, influences reaction kinetics, and is a cornerstone of purification techniques such as crystallization and chromatography.

This document serves as a technical resource for chemists and pharmaceutical scientists, consolidating the theoretical framework and practical knowledge surrounding the solubility of this compound. While the literature often provides qualitative descriptions, this guide aims to equip researchers with the means to derive quantitative, application-specific solubility data.

Physicochemical Profile

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structural features of dimethyl (2-oxopropyl)phosphonate provide clear indicators of its expected behavior in various organic solvents.

Table 1: Physicochemical Properties of Dimethyl (2-oxopropyl)phosphonate

PropertyValueSource(s)
CAS Number 4202-14-6[1][4]
Molecular Formula C₅H₁₁O₄P[1][4]
Molecular Weight 166.11 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1][5]
Density 1.202 g/mL at 25 °C[3]
Boiling Point 76-79 °C at 3 mmHg[3]
Refractive Index n20/D 1.439[3]
Synonyms Dimethyl acetonylphosphonate, (2-Oxopropyl)phosphonic acid dimethyl ester[4][5]
Structural Analysis and Solubility Prediction

The principle of "like dissolves like" is fundamental to predicting solubility. The structure of dimethyl (2-oxopropyl)phosphonate contains several polar functional groups that dictate its interactions with solvents.

cluster_molecule Dimethyl (2-oxopropyl)phosphonate Structure cluster_properties Key Functional Groups & Interactions P P O1 O P->O1 O2 O P->O2 O3 O P->O3 C1 CH₂ P->C1 Phosphonate Phosphonate Group (P=O, P-O-C) Highly Polar H-bond Acceptor P->Phosphonate C4 CH₃ O1->C4 Ester Methyl Ester Linkages Contribute to Polarity O1->Ester C5 CH₃ O2->C5 O4 O Ketone Ketone Group (C=O) Polar H-bond Acceptor O4->Ketone C2 C C1->C2 C2->O4 C3 CH₃ C2->C3 Alkyl Alkyl Backbone Nonpolar Character C3->Alkyl

Figure 1: Structural features governing the solubility of dimethyl (2-oxopropyl)phosphonate.

  • High Polarity: The phosphoryl (P=O) and carbonyl (C=O) groups create significant dipole moments, making the molecule inherently polar.

  • Hydrogen Bond Acceptor: The oxygen atoms of both the phosphoryl and carbonyl groups can act as hydrogen bond acceptors, allowing for strong interactions with protic solvents (e.g., alcohols).

  • Aprotic Solvent Compatibility: Its permanent dipole moment suggests strong dipole-dipole interactions with polar aprotic solvents (e.g., dichloromethane, acetone, ethyl acetate).

  • Low Nonpolar Solubility: The dominant polar characteristics predict limited solubility in nonpolar (aliphatic) solvents like hexane or cyclohexane.

Based on this analysis, high solubility is expected in a broad range of common organic solvents, with the exception of highly nonpolar ones.

Review of Published Solubility Data

Direct, quantitative studies on the solubility of dimethyl (2-oxopropyl)phosphonate are scarce in peer-reviewed literature. However, qualitative descriptions from chemical suppliers and databases provide a consistent, albeit general, picture.

Table 2: Qualitative Solubility of Dimethyl (2-oxopropyl)phosphonate

Solvent ClassSpecific SolventReported SolubilitySource(s)
Halogenated DichloromethaneSoluble[2]
General Organic Most Organic SolventsSoluble[5][6]

This information confirms the predictions from its structural analysis. The compound is readily soluble in dichloromethane, a moderately polar solvent, and is generally considered soluble in most common organic solvents used in synthesis.[2][5] This broad solubility is a key attribute that makes it a versatile reagent.

Standardized Protocol for Quantitative Solubility Determination

To bridge the gap between qualitative statements and the precise data required for process development, a standardized experimental protocol is essential. The following method is based on the principle of isothermal equilibrium, ensuring reliable and reproducible results.

Safety Precautions

Dimethyl (2-oxopropyl)phosphonate is an organophosphorus compound and must be handled with appropriate care. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Handling: Conduct all operations within a certified chemical fume hood.

  • Disposal: Dispose of all waste in accordance with institutional and local regulations for organophosphorus compounds.

Experimental Workflow

Figure 2: Experimental workflow for determining the quantitative solubility of a compound.

Step-by-Step Methodology
  • Materials and Solvent Preparation:

    • Use high-purity (>95%) dimethyl (2-oxopropyl)phosphonate.[1]

    • Use analytical or HPLC-grade solvents to minimize the impact of impurities.

    • Prepare a series of 20 mL glass vials with magnetic stir bars.

  • Preparation of Saturated Solutions:

    • Add a precisely measured volume (e.g., 10.0 mL) of the chosen organic solvent to a vial.

    • Add dimethyl (2-oxopropyl)phosphonate dropwise until a persistent excess of the liquid solute is observed as a separate phase or as cloudiness that does not dissipate upon initial stirring. This ensures the solution is saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker bath or on a multi-position stir plate set to a constant temperature (e.g., 25 °C).

    • Stir the solutions vigorously for a minimum of 24 hours to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess undissolved solute settle.

    • To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 20 minutes.

  • Aliquot Sampling and Dilution:

    • Carefully withdraw a precise aliquot (e.g., 1.00 mL) from the clear supernatant of each vial, taking care not to disturb the undissolved layer.

    • Immediately transfer the aliquot into a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated analytical method. Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID) is a suitable technique.[7] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed.

    • Construct a calibration curve using standards of known concentrations to determine the concentration of the solute in the diluted samples.

  • Calculation:

    • Calculate the original concentration in the saturated solution using the following formula:

      • Solubility (g/L) = (Concentration from analysis, g/L) × (Dilution Factor)

Conclusion

Dimethyl (2-oxopropyl)phosphonate exhibits broad solubility in common polar organic solvents, a characteristic derived from its highly polar phosphonate and ketone functional groups.[2][5] While the existing literature provides a solid qualitative foundation, quantitative data is crucial for precision in research and development. The experimental protocol detailed in this guide provides a robust and reliable framework for scientists to determine the exact solubility of this important synthetic intermediate in any solvent system relevant to their work. By grounding experimental design in a solid understanding of the compound's physicochemical nature, researchers can unlock its full potential, leading to more efficient, scalable, and reproducible chemical processes.

References

  • EvitaChem. (n.d.). Dimethyl (2-oxopropanimidoyl)phosphonate.
  • PubChem. (n.d.). Dimethyl (2-oxopropyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • OECD SIDS. (2002, October 21). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. UNEP Publications.
  • Cheméo. (n.d.). Chemical Properties of Dimethyl (2-oxopropyl)phosphonate (CAS 4202-14-6). Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • PMC. (n.d.). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (1999). Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. Biotechnology Progress, 15(3), 520-525. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

Sources

Foundational

synthesis pathway of dimethyl (2-oxopropanimidoyl)phosphonate from raw materials

Executive Summary & Nomenclature Clarification In the landscape of synthetic organic chemistry, the homologation of aldehydes to terminal alkynes is a critical transformation for drug development, click chemistry, and na...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In the landscape of synthetic organic chemistry, the homologation of aldehydes to terminal alkynes is a critical transformation for drug development, click chemistry, and natural product synthesis. The premier reagent for this transformation is the Bestmann-Ohira Reagent (BOR) .

While frequently cataloged in commercial chemical databases under the synonym dimethyl (2-oxopropanimidoyl)phosphonate [1],[2], the chemically accurate IUPAC designation for this species is dimethyl (1-diazo-2-oxopropyl)phosphonate (CAS 90965-06-3). The "imidoyl" nomenclature is a persistent database artifact; the molecule contains a diazo group ( =N+=N− ), not an imidoyl group ( =NH ).

This technical guide details the self-validating, two-step synthesis of this reagent from raw materials, prioritizing safety, yield, and mechanistic causality. The pathway consists of a Michaelis-Arbuzov rearrangement to build the β -ketophosphonate backbone[3], followed by a regioselective diazo transfer reaction [4].

Retrosynthetic Analysis & Pathway Overview

The synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate relies on the acidity of the active methylene group situated between the phosphoryl and carbonyl moieties of its precursor, dimethyl (2-oxopropyl)phosphonate[5].

Synthesis A Chloroacetone + KI B Iodoacetone (in situ) A->B Finkelstein Rxn D Dimethyl (2-oxopropyl)phosphonate (Precursor) B->D Michaelis-Arbuzov C Trimethyl phosphite (P(OMe)3) C->D Nucleophilic Attack F Dimethyl (1-diazo-2-oxopropyl)phosphonate (Target Molecule) D->F Diazo Transfer E Sulfonyl Azide + Base E->F N2 Donor

Fig 1: Two-step synthesis pathway from chloroacetone to the final diazo target molecule.

Step 1: Synthesis of the Precursor (Michaelis-Arbuzov Reaction)

Mechanistic Rationale

The direct reaction between chloroacetone and trimethyl phosphite requires high temperatures (135 °C)[3], which can lead to the thermal degradation of the product. By introducing Potassium Iodide (KI) as a catalyst, a Finkelstein reaction occurs in situ, converting chloroacetone into the highly electrophilic iodoacetone[6]. Trimethyl phosphite rapidly attacks iodoacetone at lower temperatures, followed by the expulsion of an alkyl halide to yield dimethyl (2-oxopropyl)phosphonate (CAS 4202-14-6).

Quantitative Data: Step 1 Reagents
ReagentMW ( g/mol )EquivalentsAmountFunction
Chloroacetone92.521.0022.0 mLElectrophile
Trimethyl phosphite124.081.0432.6 mLNucleophile
Potassium Iodide166.001.0044.0 gFinkelstein Catalyst
Acetone / AcetonitrileN/AN/A35 mL / 28 mLSolvent System
Experimental Protocol: Self-Validating System
  • Preparation: Suspend KI (44.0 g, 265 mmol) in a mixture of anhydrous acetone (35.0 mL) and anhydrous acetonitrile (28.0 mL) under an argon atmosphere[6].

  • Electrophile Addition: Add chloroacetone (22.0 mL, 265 mmol) dropwise to the suspension at room temperature. Stir for 30 minutes to allow the Finkelstein exchange to reach equilibrium.

  • Nucleophilic Attack: Slowly add trimethyl phosphite (32.6 mL, 275 mmol) via an addition funnel. Causality Note: The addition must be controlled as the Arbuzov rearrangement is highly exothermic.

  • Reflux & Distillation: Heat the mixture to 60-70 °C for 4 hours. Filter the precipitated KCl salts. Purify the crude liquid via vacuum distillation (85–88 °C at 5 mmHg)[3].

  • Validation (Quality Control): Analyze the distillate via 31 P NMR. The complete disappearance of the P(III) signal (~140 ppm) and the emergence of a sharp P(V) phosphonate singlet at ~22 ppm validates the success of the rearrangement.

Step 2: Diazo Transfer Reaction (Target Molecule Synthesis)

Mechanistic Rationale

To install the diazo group, the active methylene of the precursor must be deprotonated. While early methods utilized tosyl azide, modern protocols favor 4-acetamidobenzenesulfonyl azide (p-ABSA) or imidazole-1-sulfonyl azide due to their superior safety profiles (non-impact sensitive)[4]. Sodium hydride (NaH) is used to irreversibly generate the enolate, which attacks the terminal nitrogen of the azide.

Quantitative Data: Step 2 Reagents
ReagentMW ( g/mol )EquivalentsAmountFunction
Dimethyl (2-oxopropyl)phosphonate166.111.004.32 gSubstrate
4-Acetamidobenzenesulfonyl azide240.241.006.25 gDiazo Donor
Sodium Hydride (60% in oil)24.001.001.04 gBase
Toluene / THFN/AN/A50 mL / 40 mLSolvent System
Experimental Protocol: Self-Validating System

Caution: While p-ABSA is safer than tosyl azide, all diazo compounds possess inherent explosive potential. Conduct operations behind a blast shield.

  • Enolate Generation: Charge an oven-dried flask with NaH (1.04 g, 26 mmol) and toluene (50 mL). Cool the suspension to 0 °C. Add a solution of dimethyl (2-oxopropyl)phosphonate (4.32 g, 26 mmol) in toluene dropwise over 15 minutes[4]. Hydrogen gas evolution serves as a visual confirmation of enolate formation.

  • Diazo Transfer: After 10 minutes of stirring, add a solution of p-ABSA (6.25 g, 26 mmol) in THF (40 mL) dropwise. Remove the ice bath and stir at room temperature for 20 hours[4].

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Validation (Quality Control): Perform IR spectroscopy on the isolated yellow oil. The appearance of a distinct, intense diazo stretching frequency at ~2117 cm −1 confirms the successful formation of dimethyl (1-diazo-2-oxopropyl)phosphonate[4].

Application: The Bestmann-Ohira Homologation

The synthesized dimethyl (1-diazo-2-oxopropyl)phosphonate is highly stable and can be stored for months. Its primary utility lies in its in situ conversion to the Seyferth-Gilbert Reagent (DAMP) via basic methanolysis (cleavage of the acetyl group)[7]. DAMP subsequently reacts with aldehydes to form vinylidene carbenes, which undergo a Fritsch-Buttenberg-Wiechell rearrangement to yield terminal alkynes[4].

Application A Dimethyl (1-diazo-2-oxopropyl)phosphonate B K2CO3 / MeOH (Methanolysis) A->B C DAMP (Seyferth-Gilbert Reagent) B->C Acetyl Cleavage E Vinylidene Carbene C->E + Aldehyde D Aldehyde (R-CHO) D->E F Terminal Alkyne (R-C≡CH) E->F FBW Rearrangement

Fig 2: In situ generation of DAMP and subsequent homologation of aldehydes to terminal alkynes.

Sources

Protocols & Analytical Methods

Method

protocol for terminal alkyne synthesis using dimethyl (2-oxopropanimidoyl)phosphonate

High-Efficiency Terminal Alkyne Synthesis via Seyferth-Gilbert Homologation Using Dimethyl (1-Diazo-2-oxopropyl)phosphonate Terminal alkynes are indispensable structural motifs in modern drug development, serving as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Efficiency Terminal Alkyne Synthesis via Seyferth-Gilbert Homologation Using Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Terminal alkynes are indispensable structural motifs in modern drug development, serving as critical precursors for copper-catalyzed azide-alkyne cycloadditions (CuAAC) and Sonogashira cross-couplings. The direct homologation of aldehydes to terminal alkynes is most efficiently achieved using dimethyl (1-diazo-2-oxopropyl)phosphonate. While often commercially cataloged under the synonym dimethyl (2-oxopropanimidoyl)phosphonate (CAS: 90965-06-3), this compound is universally recognized in the literature as the Bestmann-Ohira Reagent (BOR) .

This application note provides an in-depth, self-validating protocol for this transformation, emphasizing the mechanistic causality behind reagent selection and optimization strategies for complex, racemization-prone pharmaceutical intermediates.

Mechanistic Causality: The Logic of Homologation

The classical Seyferth-Gilbert homologation requires the isolation of highly unstable and potentially explosive diazomethylphosphonate. The Bestmann-Ohira modification circumvents this hazard by generating the reactive Seyferth-Gilbert anion in situ.

The causality of the experimental conditions is deeply tied to this mechanistic pathway:

  • Methanolysis : Potassium carbonate ( K2​CO3​ ) in methanol is not merely a basic environment; methanol acts as a stoichiometric nucleophile to cleave the acetyl group from BOR, generating the active Seyferth-Gilbert anion.

  • Oxaphosphetane Formation : The generated anion undergoes nucleophilic addition to the aldehyde, forming a transient oxaphosphetane intermediate.

  • Elimination & Rearrangement : A Horner-Wadsworth-Emmons (HWE) type elimination expels dimethyl phosphate, yielding a diazoalkene. This intermediate rapidly loses nitrogen gas ( N2​ ) and undergoes a Fritsch-Buttenberg-Wiechell rearrangement to form the terminal alkyne.

Mechanism BOR Bestmann-Ohira Reagent (Dimethyl (2-oxopropanimidoyl)phosphonate) Base Methanolysis (K2CO3 / MeOH) Acetyl Cleavage BOR->Base Anion Seyferth-Gilbert Anion Intermediate Base->Anion Addition Nucleophilic Addition & Oxaphosphetane Formation Anion->Addition Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->Addition HWE HWE-type Elimination (- Dimethyl phosphate) Addition->HWE Diazoalkene Diazoalkene Intermediate HWE->Diazoalkene Rearrangement N2 Elimination & Carbene Rearrangement Diazoalkene->Rearrangement Alkyne Terminal Alkyne (R-C≡CH) Rearrangement->Alkyne

Mechanistic pathway of aldehyde-to-alkyne homologation using the Bestmann-Ohira reagent.

Substrate Scope & Quantitative Data

The BOR protocol exhibits exceptionally broad functional group tolerance. The table below summarizes typical reaction parameters and expected quantitative yields across various aldehyde classes based on established literature standards.

Aldehyde ClassificationTypical Reaction TimeExpected Yield (%)Enantiomeric Excess (ee)Notes
Aliphatic Aldehydes 4 - 12 hours80 - 95%N/AHighly efficient; mild exotherm observed during base addition.
Aromatic Aldehydes 2 - 8 hours85 - 98%N/AElectron-withdrawing groups accelerate the reaction rate.
α,β-Unsaturated 6 - 14 hours70 - 85%N/AMay form enynes or homopropargylic ethers depending on base.
α-Chiral (e.g., Amino Acids) 3 - 6 hours75 - 90%> 98%Requires Cs2​CO3​ optimization to prevent epimerization .

Experimental Methodology: A Self-Validating Protocol

This procedure is designed as a self-validating system. The physical evolution of nitrogen gas provides real-time visual confirmation of the diazoalkene rearrangement, assuring the chemist that the active catalytic cycle is proceeding without the need for immediate spectroscopic sampling.

Workflow Step1 Preparation Dissolve Aldehyde & BOR in MeOH Step2 Activation Add Base (K2CO3) at 0 °C to RT Step1->Step2 Step3 Monitoring Observe N2 Gas Check via TLC Step2->Step3 Step4 Quenching Dilute with Water or Buffer Step3->Step4 Step5 Isolation Extract (EtOAc) & Purify Step4->Step5

Step-by-step self-validating experimental workflow for terminal alkyne synthesis.

Materials Required:

  • Aldehyde substrate (1.0 equiv)

  • Dimethyl (2-oxopropanimidoyl)phosphonate / BOR (1.20 - 1.25 equiv)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv)

  • Anhydrous Methanol (0.1 - 0.2 M relative to aldehyde)

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) and BOR (1.25 equiv) in anhydrous methanol.

  • Base Activation : Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous K2​CO3​ (2.0 equiv) in one portion. Causality: Cooling mitigates the initial exothermic methanolysis of the reagent, preventing the thermal degradation of sensitive aldehydes.

  • Self-Validating Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Observe the reaction mixture; steady effervescence (bubbling) indicates the release of N2​ gas, validating that the Fritsch-Buttenberg-Wiechell rearrangement is actively occurring. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching : Once gas evolution ceases and TLC indicates complete consumption of the starting material (typically 2-8 hours), quench the reaction by diluting it with a 5% aqueous NaHCO3​ solution or deionized water.

  • Isolation : Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude terminal alkyne via flash column chromatography on silica gel.

Troubleshooting & Optimization Insights

  • Preserving Stereocenters : When homologating α-chiral aldehydes (such as Fmoc-protected amino acid precursors), the standard K2​CO3​ protocol can lead to deprotonation of the chiral center, causing racemization. Substituting K2​CO3​ with Cesium Carbonate ( Cs2​CO3​ ) and strictly controlling the temperature maintains >98% enantiomeric excess (ee) .

  • Stalled Reactions : If TLC shows incomplete conversion but gas evolution has stopped, the local base concentration may have dropped too low. Adding an additional 0.5 equiv of base can re-initiate the cycle without requiring additional BOR .

  • Solvent Deviations : Attempting this reaction in aprotic solvents (e.g., THF or DCM) without methanol will fail. Methanol is a stoichiometric reactant required for the in situ deprotection of the Bestmann-Ohira reagent.

References

  • Organic Chemistry Portal. "Terminal alkyne synthesis by C-C coupling". Source: Organic Chemistry Portal.[Link]

  • Roth, G. J., et al. "A Convenient Reagent for Aldehyde to Alkyne Homologation". Source: PMC - NIH.[Link]

  • "An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH". Source: ACS Publications.[Link]

Application

Application Note: One-Pot Homologation of Aldehydes to Terminal Alkynes Using the Ohira-Bestmann Reagent

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Nomenclature Clarification The con...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Nomenclature Clarification

The conversion of aldehydes to terminal alkynes is a critical transformation in organic synthesis, particularly for generating precursors for click chemistry (CuAAC), Sonogashira couplings, and complex natural product synthesis [1].

In commercial catalogs, the reagent dimethyl (1-diazo-2-oxopropyl)phosphonate is frequently listed under the synonymous misnomer dimethyl (2-oxopropanimidoyl)phosphonate (CAS: 90965-06-3) [2]. In the primary literature, it is universally recognized as the Ohira-Bestmann Reagent (OBR) .

Historically, the Corey-Fuchs reaction was the standard for this transformation. However, it requires a two-step process, highly basic conditions (e.g., n -BuLi), and cryogenic temperatures, which are often incompatible with sensitive functional groups or enolizable stereocenters. The Bestmann modification of the Seyferth-Gilbert homologation utilizes OBR to achieve this conversion in a single pot, at room temperature, using only mild carbonate bases [3].

Mechanistic Causality: How the Reagent Works

To master this protocol, one must understand the causality of the reaction cascade. The process is a self-driving thermodynamic funnel that relies on the in situ generation of a highly reactive nucleophile, followed by a sequence of eliminations and rearrangements.

  • In Situ Deacetylation: Methanol is not merely a solvent; it is a critical co-reactant. Potassium carbonate ( K2​CO3​ ) reacts with methanol to generate trace amounts of methoxide. This methoxide attacks the acetyl carbonyl of the Ohira-Bestmann reagent, cleaving off methyl acetate and generating the active Seyferth-Gilbert anion (diazomethylphosphonate anion).

  • Nucleophilic Addition & Horner-Wadsworth-Emmons (HWE) Collapse: The anion attacks the electrophilic carbon of the aldehyde. The resulting alkoxide attacks the phosphorus atom, forming an oxaphosphetane intermediate. Driven by the formation of a strong P=O bond, this intermediate collapses, eliminating dimethyl phosphate to yield a diazoalkene .

  • Nitrogen Extrusion & Fritsch-Buttenberg-Wiechell Rearrangement: The diazoalkene is highly unstable and rapidly extrudes nitrogen gas ( N2​ ) to form an alkylidene carbene . This carbene undergoes a spontaneous 1,2-hydride shift to form the final terminal alkyne [4].

Pathway Visualization

Mechanism Reagent Ohira-Bestmann Reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate Anion Diazomethylphosphonate Anion (Active Nucleophile) Reagent->Anion Deacetylation (- MeOAc) Base K2CO3 / MeOH (Generates Methoxide) Base->Anion Oxaphosphetane Oxaphosphetane Intermediate Anion->Oxaphosphetane Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->Oxaphosphetane Nucleophilic Addition Diazoalkene Diazoalkene Intermediate Oxaphosphetane->Diazoalkene - Dimethyl Phosphate Carbene Alkylidene Carbene Diazoalkene->Carbene N2 Extrusion Alkyne Terminal Alkyne (R-C≡CH) Carbene->Alkyne 1,2-Hydride Shift

Caption: Mechanistic pathway of aldehyde-to-alkyne conversion using the Ohira-Bestmann reagent.

Experimental Design & Method Comparison

When designing an alkyne synthesis workflow, reagent selection dictates functional group tolerance. Table 1 summarizes why the Ohira-Bestmann protocol is broadly preferred in late-stage drug development.

Table 1: Quantitative Comparison of Alkyne Synthesis Methods

MethodReagents RequiredBase / TempFunctional Group ToleranceTypical Yields
Corey-Fuchs CBr4​ , PPh3​ , then Base n -BuLi / -78 °CLow (Destroys esters, epoxides)60 - 85%
Seyferth-Gilbert Dimethyl (diazomethyl)phosphonate KOtBu / -78 °CModerate70 - 90%
Ohira-Bestmann Dimethyl (1-diazo-2-oxopropyl)phosphonate K2​CO3​ / 20 °CHigh (Tolerates esters, enolizables)75 - 98%

Table 2: Optimization of Ohira-Bestmann Reaction Conditions

Solvent SystemBase (Equiv)Substrate TypeResult / Causality
100% MeOH K2​CO3​ (2.0)Aliphatic / ArylOptimal. Rapid deacetylation, clean conversion.
THF / MeOH (1:1) K2​CO3​ (2.0)Highly LipophilicGood. THF aids solubility of non-polar substrates.
100% MeOH Cs2​CO3​ (2.0)Sterically HinderedExcellent. Enhanced solubility of the carbonate base.
100% MeOH NaOMe (1.2)Base-SensitivePoor. Stronger base causes aldol side-reactions.

Standard Operating Protocol: Alkyne Synthesis

This protocol is designed as a self-validating system. By monitoring specific analytical markers, the chemist can verify the mechanistic progression of the reaction.

Materials Required
  • Aldehyde Substrate: 1.0 mmol

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (OBR): 1.2 mmol (230 mg)

  • Potassium Carbonate ( K2​CO3​ ), anhydrous: 2.0 mmol (276 mg)

  • Methanol (MeOH), anhydrous: 10 mL

  • Optional: Tetrahydrofuran (THF) if the aldehyde is insoluble in pure MeOH.

Step-by-Step Methodology

Step 1: Reaction Setup

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and anhydrous K2​CO3​ (2.0 mmol).

  • Suspend the mixture in anhydrous MeOH (10 mL).

    • Causality Note: The system must be relatively dry. While trace water is tolerated, excessive moisture will hydrolyze the Ohira-Bestmann reagent before it can react with the aldehyde.

Step 2: Reagent Addition

  • Add the Ohira-Bestmann Reagent (1.2 mmol) dropwise to the stirring suspension at room temperature (20–25 °C).

  • Seal the flask with a rubber septum and insert a nitrogen balloon.

    • Causality Note: The reaction evolves nitrogen gas ( N2​ ) during the carbene formation step. The balloon prevents pressure buildup while maintaining an inert atmosphere.

Step 3: Reaction Monitoring (Self-Validation)

  • Stir the reaction vigorously for 4 to 12 hours.

  • Monitor progression via TLC (typically 10-20% EtOAc in Hexanes) or LC-MS.

    • Analytical Marker: The disappearance of the highly downfield aldehyde proton ( δ 9.5–10.5 ppm) in an NMR aliquot, or the UV-active spot of the starting material on TLC, confirms the consumption of the electrophile.

Step 4: Quenching and Workup

  • Once the aldehyde is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

  • Add 10 mL of a 5% aqueous NaHCO3​ solution to quench any remaining reactive phosphorus species.

  • Transfer to a separatory funnel and extract the aqueous layer with ether (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification & Validation

  • Purify the crude product via flash column chromatography (silica gel).

  • Validation: Confirm the product via 1H NMR. The defining feature of success is the appearance of a terminal alkyne proton, which typically presents as a sharp singlet (or finely split doublet if coupled) in the shielded region of δ 2.2–2.6 ppm , alongside the corresponding alkyne carbon signals in 13C NMR ( δ 75-85 ppm).

Field-Proven Insights & Troubleshooting

  • Issue: Low Yield with Aliphatic Aldehydes (Aldol Byproducts)

    • Causality: Aliphatic aldehydes with α -protons can undergo base-catalyzed aldol condensation before the Seyferth-Gilbert anion attacks.

    • Solution: Reverse the addition order. Pre-mix the OBR and K2​CO3​ in MeOH for 15 minutes to generate the anion, then add the aldehyde slowly via syringe pump.

  • Issue: Incomplete Conversion of Sterically Hindered Aldehydes

    • Causality: Bulky ortho-substituted aryl aldehydes block the nucleophilic attack of the bulky phosphonate anion.

    • Solution: Switch the base to Cs2​CO3​ and elevate the temperature to 40 °C. The larger cesium cation increases the solubility and effective basicity of the carbonate, accelerating deacetylation and driving the equilibrium forward.

  • Issue: No Reaction (Starting Material Recovered)

    • Causality: The OBR has degraded, or the methanol is too wet, leading to competitive hydrolysis of the reagent.

    • Solution: Use strictly anhydrous methanol and verify the integrity of the OBR reagent by 1H NMR prior to use (look for the sharp methoxy doublets at ~3.8 ppm and the acetyl singlet at ~2.2 ppm).

References

  • Seyferth, D., & Gilbert, W. (1971). Seyferth-Gilbert Homologation as a Route to Terminal Alkynes. SynArchive. Available at:[Link]

  • Synthonix Inc. (2026). Dimethyl (2-oxopropanimidoyl)phosphonate - [D26399]. Commercial Catalog. Available at:[Link]

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521-522. Available at:[Link]

  • Roth, G. J., Liepold, B., Müller, S. G., & Bestmann, H. J. (2004). Further Improvements of the Synthesis of Alkynes from Aldehydes. Synthesis, 2004(01), 59-62. Available at:[Link]

Method

Application Note: One-Pot Seyferth-Gilbert Homologation Using Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Direct conversion of aldehydes to terminal alkynes under mild, base-tolerant conditions. Executive Summary & Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Direct conversion of aldehydes to terminal alkynes under mild, base-tolerant conditions.

Executive Summary & Chemical Context

The transformation of aldehydes into terminal alkynes is a critical carbon-carbon bond-forming operation in medicinal chemistry, frequently utilized to generate precursors for "click chemistry" (CuAAC), cross-coupling reactions, and complex natural product synthesis[1]. While the Corey-Fuchs reaction is a traditional method for this transformation, it requires a two-step sequence and strong bases (e.g., n-BuLi), which are often incompatible with sensitive functional groups.

The Seyferth-Gilbert homologation offers a one-pot alternative. However, the classical conditions utilize dimethyl (diazomethyl)phosphonate and potassium tert-butoxide, a highly basic environment that inevitably leads to the racemization of enolizable aldehydes or unwanted aldol condensations[2][3].

To circumvent these limitations, the Ohira-Bestmann modification was developed. This protocol utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (CAS: 90965-06-3)—frequently cataloged by chemical suppliers under the synonym dimethyl (2-oxopropanimidoyl)phosphonate[4][5]. By incorporating an acetyl group onto the phosphonate, the reagent can be activated by mild bases such as potassium carbonate (K₂CO₃) in methanol (MeOH), drastically expanding the substrate scope to include base-labile and stereochemically sensitive molecules[6][7].

Mechanistic Pathway: Causality and Logic

Understanding the causality behind the Ohira-Bestmann modification is essential for troubleshooting and optimizing the reaction. The fundamental logic of this protocol relies on the in situ generation of the reactive Seyferth-Gilbert carbanion via solvolysis, ensuring its steady-state concentration remains low.

  • Deacylation (Activation): The reaction begins with the methanolysis of the Ohira-Bestmann reagent. The carbonate base (K₂CO₃) facilitates the nucleophilic attack of methanol on the acetyl carbonyl of the reagent. Cleavage of methyl acetate generates the dimethyl (diazomethyl)phosphonate carbanion in situ[3][7].

  • Nucleophilic Addition: The carbanion attacks the target aldehyde, forming an alkoxide intermediate that rapidly undergoes intramolecular cyclization to form a highly strained oxaphosphetane ring[6].

  • Cycloelimination: Analogous to the Wittig reaction, the oxaphosphetane undergoes cycloelimination. This step is thermodynamically driven by the formation of a stable dimethyl phosphate anion, releasing a diazoalkene intermediate[6].

  • Carbene Formation & Migration: The diazoalkene is unstable at room temperature and extrudes nitrogen gas (N₂) to form a vinylidene carbene. A spontaneous 1,2-migration of the hydrogen atom (or alkyl/aryl group in the case of ketones) yields the final terminal alkyne[6][8].

Mechanism A Ohira-Bestmann Reagent B Diazomethylphosphonate Carbanion A->B K2CO3 / MeOH (- MeOAc) C Oxaphosphetane Intermediate B->C + Aldehyde D Diazoalkene C->D Cycloelimination (- Dimethyl phosphate) E Vinylidene Carbene D->E - N2 gas F Terminal Alkyne E->F 1,2-Migration

Figure 1: Mechanistic pathway of the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.

Experimental Design & Parameter Optimization

The success of the homologation relies heavily on the choice of base and solvent. The table below summarizes the quantitative and qualitative effects of varying these parameters, providing a rationale for the standard protocol.

Table 1: Optimization of Reaction Conditions

Base (Equiv)Solvent SystemTempYield / ObservationRationale & Causality
t-BuOK (1.5)THF-78 °CLow to ModerateClassic Seyferth-Gilbert conditions. High basicity causes racemization of α-chiral centers and promotes aldol side-reactions[2][8].
K₂CO₃ (2.0) MeOH 0 °C to RT Excellent (>90%) Standard Ohira-Bestmann conditions. Mild methanolysis generates the carbanion slowly, protecting sensitive functional groups[7].
Cs₂CO₃ (2.0)t-BuOH / MeOHRTExcellentUsed for highly hindered or unreactive aldehydes. Cs⁺ enhances the solubility and nucleophilicity of the intermediate[3][8].
DIPEA (2.0)MeCNRTPoor (HWE Byproducts)Non-nucleophilic bases fail to cleave the acetyl group. The intact reagent acts as a Horner-Wadsworth-Emmons (HWE) reagent instead[9].

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes, gas evolution) and analytical checkpoints are embedded to ensure process integrity[1][7][10].

Materials Required:
  • Aldehyde substrate (10.0 mmol, 1.0 equiv)

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate / Ohira-Bestmann Reagent (12.0 mmol, 1.2 equiv)

  • Potassium carbonate, anhydrous (20.0 mmol, 2.0 equiv)

  • Methanol, anhydrous (50 mL)

  • Diethyl ether or Ethyl acetate (for extraction)

Workflow S1 1. Reagent Preparation Dissolve Aldehyde & OBR in MeOH S2 2. Base Addition Add K2CO3 at 0 °C to RT S1->S2 S3 3. Reaction Progression Stir 4-15 h under Argon S2->S3 S4 4. Quench & Extraction Add aq. NaHCO3, Extract with Et2O S3->S4 S5 5. Purification Flash Chromatography (Hexanes) S4->S5

Figure 2: Standard experimental workflow for the one-pot synthesis of terminal alkynes.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to establish an inert atmosphere[1].

  • Substrate Dissolution: Charge the flask with the aldehyde (10.0 mmol) and anhydrous methanol (50 mL). Stir to ensure complete dissolution.

  • Reagent Addition: Add the Ohira-Bestmann reagent (12.0 mmol) to the solution. Note: If using a commercial 10% solution in acetonitrile, adjust the solvent volumes accordingly to maintain a ~0.2 M concentration of the substrate[1].

  • Base Activation (Initiation): Cool the reaction mixture to 0 °C using an ice-water bath. Add anhydrous K₂CO₃ (20.0 mmol) in one portion.

    • Self-Validation Checkpoint 1: Upon addition of the base, the mixture will transition from a colorless or faint grey turbid solution to a pale yellow or orange suspension. Mild effervescence (N₂ gas evolution) may be observed as the reaction proceeds[1][7][10].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (22 °C). Stir under a positive pressure of Argon for 4 to 15 hours, depending on the steric hindrance of the aldehyde[7].

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC).

    • Self-Validation Checkpoint 2: The terminal alkyne product is highly non-polar. Using 100% hexanes as the eluent, the product will typically migrate rapidly (R_f ≈ 0.80), while the polar starting materials and phosphonate byproducts remain near the baseline[1].

  • Quench and Workup: Once complete, quench the reaction by adding 30 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution or saturated ammonium chloride (NH₄Cl)[1][10]. Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 × 30 mL). Combine the organic extracts and wash with brine (30 mL)[10].

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude alkyne[1][10].

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with hexanes or a low-polarity hexanes/ethyl acetate gradient[10].

Analytical Validation (NMR Spectroscopy)

To definitively confirm the success of the homologation, ¹H NMR spectroscopy is the gold standard.

  • Disappearance of Starting Material: The highly deshielded aldehyde proton signal, typically resonating between 9.5 – 10.5 ppm , must be completely absent from the spectrum[10].

  • Appearance of Product: The newly formed terminal alkyne proton (C≡C–H) will appear as a sharp singlet (or narrowly coupled doublet/triplet depending on adjacent aliphatic protons) in the shielded alkyne region, typically around 2.0 – 3.0 ppm [10].

References

  • ORGANIC CHEMISTRY SELECT. Seyferth-Gilbert Alkyne Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from[Link]

  • Wikipedia. Seyferth–Gilbert homologation. Retrieved from[Link]

  • Organic Syntheses. One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Retrieved from [Link]

  • The Chemist's Cookbook (YouTube). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Synthonix, Inc. Dimethyl (2-oxopropanimidoyl)phosphonate - [D26399]. Retrieved from [Link]

  • ACS Publications. In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes. Retrieved from [Link]

  • Chemistry StackExchange. Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Retrieved from [Link]

Sources

Application

Application Note: Dimethyl (2-oxopropanimidoyl)phosphonate in Click Chemistry Workflows

Enabling One-Pot Homologation and CuAAC for Advanced Bioconjugation and Drug Discovery Introduction & Chemical Identity In the landscape of bioconjugation and synthetic medicinal chemistry, the rapid and reliable constru...

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Author: BenchChem Technical Support Team. Date: April 2026

Enabling One-Pot Homologation and CuAAC for Advanced Bioconjugation and Drug Discovery

Introduction & Chemical Identity

In the landscape of bioconjugation and synthetic medicinal chemistry, the rapid and reliable construction of complex architectures relies heavily on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the quintessential "click" reaction[1]. However, the prerequisite for any CuAAC workflow is the presence of a terminal alkyne handle.

Dimethyl (2-oxopropanimidoyl)phosphonate (CAS: 90965-06-3)[2] is the systematic IUPAC nomenclature for Dimethyl (1-diazo-2-oxopropyl)phosphonate , universally recognized in the field as the Bestmann-Ohira Reagent (BOR) [3]. BOR serves as the premier chemical bridge between native carbonyl chemistry and click bioconjugation. It enables the direct, single-step conversion of aldehydes into terminal alkynes under exceptionally mild conditions, bypassing the harsh, racemizing environments required by classical homologation methods[4].

Mechanistic Causality: Why BOR Excels in Click Precursor Synthesis

The traditional Corey-Fuchs alkyne synthesis requires highly basic conditions (e.g., n -BuLi) that readily degrade sensitive biomolecules and epimerize α -chiral centers. BOR circumvents this through a refined variant of the Seyferth-Gilbert homologation.

The causality of the reaction design relies on a specific solvent-base interplay:

  • In Situ Activation : Methanol is strictly required as a co-solvent. It acts as a nucleophile, attacking the carbonyl carbon of BOR to cleave methyl acetate. This deacetylation generates the active dimethyl (diazomethyl)phosphonate anion[5][6].

  • Cycloelimination : The generated anion undergoes nucleophilic addition to the target aldehyde, forming a transient oxaphosphetane intermediate. This intermediate spontaneously collapses, eliminating dimethyl phosphate and nitrogen gas to yield the terminal alkyne[5].

  • Chiral Preservation : By utilizing potassium carbonate ( K2​CO3​ ) as a mild base, the reaction medium prevents the deprotonation of α -protons on the target aldehyde, ensuring >99% enantiomeric excess ( ee ) retention for chiral drug precursors[4][7].

Mechanism BOR Dimethyl (2-oxopropanimidoyl)phosphonate (BOR) Anion Seyferth-Gilbert Anion [Active Intermediate] BOR->Anion Deacetylation Base Methanol + K2CO3 (Nucleophilic Attack) Base->Anion Oxaphosphetane Oxaphosphetane Intermediate Anion->Oxaphosphetane Nucleophilic Addition Aldehyde Substrate Aldehyde Aldehyde->Oxaphosphetane Alkyne Terminal Alkyne + N2 + Dimethyl Phosphate Oxaphosphetane->Alkyne Cycloelimination

Mechanistic pathway of terminal alkyne generation via the Bestmann-Ohira Reagent.

Advanced Applications in Click Chemistry

Beyond simple alkyne installation, BOR is utilized in two advanced click chemistry paradigms:

  • One-Pot Homologation-Click Cascades : Because the byproducts of BOR homologation (dimethyl phosphate, N2​ , methyl acetate) do not interfere with click catalysts, aldehydes can be converted to alkynes and immediately reacted with azides and Cu(I) in the same vessel. This prevents the isolation loss of highly volatile or unstable alkyne intermediates[4][8].

  • Direct 1,3-Dipolar Cycloaddition : BOR itself possesses a diazo group, allowing it to act directly as a 1,3-dipole. In the presence of Cu(I) and a terminal alkyne, BOR undergoes a click-analogous cycloaddition to yield heavily functionalized phosphonylpyrazoles[5].

Workflow A Target Aldehyde (Biomolecule/Drug) C Terminal Alkyne (Click Handle) A->C K2CO3, MeOH Mild Conditions B BOR (Homologation) B->C Diazo Transfer E 1,2,3-Triazole Conjugate C->E Click Reaction High Regioselectivity D Azide + Cu(I) (CuAAC) D->E

Workflow of one-pot Bestmann-Ohira homologation and CuAAC click reaction.

Quantitative Data Presentation

To aid in experimental design, the functional group compatibility and typical stoichiometry for BOR-mediated reactions are summarized below.

Table 1: BOR Functional Group Compatibility & Typical Yields

Substrate TypeTypical Yield (%)Reaction TimeCompatibility Notes & Causality
Aromatic Aldehydes 80–98%2–4 hElectron-withdrawing groups accelerate nucleophilic attack by the anion.
Aliphatic Aldehydes 75–90%4–8 hHighly compatible; minimal side reactions observed.
α -Chiral Aldehydes 70–85%6–12 h >99% ee retention due to the mild K2​CO3​ base preventing enolization.
Unprotected Hydroxyls 60–80%8–16 hTolerated, but requires a slight excess of BOR (1.5 eq) to offset hydrogen bonding.

Table 2: Reagent Stoichiometry for One-Pot Cascade

ReagentEquivalentsFunction in One-Pot Cascade
Target Aldehyde 1.0 eqLimiting reagent for the bioconjugate precursor.
BOR 1.2 – 1.5 eqHomologating agent to generate the alkyne.
K2​CO3​ 2.0 – 3.0 eqBase required for BOR deacetylation.
Organic Azide 1.1 eqClick partner for the generated alkyne.
CuSO4​⋅5H2​O 0.05 – 0.1 eqPrecatalyst for the CuAAC reaction.
Sodium Ascorbate 0.1 – 0.2 eqReducing agent to generate active Cu(I) in situ.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of intermediate states before proceeding to subsequent steps.

Protocol A: Mild Conversion of Aldehydes to Terminal Alkynes (Pre-Click)

This protocol isolates the alkyne for characterization prior to click conjugation.

  • Preparation : In an oven-dried round-bottom flask purged with Argon, dissolve the target aldehyde (1.0 mmol) in anhydrous Methanol (10 mL).

    • Causality: Methanol is non-negotiable here; it acts as the nucleophile to deacetylate BOR[6].

  • Base Addition : Add anhydrous K2​CO3​ (2.0 mmol) to the solution. Stir for 15 minutes at room temperature.

    • Validation Check: A faint grey/turbid suspension should be observed.

  • BOR Addition : Dropwise add Dimethyl (2-oxopropanimidoyl)phosphonate (BOR) (1.2 mmol) via syringe.

  • Monitoring : Stir the reaction at room temperature for 4–8 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC). The resulting terminal alkyne will typically elute with a higher Rf​ value (less polar) than the starting aldehyde in a Hexane/Ethyl Acetate system. Alternatively, 31P NMR can confirm the disappearance of the BOR phosphonate signal at ∼14 ppm[9].

  • Workup : Dilute the mixture with Diethyl Ether (20 mL) and wash with 5% aqueous NaHCO3​ (2 x 10 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure to yield the terminal alkyne.

Protocol B: One-Pot BOR Homologation and CuAAC Click Reaction

This protocol is ideal for volatile alkynes or streamlined high-throughput drug screening.

  • Homologation Phase : Follow Steps 1–3 from Protocol A. Stir until TLC confirms the complete disappearance of the starting aldehyde.

    • Causality: It is critical to ensure complete aldehyde consumption before adding the azide to prevent unwanted side reactions between the azide and unreacted aldehyde.

  • Click Reagent Addition : To the same reaction flask, add the target organic azide (1.1 mmol).

  • Catalyst Generation : Add a catalytic amount of CuSO4​⋅5H2​O (0.05 mmol) dissolved in 1 mL of distilled water, immediately followed by Sodium Ascorbate (0.1 mmol) dissolved in 1 mL of water.

    • Validation Check: The addition of Sodium Ascorbate will reduce Cu(II) to Cu(I) , visually indicated by the reaction mixture shifting from a pale blue tint to a colorless or slightly yellowish suspension.

  • Cycloaddition : Stir the mixture overnight (12–16 hours) at room temperature.

    • Validation Check: Reaction completion can be validated via IR spectroscopy (disappearance of the strong azide stretch at ∼2100 cm−1 ) or LC-MS.

  • Purification : Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and purify the 1,4-disubstituted 1,2,3-triazole via flash column chromatography.

Sources

Method

Application Notes and Protocols: Optimal Synthesis and Utilization of Dimethyl (2-Oxopropyl)phosphonate and its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Versatile Phosphonate Core In the landscape of modern medicinal chemistry and organic synthesis, phosphonate-containing molecules rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatile Phosphonate Core

In the landscape of modern medicinal chemistry and organic synthesis, phosphonate-containing molecules represent a cornerstone of innovation. Their ability to act as stable mimics of phosphates, transition-state analogues of enzymatic reactions, and bioisosteres of carboxylic acids makes them invaluable pharmacophores. Dimethyl (2-oxopropyl)phosphonate is a pivotal β-ketophosphonate intermediate, serving as the gateway to a variety of functionalized building blocks. This guide provides a detailed exploration of the optimal reaction conditions for the synthesis of this precursor and its conversion into high-value derivatives, including the user-specified dimethyl (2-oxopropanimidoyl)phosphonate and the widely-used Ohira-Bestmann reagent. We will delve into the causality behind procedural choices, offering field-proven insights to ensure reproducibility and success.

Part 1: Synthesis of the Keystone Precursor: Dimethyl (2-Oxopropyl)phosphonate

The synthesis of dimethyl (2-oxopropyl)phosphonate (CAS 4202-14-6) is the critical first step. While various methods exist for phosphonate synthesis, the Michaelis-Arbuzov reaction remains a robust and widely adopted approach for generating the carbon-phosphorus bond central to this molecule.

Reaction Principle: The Michaelis-Arbuzov Reaction

The reaction involves the nucleophilic attack of a trialkyl phosphite, typically trimethyl phosphite, on an α-halo ketone, such as chloroacetone or bromoacetone. The resulting quasi-phosphonium salt intermediate then undergoes a dealkylation step, typically through attack by the displaced halide ion, to yield the stable phosphonate ester and a volatile alkyl halide. This method is efficient and generally provides high yields of the desired β-ketophosphonate.

Detailed Synthesis Protocol

This protocol is an optimized procedure based on established principles of the Michaelis-Arbuzov reaction.

Materials:

  • Trimethyl phosphite

  • Chloroacetone (or Bromoacetone)

  • Anhydrous Toluene (or neat conditions)

  • Reaction flask with reflux condenser and nitrogen inlet

  • Heating mantle with stirrer

  • Distillation apparatus

Procedure:

  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (N₂ or Argon).

  • Reagent Charging: Charge the flask with trimethyl phosphite (1.0 eq).

  • Substrate Addition: Begin vigorous stirring and add chloroacetone (1.0 - 1.1 eq) dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux. For larger scales, external cooling with a water bath may be necessary during the initial addition.

  • Reaction Drive: After the addition is complete, heat the reaction mixture to 100-110 °C. The reaction progress can be monitored by observing the cessation of methyl chloride evolution from the top of the condenser. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • The crude product is purified by vacuum distillation. Remove any unreacted starting materials and low-boiling impurities at reduced pressure.

    • Collect the product fraction corresponding to dimethyl (2-oxopropyl)phosphonate.

Optimization Parameters and Expected Outcomes

The efficiency of the Arbuzov reaction for this synthesis is sensitive to several factors, which can be fine-tuned to maximize yield and purity.

ParameterConditionRationale & Expert InsightsExpected Yield
Halide Source Bromoacetone > ChloroacetoneBromoacetone is more reactive than chloroacetone, leading to faster reaction times and often higher yields. However, chloroacetone is less expensive and generally sufficient.>85%
Stoichiometry Slight excess of halo-ketone (1.1 eq)Using a slight excess of the halo-ketone ensures the complete consumption of the more valuable trimethyl phosphite.
Solvent Neat (solvent-free) or Anhydrous TolueneThe reaction can be run effectively without a solvent, which simplifies purification. Using a high-boiling inert solvent like toluene can help moderate the initial exotherm on a large scale.
Temperature 100-110 °CThis temperature range is sufficient to drive the dealkylation of the intermediate without causing significant side reactions or product decomposition.
Reaction Mechanism Diagram

cluster_0 Michaelis-Arbuzov Mechanism P_Ome3 P(OMe)₃ Intermediate [ (MeO)₃P⁺-CH₂-C(=O)Me ] Cl⁻ P_Ome3->Intermediate SN2 Attack Cl_Ac Cl-CH₂-C(=O)Me Cl_Ac->Intermediate Product O=P(OMe)₂-CH₂-C(=O)Me Intermediate->Product Dealkylation (SN2) MeCl MeCl Intermediate->MeCl

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Part 2: Conversion to High-Value Synthetic Intermediates

With pure dimethyl (2-oxopropyl)phosphonate in hand, we can now proceed to synthesize more complex and highly useful derivatives.

Synthesis of Dimethyl (1-Diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

This diazo compound is a cornerstone reagent for the one-carbon homologation of aldehydes into terminal alkynes, a transformation known as the Seyferth-Gilbert-Ohira-Bestmann reaction.[1] The synthesis involves a diazo-transfer reaction from a sulfonyl azide onto the active methylene group of the β-ketophosphonate.

Detailed Protocol: [2][3]

Materials:

  • Dimethyl (2-oxopropyl)phosphonate (1.0 eq)

  • p-Acetamidobenzenesulfonyl azide (p-ABSA) (1.1 eq) or Tosyl Azide

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Diatomaceous earth (Celite)

  • Ethyl acetate (EtOAc), Hexanes

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a solution of dimethyl (2-oxopropyl)phosphonate (1.0 eq) in acetonitrile or methanol at room temperature, add the base (e.g., K₂CO₃, 1.3 eq).

  • Diazo-Transfer: Add the sulfonyl azide (e.g., p-ABSA, 1.1 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by the disappearance of the starting phosphonate. The reaction is typically complete in 15 minutes to 18 hours, depending on the base and solvent combination.[2]

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the base and the sulfonamide byproduct.

    • Wash the filter cake with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 1:1 mixture) to afford the product as a pale-yellow oil.[3]

Experimental Workflow Diagram:

start Start: Dimethyl (2-oxopropyl)phosphonate dissolve Dissolve in Solvent (e.g., MeCN) start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_azide Add Diazo-Transfer Agent (e.g., p-ABSA) add_base->add_azide stir Stir at Room Temp (Monitor by TLC) add_azide->stir filter Filter through Celite stir->filter concentrate Concentrate in vacuo filter->concentrate chromatography Purify by Flash Chromatography concentrate->chromatography product Product: Ohira-Bestmann Reagent (Yellow Oil) chromatography->product

Caption: Workflow for Ohira-Bestmann reagent synthesis.

Proposed Synthesis of Dimethyl (2-oxopropanimidoyl)phosphonate

While the IUPAC name 1-dimethoxyphosphoryl-1-iminopropan-2-one is noted, specific, optimized protocols for its synthesis are not as prevalent in the literature as for its ketone precursor.[4] The following is a proposed protocol based on standard organic chemistry principles for imine formation from a ketone.

Reaction Principle: The synthesis involves the condensation of the ketone group of dimethyl (2-oxopropyl)phosphonate with an ammonia source. The reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the imine product.

Proposed Protocol:

Materials:

  • Dimethyl (2-oxopropyl)phosphonate (1.0 eq)

  • Ammonium acetate or a solution of ammonia in methanol

  • Anhydrous toluene

  • Molecular sieves (4Å) or a Dean-Stark apparatus

  • Reaction flask with reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add dimethyl (2-oxopropyl)phosphonate (1.0 eq), ammonium acetate (2-3 eq), and toluene.

  • Dehydration and Reaction: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material's CH₂ signal and the appearance of new signals corresponding to the imine product.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter to remove any excess ammonium acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or distillation if necessary.

Proposed Mechanism of Imine Formation:

cluster_1 Proposed Imine Formation Ketone R-CH₂-C(=O)Me (Ketone Precursor) Hemiaminal R-CH₂(OH)C(NH₂)Me (Hemiaminal Intermediate) Ammonia NH₃ Ammonia->Hemiaminal Imine R-CH=C(NH)Me (Imine Product - Tautomer) Hemiaminal->Imine Water H₂O

Caption: Proposed mechanism for imine synthesis.

Part 3: Characterization and Applications

Accurate characterization is essential for confirming product identity and purity.

Physicochemical and Spectroscopic Data
CompoundDimethyl (2-oxopropyl)phosphonateDimethyl (1-diazo-2-oxopropyl)phosphonateDimethyl (2-oxopropanimidoyl)phosphonate
Synonyms Dimethyl acetonylphosphonate[5]Ohira-Bestmann Reagent[1]1-dimethoxyphosphoryl-1-iminopropan-2-one[4]
CAS Number 4202-14-6[4][6][7]90965-06-3[8]Not specified
Molecular Formula C₅H₁₁O₄P[5][6][7]C₅H₉N₂O₄PC₅H₁₀NO₄P[4]
Molecular Weight 166.11 g/mol [6][7]208.12 g/mol 179.11 g/mol [4]
Appearance Colorless to pale yellow liquid[5]Pale-yellow oil[3]Predicted to be a liquid or low-melting solid
¹³C NMR (CDCl₃, δ) 189.8, 53.6, 53.5, 27.1[2]190.1 (d), 65.6, 63.4 (d), 27.2, 16.1 (d)[3]Data not available
³¹P NMR Monitoring recommended[4]Monitoring recommendedMonitoring recommended
Core Applications in Research and Development
  • Pharmaceutical Synthesis: These phosphonates are versatile building blocks for creating analogues of amino acids and peptides, used in the design of enzyme inhibitors and other bioactive compounds.[5] They are particularly useful in developing drugs for osteoporosis, cancer, and viral diseases.[9]

  • Agrochemicals: They serve as intermediates in the synthesis of novel herbicides and pesticides.[5][10]

  • Organic Synthesis: The Ohira-Bestmann reagent is a premier tool for the mild, one-pot conversion of aldehydes to alkynes, a fundamental transformation in synthetic chemistry.[1][8][11] The derivatives can also be used in cycloaddition reactions to build complex nitrogen-containing heterocycles like pyrazoles and triazoles.[1][3]

Part 4: Safety and Handling

  • General Toxicity: Organophosphorus compounds may exhibit biological activity and potential toxicity. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[5]

  • Azide Reagents: Sulfonyl azides (e.g., tosyl azide) can be explosive, especially in concentrated form or upon heating. Handle with care, use a blast shield for larger-scale reactions, and avoid friction or shock.

  • Reactive Reagents: Strong bases like sodium hydride (NaH) are highly reactive with water and protic solvents. Ensure all glassware is scrupulously dried before use.

References

  • EvitaChem. (n.d.). Dimethyl (2-oxopropanimidoyl)phosphonate (EVT-12044266).
  • ResearchGate. (n.d.). Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process.
  • Chem-Impex. (n.d.). Dimethyl 2-oxopropylphosphonate.
  • CymitQuimica. (n.d.). CAS 4202-14-6: Dimethyl P-(2-oxopropyl)phosphonate.
  • NIST. (n.d.). Dimethyl (2-oxopropyl)phosphonate. In NIST Chemistry WebBook.
  • ChemicalBook. (2026, January 13). Dimethyl (1-Diazo-2-oxopropyl)phosphonate.
  • The Royal Society of Chemistry. (n.d.). Unexpected Ester and Phosphonate Radical Generation by Hypervalent Iodine Compounds for Synthesizing 6-Phenanthridine Derivatives. Retrieved from The Royal Society of Chemistry website.
  • Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)
  • Enamine. (n.d.). Dimethyl P-(1-diazo-2-oxopropyl)phosphonate.
  • Frontiers Media. (n.d.). Phosphonate Chemistry in Drug Design and Development.
  • NIST. (n.d.). Dimethyl (2-oxopropyl)phosphonate. In NIST Chemistry WebBook.
  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation.
  • Google Patents. (n.d.). DE10208255A1 - Process for the preparation of dimethylpropane phosphonate.
  • ResearchGate. (2021, April 30). Editorial: Phosphonate Chemistry in Drug Design and Development.
  • The Royal Society of Chemistry. (n.d.). Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. Retrieved from The Royal Society of Chemistry website.

Sources

Application

Application Note: Synthesis of Heterocycles Utilizing Dimethyl (2-Oxopropyl)phosphonate and Its Derivatives

Introduction: A Versatile Building Block for Heterocyclic Chemistry In the landscape of modern synthetic organic chemistry, the development of novel heterocyclic scaffolds remains a cornerstone of drug discovery and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

In the landscape of modern synthetic organic chemistry, the development of novel heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Heterocyclic compounds are ubiquitous in biologically active molecules, and the incorporation of a phosphonate group can significantly modulate their pharmacokinetic and pharmacodynamic properties, often serving as a bioisostere for carboxylic acids or phosphates.[1] Dimethyl (2-oxopropyl)phosphonate, with the chemical structure CH₃COCH₂P(O)(OCH₃)₂, is an exceptionally versatile and reactive C3 building block for the construction of these valuable molecules.

This technical guide provides an in-depth exploration of the synthetic applications of dimethyl (2-oxopropyl)phosphonate and its primary derivative, dimethyl (1-diazo-2-oxopropyl)phosphonate (commonly known as the Ohira-Bestmann reagent), in the synthesis of a diverse range of phosphorylated heterocycles.[2][3] We will delve into the mechanistic underpinnings of key cyclization and cycloaddition reactions, offering field-proven insights into experimental design and providing detailed, step-by-step protocols for researchers and drug development professionals. The methodologies discussed herein leverage the unique reactivity of the β-keto phosphonate moiety to access important five- and six-membered heterocyclic systems.[3]

Part 1: Synthesis of Five-Membered Heterocycles

The activated methylene group and the ketone functionality of dimethyl (2-oxopropyl)phosphonate make it an ideal precursor for various condensation reactions leading to five-membered rings like pyrroles and thiophenes. Furthermore, its conversion to the corresponding diazo compound opens up powerful 1,3-dipolar cycloaddition pathways.

Phosphorylated Pyrroles via Paal-Knorr Condensation

The Paal-Knorr synthesis is a classic and robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[4][5] While dimethyl (2-oxopropyl)phosphonate is a 1,3-dicarbonyl equivalent, its reaction with α-haloketones can generate a 1,4-dicarbonyl intermediate in situ, which then undergoes cyclization.

Causality in Experimental Design: The initial step is a base-mediated alkylation of the active methylene group of the phosphonate. The choice of a non-nucleophilic base like sodium hydride (NaH) is critical to prevent side reactions at the ketone or phosphonate ester. The subsequent cyclization with an amine source, such as ammonium acetate, is typically acid-catalyzed and driven by the formation of the stable aromatic pyrrole ring.

paal_knorr_workflow start Dimethyl (2-oxopropyl)phosphonate + α-Haloketone (R-CO-CH₂X) base Base (e.g., NaH) Alkylation start->base 1. intermediate 1,4-Dicarbonyl Intermediate (Phosphorylated) base->intermediate amine Amine Source (R'-NH₂) (e.g., NH₄OAc) intermediate->amine 2. cyclization Paal-Knorr Cyclization & Dehydration amine->cyclization product Substituted Phosphoryl-Pyrrole cyclization->product cycloaddition_mechanism reagent Dimethyl (1-diazo-2- oxopropyl)phosphonate (1,3-Dipole) ts Concerted [3+2] Cycloaddition Transition State reagent->ts alkyne Alkyne (R-C≡C-R') (Dipolarophile) alkyne->ts product Phosphorylated Pyrazole ts->product Aromatization

Caption: Mechanism of [3+2] cycloaddition for pyrazole synthesis.

Part 2: Synthesis of Six-Membered Heterocycles

Phosphorylated Pyridines via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group activated by a carbonyl, such as dimethyl (2-oxopropyl)phosphonate. [3]This reaction provides a direct and efficient route to substituted quinolines and, by extension, pyridines when using appropriate aminocarbonyl precursors.

Expertise in Action: The reaction is typically catalyzed by base (e.g., KOH, piperidine) or acid (e.g., p-TsOH). Base catalysis proceeds via an initial aldol-type condensation followed by cyclization and dehydration. The choice of catalyst can influence reaction rates and yields, and often requires optimization for specific substrates. The phosphonate group's stability under these conditions makes it an excellent participant in this classic annulation strategy.

friedlander_mechanism start 2-Aminobenzaldehyde + Dimethyl (2-oxopropyl)phosphonate step1 Base-catalyzed Aldol Condensation start->step1 intermediate Aldol Adduct Intermediate step1->intermediate step2 Intramolecular Cyclization (Attack by Amine) intermediate->step2 cyclic_int Cyclized Intermediate step2->cyclic_int step3 Dehydration (Aromatization) cyclic_int->step3 product 3-Phosphoryl-quinoline step3->product

Caption: Friedländer annulation mechanism for phosphoryl-quinolines.

Part 3: Data Summary & Reaction Overview

The following table summarizes the synthetic strategies discussed in this guide.

HeterocycleSynthetic MethodKey ReagentsTypical Conditions
Pyrrole Paal-Knorr Synthesisα-Haloketone, Amine Source (e.g., NH₄OAc)Base-mediated alkylation, then thermal/acid-catalyzed cyclization
Thiophene Gewald Reactionα-Cyano compound (e.g., Malononitrile), SulfurBase (Morpholine), Reflux in Ethanol
Pyrazole [3+2] CycloadditionOhira-Bestmann Reagent, AlkyneInert solvent (e.g., Toluene, THF), room temp. to reflux
Pyridine Friedländer Annulation2-Aminoaryl Aldehyde/KetoneBase (KOH) or Acid (p-TsOH) catalyst, reflux

Part 4: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazo compounds and azides are potentially explosive and should be handled with extreme care behind a blast shield.

Protocol 1: Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

This protocol is adapted from procedures described in Organic Syntheses. Materials:

  • Dimethyl (2-oxopropyl)phosphonate (1.0 eq)

  • 4-Acetamidobenzenesulfonyl azide (p-TBSA) (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add dimethyl (2-oxopropyl)phosphonate and anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous potassium carbonate to the stirred solution.

  • Add a solution of 4-acetamidobenzenesulfonyl azide in anhydrous acetonitrile dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting phosphonate is consumed.

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is a yellow oil and can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Synthesis of Diethyl (2,5-dimethyl-1H-pyrrol-3-yl)phosphonate

This is a representative Paal-Knorr type protocol.

Materials:

  • Diethyl (2-oxopropyl)phosphonate (1.0 eq)

  • 3-Chloro-2-butanone (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Ammonium acetate (NH₄OAc) (5.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic Acid

Procedure:

  • Alkylation: To a flame-dried flask under an inert atmosphere, add NaH and anhydrous THF. Cool to 0 °C.

  • Add a solution of diethyl (2-oxopropyl)phosphonate in THF dropwise. Stir for 30 minutes at 0 °C.

  • Add a solution of 3-chloro-2-butanone in THF dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Cyclization: Carefully quench the reaction with water. Add ammonium acetate and glacial acetic acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Protocol 3: Synthesis of Diethyl (4-amino-5-methyl-2-thienyl)phosphonate (Gewald Reaction)

This protocol demonstrates the multicomponent Gewald reaction. [3] Materials:

  • Diethyl (2-oxopropyl)phosphonate (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (S₈) (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine diethyl (2-oxopropyl)phosphonate, malononitrile, elemental sulfur, and ethanol.

  • Add morpholine as a catalyst.

  • Heat the mixture to reflux (approx. 78 °C) with stirring for 2-4 hours. A precipitate may form as the reaction proceeds.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • The product can be further purified by recrystallization from ethanol if necessary.

References

  • ResearchGate. Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process | Request PDF. ResearchGate. Available from: [Link].

  • Al-Masoudi, N. A. et al. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry. Available from: [Link].

  • Organic Chemistry Portal. Thiophene synthesis. Organic Chemistry Portal. Available from: [Link].

  • The Royal Society of Chemistry. Unexpected Ester and Phosphonate Radical Generation by Hypervalent Iodine Compounds for Synthesizing 6-Phenanthridine Derivatives. The Royal Society of Chemistry. Available from: [Link].

  • Chemical Science (RSC Publishing). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Chemical Science (RSC Publishing). Available from: [Link].

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. Available from: [Link].

  • Encyclopedia.pub. Phosphorus-Substituted Pyridines. Encyclopedia.pub. Available from: [Link].

  • ResearchGate. (PDF) Microwave-Assisted Multicomponent Syntheses of Heterocyclic Phosphonates. ResearchGate. Available from: [Link].

  • Konno, K. et al. (1986). IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES AND Katsuhiro Konno, Kimiko Hashimoto, Haruhisa Shirahama, and Takeshi Matsum. HETEROCYCLES. Available from: [Link].

  • IOP Conference Series: Materials Science and Engineering. Synthesis, Characterization of thiophene derivatives and its biological applications. IOPscience. Available from: [Link].

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Synthesis of thiophene and Their Pharmacological Activity. IJPRA. Available from: [Link].

  • Tupychak, M. A. et al. (2020). DIALKYL (2-OXOPROPYL)PHOSPHONATES IN THE SYNTHESIS OF PHOSPHORYLATED HETEROCYCLES. Chemistry of Heterocyclic Compounds. Available from: [Link].

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. Available from: [Link].

  • Palacios, F. et al. Addition and Cycloaddition Reactions of Phosphinyl- and Phosphonyl-2H-Azirines, Nitrosoalkenes and Azoalkenes. PMC. Available from: [Link].

  • MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. Available from: [Link].

  • RSC Publishing. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Publishing. Available from: [Link].

  • Chinese Chemical Letters. Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. ScienceDirect. Available from: [Link].

  • MDPI. One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. MDPI. Available from: [Link].

  • ChemRxiv. [3 + 2] Cycloaddition of (Diazomethyl)dimethylphosphine Oxide and Aryldiazonium Salts. ChemRxiv. Available from: [Link].

  • ResearchGate. 2H-Benzo[e]-1,2-oxaphosphorine Related Heterocycles as Precursors for the Synthesis of Unsymmetrical Bicyclic Phosphonates. ResearchGate. Available from: [Link].

  • Naddeo, S. et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. PMC. Available from: [Link].

  • CEM Corporation. Cycloadditions. CEM Corporation. Available from: [Link].

Sources

Method

Application Note: Dimethyl (2-oxopropanimidoyl)phosphonate (Bestmann-Ohira Reagent) in the Total Synthesis of Natural Products

Executive Summary & Chemical Profile Dimethyl (2-oxopropanimidoyl)phosphonate (CAS: 90965-06-3)—universally recognized in the literature as the Bestmann-Ohira Reagent (BOR) or dimethyl (1-diazo-2-oxopropyl)phosphonate—is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Dimethyl (2-oxopropanimidoyl)phosphonate (CAS: 90965-06-3)—universally recognized in the literature as the Bestmann-Ohira Reagent (BOR) or dimethyl (1-diazo-2-oxopropyl)phosphonate—is a highly versatile building block in modern organic synthesis[1]. Its primary application is the one-carbon homologation of aldehydes to terminal alkynes.

Historically, the Seyferth-Gilbert homologation utilized dimethyl (diazomethyl)phosphonate (DAMP), which required strongly basic conditions (e.g., potassium tert-butoxide) that frequently caused the epimerization of sensitive α-stereocenters[2]. The strategic advantage of BOR is its ability to generate the reactive DAMP anion in situ under exceptionally mild conditions, thereby preserving the stereochemical integrity of complex natural product intermediates[2].

Mechanistic Causality & Reaction Dynamics

The high functional group tolerance of the Bestmann-Ohira homologation is rooted in its self-contained activation mechanism. Rather than adding a pre-formed strong base, a mild carbonate base (such as K₂CO₃ or Cs₂CO₃) is used in an alcoholic solvent.

The Causal Pathway:

  • Activation: The alcohol (e.g., MeOH) is mildly deprotonated by the carbonate base. The resulting alkoxide attacks the acetyl carbonyl of BOR, cleaving it to form methyl acetate and the reactive DAMP anion[2].

  • Cycloaddition: The DAMP anion undergoes nucleophilic addition to the target aldehyde, forming an oxaphosphetane intermediate.

  • Elimination & Rearrangement: The oxaphosphetane collapses, expelling dimethyl phosphate to form a diazoalkene. Spontaneous extrusion of nitrogen gas yields a highly reactive vinylidene carbene, which immediately undergoes a 1,2-hydride shift to furnish the terminal alkyne.

Mechanism BOR Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) Base Base (K2CO3 / MeOH) Acetyl Cleavage BOR->Base DAMP DAMP Anion In situ generation Base->DAMP - MeOAc Oxaphosphetane Oxaphosphetane Intermediate DAMP->Oxaphosphetane Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->Oxaphosphetane Diazoalkene Diazoalkene (- Dimethyl phosphate) Oxaphosphetane->Diazoalkene Carbene Vinylidene Carbene (- N2) Diazoalkene->Carbene Alkyne Terminal Alkyne (1,2-H shift) Carbene->Alkyne

Mechanistic pathway of the Bestmann-Ohira homologation from reagent activation to alkyne formation.

Strategic Applications in Total Synthesis

The choice of base and solvent during the homologation is not arbitrary; it must be tailored to the steric and electronic demands of the substrate. The table below summarizes quantitative data from landmark total syntheses, highlighting how reaction conditions are modulated for different aldehyde classes.

Target Natural ProductSubstrate TypeBase / SolventTemp / TimeYieldRef
Dendrochrysanene Aromatic aldehydeK₂CO₃ / MeOHRT, 3 h97%[3]
AI-77-B α-Chiral aliphaticCs₂CO₃ / i-PrOH0–23 °C, 11 h97%[4]
Chondrochloren A Sugar-derivedK₂CO₃ / MeOHRT93%[5]

Expertise Insight on Solvent Causality: For robust aromatic or sugar-derived aldehydes (e.g., in the synthesis of Dendrochrysanene[3] and Chondrochloren A[5]), K₂CO₃ in MeOH is highly efficient. However, in the asymmetric total synthesis of AI-77-B, the substrate was a highly sensitive, α-chiral N-Boc-leucinal derivative[4]. Using K₂CO₃/MeOH would generate methoxide, a small nucleophile that can cause competitive α-deprotonation and epimerization. By switching to Cs₂CO₃ in i-PrOH, the bulky isopropoxide intermediate selectively attacks the unhindered acetyl group of BOR while being too sterically hindered to deprotonate the chiral α-center of the aldehyde, resulting in a 97% yield with absolute stereochemical retention[4].

Validated Experimental Protocols

Protocol A: Synthesis of the Bestmann-Ohira Reagent

Safety & Causality Note: Early syntheses of BOR utilized tosyl azide (TsN₃), which poses severe explosion hazards[2]. This modern protocol utilizes 4-acetamidobenzenesulfonyl azide (p-ABSA) as a bench-stable, safe alternative. Furthermore, the sulfonamide byproduct of p-ABSA is highly insoluble in non-polar solvents, allowing for rapid purification via simple filtration[6].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-flushed flask with NaH (60% dispersion in mineral oil, 1.0 equiv) and anhydrous toluene (0.5 M). Cool the suspension to 0 °C in an ice-water bath.

  • Deprotonation: Add a solution of dimethyl (2-oxopropyl)phosphonate (1.0 equiv) in toluene dropwise over 15 minutes[7].

    • Validation Checkpoint 1: Immediate hydrogen gas evolution and the formation of a white precipitate serve as visual validation of the deprotonation event[7]. Critical Warning: If bubbling is absent, the NaH may have degraded to NaOH upon atmospheric exposure. NaOH will cause premature cleavage of the acetyl group, drastically reducing yields.

  • Diazo Transfer: After 10 minutes, add a solution of p-ABSA (1.0 equiv) in anhydrous THF dropwise. Remove the ice bath and stir at room temperature for 20 hours[7].

  • Workup & Filtration: Dilute the orange reaction mixture with hexanes.

    • Validation Checkpoint 2: The unreacted p-ABSA and the sulfonamide byproduct will crash out of solution. Filter the mixture through a pad of Celite to prevent filter paper clogging[6].

  • Isolation: Concentrate the filtrate under reduced pressure to yield BOR as a pale-yellow oil.

    • Analytical Validation: Confirm purity via ¹H NMR (CDCl₃). Look for a distinct doublet/singlet at ~3.8 ppm (6H, P(O)(OCH₃)₂) and a singlet at ~2.2 ppm (3H, C(O)CH₃).

Protocol B: General Procedure for Aldehyde-to-Alkyne Homologation

This protocol describes a self-validating system for the conversion of complex aldehydes to terminal alkynes.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under argon, dissolve the aldehyde substrate (1.0 equiv) and BOR (1.2 to 1.5 equiv) in anhydrous methanol (to achieve a 0.1 M concentration).

  • Activation: Add anhydrous K₂CO₃ (2.0 equiv) in one portion at room temperature. (Note: If the substrate is α-chiral and prone to epimerization, use Cs₂CO₃ in i-PrOH and initiate the reaction at 0 °C[4]).

  • Monitoring: Stir the reaction mixture for 3 to 12 hours.

    • Validation Checkpoint 3: Monitor the reaction progress via TLC (UV or p-anisaldehyde stain). The reaction is complete when the polar aldehyde spot is entirely consumed and replaced by a significantly less polar alkyne spot.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude terminal alkyne via flash column chromatography on silica gel.

References

  • Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. Synthetic Communications (Taylor & Francis). URL:[8]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. URL:[7]

  • Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses Procedure. Organic Syntheses. URL:[2]

  • Total Synthesis of Dendrochrysanene through a Frame Rearrangement. ACS Publications (J. Nat. Prod.). URL:[3]

  • Total Synthesis of Chondrochloren A. ACS Publications (Organic Letters). URL:[5]

Sources

Application

scale-up synthesis protocol for dimethyl (2-oxopropanimidoyl)phosphonate reactions

Executive Summary & Chemical Identity This application note details the scale-up synthesis and downstream application of dimethyl (1-diazo-2-oxopropyl)phosphonate (CAS 90965-06-3). Frequently cataloged under the alternat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

This application note details the scale-up synthesis and downstream application of dimethyl (1-diazo-2-oxopropyl)phosphonate (CAS 90965-06-3). Frequently cataloged under the alternative nomenclature dimethyl (2-oxopropanimidoyl)phosphonate [1], this compound is universally recognized in organic synthesis as the Bestmann-Ohira Reagent (BOR) . It is a highly versatile reagent utilized primarily for the one-carbon homologation of aldehydes to terminal alkynes under mild conditions, and as a 1,3-dipole in the synthesis of phosphonylated heterocycles[2].

Mechanistic Causality & Reagent Selection

The synthesis of BOR relies on a diazo transfer reaction from the precursor dimethyl (2-oxopropyl)phosphonate. Scaling up this reaction requires strict control over reaction kinetics and byproduct management to ensure safety and high yield.

  • Base Selection (The Role of NaH): Sodium hydride is the optimal base for this transformation. Unlike alkoxide bases, which can act as nucleophiles and cause premature cleavage of the acetyl group or transesterification of the phosphonate esters, NaH provides quantitative enolization driven by the irreversible evolution of hydrogen gas[3]. Critical Insight: The NaH must be fresh and free of NaOH contamination, as hydroxide ions will hydrolyze the phosphonate.

  • Diazo Transfer Agent (p-ABSA vs. TsN 3​ ): Historically, tosyl azide (TsN 3​ ) was used for diazo transfers. However, TsN 3​ is a shock-sensitive liquid that poses severe explosion hazards upon scale-up. We utilize 4-acetamidobenzenesulfonyl azide (p-ABSA) , a bench-stable solid. Beyond its superior safety profile, p-ABSA offers a profound thermodynamic and operational advantage: its byproduct, p-acetamidobenzenesulfonamide, is highly insoluble in the toluene/THF reaction matrix. This insolubility drives the reaction equilibrium forward and allows for byproduct removal via simple filtration[3].

Quantitative Reagent Comparison
Diazo Transfer ReagentPhysical StateSafety ProfileByproduct RemovalTypical Yield (%)
Tosyl Azide (TsN 3​ ) LiquidHigh friction/shock sensitivityDifficult (soluble in organics)70 - 80
p-ABSA SolidBench-stable, low sensitivityExcellent (precipitates out)85 - 95
Imidazole-1-sulfonyl azide Liquid/SaltExplosion risk if not saltedModerate (requires acid wash)80 - 90

Experimental Workflow & Logic

Synthesis_Workflow cluster_0 Phase 1: Scale-Up Synthesis of BOR cluster_1 Phase 2: Downstream Application (Homologation) A Dimethyl (2-oxopropyl)phosphonate (Starting Material) B NaH in Toluene (0°C) Quantitative Enolization A->B Deprotonation (- H2) C Addition of p-ABSA in THF (Diazo Transfer) B->C Electrophilic Azide D Dimethyl (1-diazo-2-oxopropyl)phosphonate (BOR / Target Reagent) C->D - Sulfonamide Byproduct E K2CO3 / MeOH In situ Deacetylation D->E Base Catalysis F DAMP Anion (Seyferth-Gilbert Intermediate) E->F - Methyl Acetate G Aldehyde Substrate [3+2] Cycloaddition / Elimination F->G Nucleophilic Attack H Terminal Alkyne (Final Product) G->H - N2, - Dialkyl Phosphate

Figure 1: Scale-up synthetic workflow for BOR and its downstream aldehyde homologation.

Scale-Up Synthesis Protocol (50 mmol Scale)

This methodology is adapted from validated protocols to ensure a self-validating, highly reproducible system[3].

Materials Required:

  • Dimethyl (2-oxopropyl)phosphonate: 50.0 mmol (8.31 g)

  • Sodium hydride (60% dispersion in mineral oil): 50.0 mmol (2.00 g)

  • 4-Acetamidobenzenesulfonyl azide (p-ABSA): 50.0 mmol (12.01 g)

  • Anhydrous Toluene: 100 mL

  • Anhydrous Tetrahydrofuran (THF): 80 mL

Step-by-Step Methodology:

  • System Preparation: Equip an oven-dried 500-mL three-necked flask with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Enolate Formation: Charge the flask with NaH (2.00 g) and anhydrous toluene (100 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Place dimethyl (2-oxopropyl)phosphonate (8.31 g) in the addition funnel and add it dropwise to the NaH suspension over 15 minutes.

    • Validation Cue: Observe steady H 2​ gas evolution. The opaque suspension will gradually transition to a clear or slightly hazy solution, indicating complete enolization. Stir for an additional 30 minutes at 0 °C.

  • Diazo Transfer: Dissolve p-ABSA (12.01 g) in anhydrous THF (80 mL). Transfer this to the addition funnel and add dropwise to the enolate solution at 0 °C over 20 minutes.

    • Causality: The mixed Toluene/THF solvent system is critical; toluene stabilizes the enolate, while THF is required to fully solubilize the p-ABSA prior to reaction.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 20 hours.

    • Validation Cue: A dense, white precipitate of p-acetamidobenzenesulfonamide will form as the reaction progresses to completion.

  • Isolation & Workup: Filter the heterogeneous mixture through a pad of Celite to remove the sulfonamide byproduct. Wash the filter cake thoroughly with a 1:1 mixture of ethyl acetate and hexanes (3 × 30 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure. Caution: Do not exceed a water bath temperature of 30 °C to prevent thermal degradation of the diazo compound.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 1:1 EtOAc/Hexanes) to yield dimethyl (1-diazo-2-oxopropyl)phosphonate as a pale-yellow oil (Yield: ~85-90%).

    • Analytical Note: When verifying purity via 13 C NMR, the diazo carbon resonance (~64 ppm) is frequently absent or highly attenuated in standard acquisitions due to its exceptionally long T1​ relaxation time and the lack of Nuclear Overhauser Effect (NOE) enhancement[3].

Downstream Application: Aldehyde Homologation

The synthesized BOR is immediately applicable for the Ohira-Bestmann homologation[4].

General Protocol for Alkyne Synthesis:

  • Dissolve the target aldehyde (1.0 equiv) and BOR (1.2 equiv) in anhydrous methanol (0.2 M concentration).

  • Add anhydrous K 2​ CO 3​ (2.0 equiv) in one portion at room temperature.

    • Mechanistic Note: K 2​ CO 3​ mediates the in situ methanolysis of the acetyl group on BOR, generating the highly reactive Seyferth-Gilbert intermediate (DAMP anion) without requiring strong, destructive bases[2].

  • Stir the reaction for 4–12 hours (monitor via TLC).

  • Quench with aqueous NaHCO 3​ , extract with diethyl ether, dry over MgSO 4​ , and concentrate to isolate the terminal alkyne.

References

  • Varongchayakul, C.; et al. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. Available at:[Link]

  • Ohira, S. (1989). Methanolysis of Dimethyl (1-diazo-2-oxopropyl)phosphonate: Generation of Dimethyl (diazomethyl)phosphonate and Reaction with Carbonyl Compounds. Synthetic Communications, 19(3-4), 561-564. Available at:[Link]

  • Wang, Y.; et al. (2019). Catalytic Direct Regioselective Synthesis of Phosphonylated Tetrazoles from Aryl Diazonium Salts and Seyferth-Gilbert Reagent. Organic Letters, 21(24), 9954–9958. Available at:[Link]

  • Dhameja, M.; Pandey, J. (2018). Bestmann-Ohira Reagent: A Convenient and Promising Reagent in the Chemical World. Asian Journal of Organic Chemistry, 7(8), 1502-1523. Available at:[Link]

Sources

Method

Application Note: Catalytic Cyclization Using Dimethyl (2-oxopropanimidoyl)phosphonate for Azaheterocycle Synthesis

Executive Summary Azaheterocycles, particularly functionalized pyrazoles and spirooxindoles, are privileged scaffolds in drug discovery, frequently exhibiting potent antimicrobial, anti-inflammatory, and anticancer activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azaheterocycles, particularly functionalized pyrazoles and spirooxindoles, are privileged scaffolds in drug discovery, frequently exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities[1]. Dimethyl (2-oxopropanimidoyl)phosphonate (CAS 90965-06-3)—universally recognized in the literature as the Bestmann-Ohira Reagent (BOR) or dimethyl (1-diazo-2-oxopropyl)phosphonate[2]—is a highly versatile diazo compound. While traditionally employed for the Seyferth-Gilbert homologation (converting aldehydes to terminal alkynes), BOR has emerged as a powerful 1,3-dipole precursor for catalytic cycloaddition reactions.

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to utilizing dimethyl (2-oxopropanimidoyl)phosphonate in the regioselective synthesis of phosphonylated azaheterocycles via base-mediated 1,3-dipolar cycloaddition[3].

Chemical Identity & Mechanistic Rationale

Nomenclature & Structure: Although cataloged commercially by several suppliers as dimethyl (2-oxopropanimidoyl)phosphonate, its SMILES string (CC(=O)C(=[N+]=[N-])P(=O)(OC)OC) confirms its identity as a diazo compound rather than a true imidoyl species[2]. It features a central carbon bonded to a diazo group, an acetyl group, and a dimethyl phosphonate group.

Causality of the Cyclization Mechanism: The catalytic cyclization does not utilize the intact BOR molecule. Instead, the reaction is initiated by a base-mediated acyl cleavage . When exposed to a nucleophilic base (e.g., sodium ethoxide or potassium carbonate) in a protic solvent, the base attacks the acetyl carbonyl of BOR. This cleaves the carbon-carbon bond, releasing an acetate equivalent and generating the dimethyl diazomethylphosphonate anion in situ[3].

This transient anion acts as an electron-rich 1,3-dipole. It readily undergoes a [3+2] cycloaddition with electron-deficient dipolarophiles (such as nitroalkenes or exocyclic double bonds). The regioselectivity is driven by the steric bulk of the phosphonate group and the electronic polarization of the alkene. Following the initial cycloaddition, spontaneous elimination of a leaving group (e.g., the nitro group) or rapid tautomerization drives the irreversible aromatization of the heterocycle, yielding stable phosphonylpyrazoles[3].

Mechanism BOR Dimethyl (2-oxopropanimidoyl)phosphonate (Bestmann-Ohira Reagent) Base Nucleophilic Base (e.g., NaOEt, K2CO3) BOR->Base Acyl Cleavage Anion Diazomethylphosphonate Anion (Reactive 1,3-Dipole) Base->Anion - Acetate Cycloadduct [3+2] Cycloadduct (Non-aromatic Intermediate) Anion->Cycloadduct 1,3-Dipolar Cycloaddition Dipolarophile Dipolarophile (e.g., Nitroalkene) Dipolarophile->Cycloadduct Product Phosphonylpyrazole (Aromatized Target) Cycloadduct->Product Elimination (e.g., -HNO2)

Caption: Mechanistic pathway of base-mediated acyl cleavage and subsequent 1,3-dipolar cycloaddition.

Reaction Scope and Quantitative Data

The versatility of dimethyl (2-oxopropanimidoyl)phosphonate allows for the synthesis of diverse heterocyclic libraries. The table below summarizes validated reaction conditions and expected yields based on the choice of dipolarophile.

Dipolarophile ClassBase / Solvent SystemTemp / TimeTarget HeterocycleAvg. Yield (%)Key Mechanistic Driver
Conjugated Nitroalkenes NaOEt / Ethanol25 °C / 2–4 h3-Substituted Phosphonylpyrazoles70–85%Spontaneous elimination of the nitro group drives rapid aromatization[3].
Methyleneindolinones K₂CO₃ / Methanol25 °C / 1–3 h3,3′-Spiro-phosphonylpyrazole-oxindoles80–92%Mild base prevents degradation of the sensitive oxindole core[4].
Ynones (Alkynes) K₂CO₃ / THF25 °C / 3–5 h3-Carbonyl pyrazole-5-phosphonates65–80%Direct cycloaddition to the alkyne requires no leaving group for aromatization.

Experimental Protocols

Protocol A: Regioselective Synthesis of Phosphonylpyrazoles from Nitroalkenes

Rationale: Nitroalkenes are ideal dipolarophiles because the nitro group serves a dual purpose: it lowers the LUMO of the alkene to accelerate the cycloaddition, and it acts as an excellent leaving group post-cyclization. Sodium ethoxide (NaOEt) in ethanol is utilized because the alkoxide is a strong enough nucleophile to rapidly deacetylate the BOR, while the protic solvent stabilizes the transition state of the subsequent elimination step[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the conjugated nitroalkene (1.0 mmol) in anhydrous ethanol (10 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add dimethyl (2-oxopropanimidoyl)phosphonate (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Base Catalysis: Slowly add a freshly prepared solution of NaOEt (1.5 mmol, 1.5 equiv.) in ethanol (5 mL) dropwise over 10 minutes.

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure phosphonylpyrazole.

Self-Validating Quality Control:

  • TLC: The product typically exhibits strong UV absorbance at 254 nm and is highly polar compared to the starting nitroalkene.

  • ³¹P NMR (CDCl₃): A sharp, diagnostic singlet between δ 11.0 – 15.0 ppm confirms the preservation of the intact dimethyl phosphonate group.

  • ¹H NMR (CDCl₃): The disappearance of the vinylic protons of the nitroalkene and the appearance of a distinct pyrazole ring proton (typically around δ 7.5 – 8.0 ppm) validates successful cyclization and aromatization.

Protocol B: One-Pot Synthesis of Spiro-phosphonylpyrazole-oxindoles

Rationale: Methyleneindolinones contain highly reactive exocyclic double bonds. Using K₂CO₃ in methanol provides a milder basic environment than NaOEt. This prevents the base-catalyzed ring-opening of the oxindole core while still efficiently generating the diazo anion from BOR[4].

Step-by-Step Methodology:

  • Preparation: Suspend the methyleneindolinone derivative (1.0 mmol) and K₂CO₃ (2.0 mmol, 2.0 equiv.) in anhydrous methanol (15 mL) at room temperature.

  • Reagent Addition: Add dimethyl (2-oxopropanimidoyl)phosphonate (1.5 mmol, 1.5 equiv.) in one portion.

  • Cyclization: Stir the heterogeneous mixture vigorously at room temperature for 1–3 hours. The reaction typically transitions from a suspension to a clear solution, followed by the precipitation of the spiro-product.

  • Isolation: Filter the resulting precipitate, wash with cold methanol (2 × 5 mL) and water (10 mL) to remove inorganic salts.

  • Drying: Dry the solid under high vacuum to afford the analytically pure spiro-phosphonylpyrazole-oxindole.

Self-Validating Quality Control:

  • LC-MS: The mass spectrum will show the exact mass of the [M+H]⁺ adduct corresponding to the[3+2] cycloadduct, as no elimination occurs in this spiro-fusion pathway.

  • X-Ray Crystallography / NOESY: If stereochemical confirmation of the spirocenter is required, 2D NOESY NMR should be used to establish the relative spatial arrangement between the oxindole aromatic protons and the phosphonate methoxy groups.

Experimental Workflow Diagram

Workflow Step1 1. Substrate Preparation Dissolve Dipolarophile in Protic Solvent (EtOH/MeOH) Step2 2. Reagent Addition Add Dimethyl (2-oxopropanimidoyl)phosphonate (1.2-1.5 eq) Step1->Step2 Step3 3. Base Catalysis Introduce Base (NaOEt or K2CO3) to trigger Acyl Cleavage Step2->Step3 Step4 4. Cyclization Stir at 25 °C for 1-4 hours (Monitor via TLC) Step3->Step4 Step5 5. Workup & Quenching Quench with NH4Cl, Extract with EtOAc (or Filter precipitate) Step4->Step5 Step6 6. Validation Confirm via 31P NMR (δ 11-15 ppm) and LC-MS Step5->Step6

Caption: Standardized workflow for the catalytic cyclization of azaheterocycles using BOR.

References

  • Synthonix. "Dimethyl (2-oxopropanimidoyl)phosphonate -[D26399]". Synthonix Catalog.[Link]

  • Jamali, M. F., et al. "The Bestmann-Ohira Reagent and Related Diazo Compounds for the Synthesis of Azaheterocycles". The Chemical Record, 2020.[Link]

  • Kumar, A., et al. "Base-Mediated Reaction of the Bestmann−Ohira Reagent with Nitroalkenes for the Regioselective Synthesis of Phosphonylpyrazoles". Organic Letters, 2007.[Link]

  • Shelke, A. M., & Suryavanshi, G. "An efficient one pot regioselective synthesis of a 3,3′-spiro-phosphonylpyrazole-oxindole framework via base mediated[1,3]-dipolar cycloaddition reaction of the Bestmann–Ohira reagent with methyleneindolinones". Organic & Biomolecular Chemistry, 2014.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields with dimethyl (2-oxopropanimidoyl)phosphonate

Technical Bulletin: Nomenclature Clarification The compound frequently listed in commercial catalogs as "dimethyl (2-oxopropanimidoyl)phosphonate" (CAS: 90965-06-3) is structurally dimethyl (1-diazo-2-oxopropyl)phosphona...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Bulletin: Nomenclature Clarification The compound frequently listed in commercial catalogs as "dimethyl (2-oxopropanimidoyl)phosphonate" (CAS: 90965-06-3) is structurally dimethyl (1-diazo-2-oxopropyl)phosphonate , universally recognized in the primary literature as the Ohira-Bestmann Reagent (OBR) . To maintain scientific integrity and align with mechanistic literature, this guide utilizes the standardized nomenclature.

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing diminished yields during Seyferth-Gilbert homologations. Below, we dissect the causality behind common failures, provide mechanistic troubleshooting FAQs, and outline a self-validating experimental protocol.

Mechanistic Divergence Pathway

Understanding why a reaction fails requires mapping the mechanistic decision points. The Ohira-Bestmann reagent must undergo nucleophilic acyl substitution to generate the active Seyferth-Gilbert anion (DAMP). Failure to facilitate this specific cleavage diverts the reaction into dead-end byproducts.

Pathway A Aldehyde + OBR B Base / Solvent Choice A->B Addition C DAMP Anion (Active Species) B->C K2CO3 / MeOH (Acetyl Cleavage) D HWE Byproduct (Diazo-enone) B->D DIPEA or No MeOH (No Cleavage) E Terminal Alkyne (Target Product) C->E Standard Aldehyde F Phosphonylpyrazole (Side Product) C->F α,β-Unsaturated Aldehyde

Fig 1: Mechanistic divergence in Ohira-Bestmann homologation based on conditions and substrate.

Troubleshooting FAQs & Causality Analysis

Q1: My GC-MS shows complete consumption of the aldehyde, but the major product is a diazo-enone instead of the terminal alkyne. What caused this? A: This is a classic case of mechanistic divergence caused by incorrect solvent or base selection. The Ohira-Bestmann reagent requires a nucleophilic solvent (methanol) and a base (typically K2​CO3​ ) to cleave the acetyl group and release the active diazomethylphosphonate (DAMP) anion. If you use a non-nucleophilic base (like DIPEA) or omit methanol (e.g., running the reaction in pure DMF or MeCN), the acetyl group remains intact. Consequently, the intact phosphonate acts as a Horner-Wadsworth-Emmons (HWE) reagent, reacting with your aldehyde to form an α -diazo- β,γ -unsaturated ketone[1]. Actionable Fix: Always ensure anhydrous methanol is present as a co-solvent and use an alkali metal carbonate base.

Q2: The reaction mixture turns pale yellow and TLC indicates full conversion, but my isolated yield after rotary evaporation is <30%. Where is the mass going? A: You are likely losing your product during solvent removal. Terminal alkynes—especially those with low molecular weights—exhibit exceptionally high vapor pressures. Extended drying under high vacuum will evaporate the product straight into your cold trap. Actionable Fix: As validated by [2], concentrate the crude mixture at ≥100 mmHg and keep the rotary evaporator water bath strictly below 25 °C. Do not leave the isolated oil on a high-vacuum manifold overnight.

Q3: When applying this protocol to an α,β -unsaturated aldehyde, I isolate a complex mixture containing pyrazoles. How do I prevent this? A: The in-situ generated DAMP anion is a potent 1,3-dipole. When exposed to α,β -unsaturated systems (enals), a 1,3-dipolar cycloaddition across the alkene heavily competes with the desired nucleophilic addition to the carbonyl, yielding phosphonylpyrazoles[3]. Actionable Fix: The standard Bestmann-Ohira protocol is generally contraindicated for the synthesis of enynes from enals without extensive, substrate-specific optimization[4]. We recommend pivoting to the Corey-Fuchs homologation for these specific substrates.

Q4: To avoid the high cost of the isolated reagent, I am generating it in situ from dimethyl (2-oxopropyl)phosphonate and a sulfonyl azide. However, my yields are highly inconsistent. Why? A: In-situ generation requires precise control of the diazotransfer step. Historically, this utilized tosyl azide ( TsN3​ ), which is notoriously unstable and can lead to incomplete conversion. If the diazotransfer is incomplete before the aldehyde is introduced, unreacted phosphonate will interfere with the homologation. Actionable Fix: Substitute TsN3​ with the bench-stable imidazole-1-sulfonyl azide hydrochloride. This modern modification ensures quantitative diazotransfer and provides a highly scalable, reproducible pathway to the alkyne[1].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reagent selection and the resulting mechanistic pathway, highlighting why strict adherence to the K2​CO3​ /MeOH system is mandatory.

Base (Equiv)Solvent SystemPrimary Mechanistic PathwayMajor Isolated ProductTypical Alkyne Yield
K2​CO3​ (2.0) MeOH Seyferth-Gilbert Homologation Terminal Alkyne 75 - 95%
Cs2​CO3​ (2.0)MeOHSeyferth-Gilbert HomologationTerminal Alkyne> 85% (Best for hindered)
DIPEA (2.0)MeOHHorner-Wadsworth-EmmonsDiazo-enone< 5%
K2​CO3​ (2.0)DMF or MeCNHorner-Wadsworth-EmmonsDiazo-enone0%
Self-Validating Experimental Protocol

This protocol is designed with built-in visual and analytical checkpoints to ensure the reaction is proceeding through the correct mechanistic pathway.

Materials Required:

  • Aldehyde substrate (1.0 equiv)

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 equiv)

  • Anhydrous K2​CO3​ (2.0 equiv)

  • Anhydrous Methanol (0.2 M relative to aldehyde)

Step-by-Step Methodology:

  • System Purge: Assemble a flame-dried round-bottom flask with a magnetic stir bar. Flush the system with Argon for 15 minutes. Causality: While the reaction is somewhat air-tolerant, excluding ambient moisture prevents competitive hydrolysis of the reagent.

  • Substrate & Base Addition: Charge the flask with the aldehyde (1.0 equiv) and anhydrous methanol. Add K2​CO3​ (2.0 equiv) in one portion.

    • Validation Checkpoint: The suspension should stir easily. A faint grey turbid solution is normal.

  • Reagent Introduction: Add dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 equiv) dropwise via syringe at room temperature.

    • Validation Checkpoint (Critical): Effervescence ( N2​ gas evolution) must be observed within the first 30–60 seconds of addition[4]. The reaction mixture will transition from cloudy to a clear, pale yellow solution over 1–4 hours[2]. If no gas evolves, the acetyl cleavage has failed.

  • Reaction Monitoring: Stir at room temperature for 4–18 hours. Monitor via TLC (typically 9:1 Hexanes:EtOAc). The terminal alkyne will be significantly less polar (higher Rf​ ) than the starting aldehyde.

  • Quench & Extraction: Dilute the mixture with diethyl ether or methyl t-butyl ether (MTBE). Wash with 5% aqueous NaHCO3​ , followed by brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Controlled Concentration: Filter the drying agent. Concentrate the filtrate using a rotary evaporator.

    • Validation Checkpoint (Yield Preservation): Set the vacuum no lower than 100 mmHg and the water bath no higher than 25 °C[4]. Stop evaporation immediately once the solvent front ceases to condense.

References
  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction Organic Syntheses[Link]

  • In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes The Journal of Organic Chemistry[Link]

  • One-Pot, Two-Step Conversion of Aldehydes to Phosphonyl- and Sulfonylpyrazoles Using Bestmann–Ohira Reagent Organic Letters[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Epimerization in Seyferth-Gilbert Homologations

Welcome to the Technical Support Center for alkyne homologation. This guide is designed for researchers and drug development professionals facing stereochemical challenges when converting α-chiral aldehydes to terminal a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for alkyne homologation. This guide is designed for researchers and drug development professionals facing stereochemical challenges when converting α-chiral aldehydes to terminal alkynes using dimethyl (1-diazo-2-oxopropyl)phosphonate —universally known as the Bestmann-Ohira Reagent (BOR) .

Part 1: Diagnostic FAQs

Q1: My supplier catalog lists CAS 90965-06-3 as "dimethyl (2-oxopropanimidoyl)phosphonate." Is this the right reagent? A1: Yes. This is a widespread nomenclature anomaly in commercial chemical databases. The term "imidoyl" strictly refers to an group, whereas CAS 90965-06-3 contains a diazo group ( ). Despite the catalog misnomer, the chemical structure provided by suppliers ( ) is the Bestmann-Ohira Reagent [1].

Q2: Why does my α-chiral aldehyde epimerize during the standard Bestmann-Ohira reaction? A2: The standard protocol utilizes in methanol. This combination generates an equilibrium of methoxide ( ), which is a highly nucleophilic base. If the rate of α-deprotonation (enolization) of your aldehyde is competitive with the rate of nucleophilic attack by the BOR anion on the carbonyl carbon, the stereocenter will scramble before the alkyne is formed [2].

Q3: Can I just lower the temperature of the standard /MeOH reaction to save my stereocenter? A3: Rarely. Because is largely insoluble in methanol, the generation of the active BOR anion is kinetically slow. Lowering the temperature further decelerates BOR activation, leaving your aldehyde exposed to the basic methanolic environment for extended periods, which ultimately still leads to epimerization. Alternative bases like in tert-butanol can sometimes mitigate this by utilizing a bulkier, less nucleophilic solvent system [4].

Part 2: Mechanistic Visualization

To solve the epimerization issue, we must understand the kinetic competition at play. The goal is to accelerate the green pathway (homologation) while suppressing the red pathway (enolization).

Mechanism Aldehyde α-Chiral Aldehyde (Enantiopure) Enolate Enolate Intermediate (Stereocenter Lost) Aldehyde->Enolate Slow (Base) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Fast (BOR Anion) Base Base (e.g., MeO⁻) BOR_Anion BOR Diazo Anion (Active Nucleophile) Base->BOR_Anion Deprotonates BOR Base->Enolate RacemicAldehyde Racemic Aldehyde Enolate->RacemicAldehyde Alkyne_Racemic Terminal Alkyne (Racemized) RacemicAldehyde->Alkyne_Racemic BOR Anion Alkyne_Pure Terminal Alkyne (Stereocenter Retained) Oxaphosphetane->Alkyne_Pure Rearrangement

Kinetic competition between BOR homologation (green) and base-catalyzed epimerization (red).

Part 3: Troubleshooting Guide & Proven Protocols

To prevent epimerization, you must alter the kinetics of the reaction. Below are three self-validating protocols proven to retain diastereomeric/enantiomeric excess.

Protocol A: The Pre-Formation Strategy (Kinetic Acceleration)

Causality: By pre-forming the diazo anion of the BOR before introducing the aldehyde, you ensure that the aldehyde immediately undergoes nucleophilic attack upon addition. This drastically reduces its exposure time to unreacted base, a strategy successfully employed in the total synthesis of (+)-Heilonine [1]. Methodology:

  • Anion Generation: Dissolve the Bestmann-Ohira reagent (1.5 eq) in dry THF under an argon atmosphere and cool to -78 °C.

  • Deprotonation: Add a strong, non-nucleophilic base (e.g., or , 1.4 eq) dropwise. Stir for 20 minutes to fully generate the active diazo anion.

  • Substrate Addition: Dissolve the α-chiral aldehyde (1.0 eq) in a minimum volume of dry THF and add it dropwise to the pre-formed anion at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to -40 °C over 2 hours.

  • Validation Check: Quench an aliquot with saturated and analyze via TLC. The aldehyde spot should disappear rapidly without the formation of closely eluting epimeric byproducts.

  • Workup: Quench the bulk reaction with saturated aqueous , extract with diethyl ether, and purify via silica gel chromatography.

Protocol B: Continuous Flow Chemistry (Residence Time Control)

Causality: Flow chemistry strictly limits the residence time of the aldehyde in the basic environment. By using a homogeneous base and mixing streams rapidly, the reaction completes in minutes rather than hours, effectively outcompeting the slower epimerization process [2].

FlowWorkflow StreamA Stream A Aldehyde + BOR TMixer T-Mixer (Rapid Mixing) StreamA->TMixer StreamB Stream B Homogeneous Base StreamB->TMixer FlowCoil Heated Flow Coil (10 min Residence) TMixer->FlowCoil Quench In-line Quench (Aqueous Buffer) FlowCoil->Quench Product Pure Alkyne (High dr/ee) Quench->Product

Continuous flow setup minimizing base exposure time to prevent α-stereocenter epimerization.

Methodology:

  • Stream A Preparation: Prepare a solution of the aldehyde (1.0 eq) and BOR (1.5 eq) in a THF/MeOH co-solvent blend to ensure complete solubility.

  • Stream B Preparation: Prepare a solution of a homogeneous organic base (e.g., DBU, 1.5 eq) in THF.

  • Flow Execution: Pump both streams through a T-mixer into a flow reactor coil heated to 40 °C. Tune the pump flow rates to achieve a precise residence time of 10 minutes.

  • In-Line Quench: Direct the output stream immediately into a reservoir of aqueous buffer to halt base-catalyzed side reactions.

  • Validation Check: Run chiral HPLC on the crude output. You should observe >99% retention of diastereomeric/enantiomeric purity compared to the starting material.

Protocol C: The Colvin Reagent Alternative (Base-Free Homologation)

Causality: When an aldehyde is exceptionally prone to enolization (e.g., pentose-derived aldehydes), even modified BOR conditions may fail. The Colvin protocol utilizes lithium trimethylsilyldiazomethane, which avoids the generation of alkoxide bases entirely, allowing for alkynylation with strict stereochemical fidelity [3]. Methodology:

  • Lithiation: Cool a solution of trimethylsilyldiazomethane (1.2 eq, 2.0 M in hexanes) in dry THF to -78 °C under argon. Add (1.2 eq) dropwise. Stir for 30 minutes.

  • Addition: Add the highly sensitive α-chiral aldehyde (1.0 eq) dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then allow to slowly warm to room temperature. Quench with saturated .

  • Validation & Deprotection: The isolated intermediate is an alkynyltrimethylsilane. To reveal the terminal alkyne, perform basic methanolysis ( /MeOH). Note: Because the chiral center is now adjacent to an alkyne rather than an aldehyde, it is no longer susceptible to base-catalyzed epimerization.

Part 4: Quantitative Data Comparison

The following table summarizes the expected stereochemical retention based on the chosen homologation strategy:

Reaction ConditionBase / Solvent SystemResidence / Reaction TimeEpimerization RiskTypical ee / dr Retention
Standard Batch / MeOH2 - 12 hoursHigh< 50% (Significant racemization)
Bulky Solvent / t-BuOH2 - 4 hoursModerate85 - 95%
Pre-formed Anion / THF (-78 °C)1 - 3 hoursLow> 95%
Continuous Flow DBU / THF-MeOH10 minutesVery Low> 99% (Complete retention)

References

  • "Enantioselective Total Synthesis of (+)-Heilonine", National Institutes of Health (PMC),[Link]

  • "Flow Chemistry Case Study: The Case of the Low Yielding, Epimerizing Reaction", Adesis, [Link]

  • "Alkynylation of Pentose Derivatives with Stereochemical Fidelity: Implications for the Regioselectivity of Alkynyl Diol Cycloisomerizations to Cyclic Enol Ethers", ACS Publications,[Link]

  • "Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction", Chemistry StackExchange,[Link]

Troubleshooting

safe handling and storage guidelines for dimethyl (2-oxopropanimidoyl)phosphonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical realities of handling dimethyl (2-oxopropanimidoyl)phosphonate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical realities of handling dimethyl (2-oxopropanimidoyl)phosphonate .

Nomenclature Note: In chemical databases and literature, this compound (CAS: 90965-06-3) is most widely recognized as the Ohira-Bestmann Reagent or Dimethyl (1-diazo-2-oxopropyl)phosphonate [1][2]. It is a critical diazo compound utilized primarily in the Seyferth-Gilbert homologation to convert aldehydes into terminal alkynes[3]. Because it contains an energetic diazo group, its handling, storage, and application require strict adherence to mechanistic safety principles.

Part 1: Chemical Profiling & Safety Fundamentals

To ensure reproducible results and laboratory safety, you must first understand the physical and hazard profile of the reagent. The quantitative data below dictates our storage and handling protocols[4][5].

Property / ParameterSpecification / Guideline
Chemical Name Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)
CAS Number 90965-06-3
Molecular Weight 192.11 g/mol
Appearance White to pale yellow liquid/solid (temperature dependent)
Storage Temperature (Neat) -20°C (Long-term)[3]; 2-8°C (Short-term)[4]
Storage Temperature (10% Sol.) 2-8°C (in Acetonitrile)[6]
Primary Hazards Skin/Eye Irritant (Category 2), Respiratory Irritant[4]
Stability Light and moisture sensitive; stable for ~6 months at -20°C[3]
Part 2: Handling & Storage Troubleshooting (FAQ)

Q: Why does the neat reagent degrade over time, and what is the causality behind the storage temperature? A: The reagent contains a diazo group ( =N+=N− ) flanked by a carbonyl and a phosphonate group. While these electron-withdrawing groups stabilize the diazo dipole—making it bench-stable for short periods—prolonged exposure to ambient thermal energy or UV light provides the activation energy necessary for nitrogen gas ( N2​ ) extrusion[3]. This degradation not only destroys the reagent's efficacy but can also cause dangerous pressure buildup in sealed containers. Storing the reagent at -20°C suppresses this thermal decomposition pathway.

Q: Should I purchase the neat reagent or the 10% solution in acetonitrile? A: This depends on your scale and safety infrastructure. The neat reagent is highly concentrated and, like many diazo compounds, possesses inherent shock and friction sensitivities, though it is milder than un-stabilized diazo species[5][7]. The 10% solution in acetonitrile acts as a thermal sink and physical buffer, drastically reducing the risk of auto-accelerating decomposition. If you are scaling up a reaction beyond 5 grams, the 10% solution is strongly recommended for safety.

Q: What should I do if my reagent has turned dark yellow or orange? A: Colorimetric shifts from pale yellow to dark orange/brown indicate significant decomposition (loss of N2​ and subsequent carbene dimerization or oxidation). Do not use heavily discolored reagent, as the degraded phosphonate byproducts will interfere with the nucleophilic attack on your aldehyde, stalling the homologation. Dispose of it according to local hazardous waste protocols[4].

Part 3: Reaction Troubleshooting & Optimization (FAQ)

Q: My Seyferth-Gilbert homologation is stalling at the intermediate stage. What is the mechanistic cause? A: The reaction relies on a base (typically K2​CO3​ ) and methanol to cleave the acetyl group from the Ohira-Bestmann reagent, generating the active diazomethylphosphonate anion[8]. If your reaction stalls, the causality is almost always a failure in this deacetylation step. Ensure your K2​CO3​ is finely milled and anhydrous. If the methanol is wet, the base will be solvated by water, drastically reducing its nucleophilicity and preventing the generation of the active anion.

Q: Can I generate the reagent in situ to avoid storing the diazo compound altogether? A: Yes. If storage of the Ohira-Bestmann reagent is a compliance issue, you can generate it in situ by reacting dimethyl 2-oxopropylphosphonate with a bench-stable diazo transfer reagent. While tosyl azide ( TsN3​ ) was historically used, it is explosive. We highly recommend using imidazole-1-sulfonyl azide (hydrogensulfate salt), which is non-explosive and allows for a scalable, one-pot transformation of aldehydes to alkynes[8].

Part 4: Standard Operating Procedure (SOP)

This protocol describes the standard homologation of an aldehyde to a terminal alkyne. It is designed as a self-validating system : visual and chromatographic cues are built into the steps to verify success.

Step 1: Preparation & Deoxygenation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add the aldehyde (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv) to the flask.

  • Suspend the mixture in anhydrous Methanol (0.1 M relative to the aldehyde).

Step 2: Reagent Addition

  • Cool the suspension to 0°C using an ice bath.

  • Dropwise, add the Ohira-Bestmann Reagent (1.2 equiv). Self-Validation: You should observe mild effervescence as the reaction progresses; this is the release of N2​ gas, confirming the active elimination step of the oxaphosphetane intermediate.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 1-4 hours).

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active aldehyde spot and the appearance of a less polar, KMnO4​ -active alkyne spot validates the successful generation and trapping of the diazomethyl anion.

Step 4: Quenching & Workup

  • Quench the reaction by adding a 5% aqueous NaHCO3​ solution.

  • Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Part 5: Mechanistic Workflow Visualization

The following diagram illustrates the causal relationships and chemical pathways during the Seyferth-Gilbert homologation using the Ohira-Bestmann Reagent.

Workflow OBR Ohira-Bestmann Reagent (CAS: 90965-06-3) Anion Diazomethylphosphonate Anion (Active Species) OBR->Anion Deacetylation Base K2CO3 / MeOH Base->Anion Promotes cleavage Oxaphosphetane Oxaphosphetane Intermediate Anion->Oxaphosphetane Nucleophilic attack Aldehyde Aldehyde Substrate Aldehyde->Oxaphosphetane Alkyne Terminal Alkyne (Target Product) Oxaphosphetane->Alkyne Elimination (-N2)

Mechanism of Seyferth-Gilbert Homologation via the Ohira-Bestmann Reagent.

Sources

Optimization

Technical Support Center: Purification of Crude Dimethyl (2-oxopropanimidoyl)phosphonate

Prepared by: Senior Application Scientist, Chemical Synthesis Division Document ID: TSS-DMOPP-PUR-001 Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Document ID: TSS-DMOPP-PUR-001

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of phosphonate intermediates.

Introduction: Navigating the Purification of a Niche Phosphonate

Dimethyl (2-oxopropanimidoyl)phosphonate is a specialized organophosphorus compound with potential applications in organic synthesis and medicinal chemistry, serving as a versatile building block for more complex molecules.[1] The successful use of this reagent is critically dependent on its purity. Impurities from the synthesis—such as unreacted starting materials, byproducts, or decomposition products—can interfere with subsequent reactions, leading to low yields, complex product mixtures, and challenges in characterization.

This guide provides a comprehensive technical resource for troubleshooting the purification of crude dimethyl (2-oxopropanimidoyl)phosphonate. Due to the limited specific literature on this exact molecule, we will draw upon established principles and documented procedures for closely related structural analogs, such as dimethyl (2-oxopropyl)phosphonate, to provide robust and scientifically grounded recommendations.[2][3] The key structural difference, the imidoyl (C=NH) group versus a keto (C=O) group, imparts a higher polarity and different chemical stability, which will be a central consideration in our purification strategies.

Section 1: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the purification process. Each answer provides potential causes and actionable solutions based on established chemical principles.

Q1: My yield is very low after silica gel column chromatography. Where did my product go?

A1: Low recovery from silica gel chromatography is a common issue with polar or reactive compounds like phosphonates. The probable causes fall into two categories:

  • Cause A: Irreversible Adsorption on Silica Gel. The phosphonate group (P=O) and the imidoyl group (C=NH) are both Lewis basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant streaking on TLC plates and irreversible binding to the column, especially if the compound is left on the column for an extended period.[4]

    • Solution 1: Deactivate the Silica Gel. Before preparing your column, create a slurry of the silica gel in your non-polar eluent (e.g., hexanes) and add 0.5-1% triethylamine (v/v). This amine base will cap the most acidic silanol sites, reducing strong product adsorption.

    • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or a treated silica, such as Florisil.[5] A preliminary small-scale test on TLC plates of these alternative phases can predict their effectiveness.

    • Solution 3: Expedite the Chromatography. Do not let the column run dry or sit for long periods. Prepare all your eluents and collection tubes in advance to ensure a swift and continuous process.

  • Cause B: Product Decomposition on the Acidic Silica. The imidoyl group may be susceptible to hydrolysis back to the corresponding ketone (dimethyl (2-oxopropyl)phosphonate) on the acidic silica surface, especially if using protic solvents like methanol in the eluent.

    • Solution 1: Avoid Protic Solvents. Do not use methanol or ethanol as part of your eluent system with unmodified silica. If high polarity is required, consider using acetonitrile or increasing the proportion of ethyl acetate or acetone.

    • Solution 2: Buffer the Eluent. In addition to deactivating the silica, adding a small amount of triethylamine (e.g., 0.1%) to your eluent system can help maintain a less acidic environment throughout the separation.

Q2: My purified product is contaminated with a highly polar impurity that stays at the baseline on TLC. What is it and how do I remove it?

A2: This is a classic sign of acidic impurity contamination.

  • Cause: Hydrolysis of the Phosphonate Ester. The presence of water during the reaction or, more commonly, during the aqueous work-up, can lead to the hydrolysis of one or both of the methyl ester groups, forming the corresponding phosphonic acid.[6][7] These acids are highly polar and often appear as streaks or baseline spots on TLC.

    • Solution 1: Pre-Chromatography Aqueous Wash. Before attempting purification by chromatography or distillation, perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base will deprotonate the acidic phosphonic acid, pulling it into the aqueous layer as its sodium salt.[7] Follow this with a wash with brine (saturated NaCl solution) to remove residual water, and then dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before concentrating.

    • Solution 2: Avoid Overly Aggressive Work-up Conditions. Use mild bases like NaHCO₃ or K₂CO₃ for neutralization instead of strong bases like NaOH or KOH, which can promote further hydrolysis or other side reactions.

Q3: After purification, my product looks clean by TLC, but the NMR spectrum shows unreacted starting material. Why didn't the column separate it?

A3: This typically occurs when the polarity of the starting material and the product are very similar. For instance, if the synthesis involves a Michaelis-Arbuzov reaction, the starting halide and the product phosphonate may have close Rf values on TLC.[8]

  • Cause: Insufficient Resolution in Chromatography. The chosen eluent system may not be optimal for separating two compounds of similar polarity.

    • Solution 1: Optimize the Eluent System. The key is to find a solvent system where the difference in Rf values (ΔRf) between your product and the impurity is maximized. Test a variety of solvent systems with different polarities and compositions. For phosphonates, common systems include hexane/ethyl acetate, pentane/ethyl acetate, or DCM/acetone.[2][9] Running several TLCs in parallel is an efficient way to screen conditions.

    • Solution 2: Use a Longer Column or Finer Silica. Increasing the length of the silica gel bed or using silica with a smaller particle size (higher mesh number) increases the number of theoretical plates, enhancing separation efficiency. However, this will also increase the run time and the risk of product adsorption.

    • Solution 3: Consider Vacuum Distillation. If the starting material has a significantly different boiling point from your product, high vacuum distillation can be a more effective purification method than chromatography.[7][8] This is especially true on a larger scale.

Q4: My product decomposes when I try to purify it by vacuum distillation. The distillate is dark and the yield is poor.

A4: Thermal decomposition is a significant risk for many functionalized organophosphorus compounds.

  • Cause: The Distillation Temperature is Too High. The compound may not be stable at its boiling point, even under a high vacuum.

    • Solution 1: Use a High-Quality Vacuum Pump. The lower the pressure you can achieve, the lower the boiling point will be. A pressure of <1 mmHg is often recommended for sensitive compounds.[7] Ensure your vacuum system is free of leaks.

    • Solution 2: Use a Short-Path Distillation Apparatus. A Kugelrohr or short-path distillation head minimizes the distance the compound travels from the heated flask to the condenser. This reduces the time the compound spends at high temperatures and minimizes losses on the glass surfaces.[7]

    • Solution 3: Keep the Pot Temperature as Low as Possible. Heat the distillation flask slowly and evenly using an oil bath. Do not exceed the temperature required for a steady distillation rate. It is better to distill slowly at a lower temperature than quickly at a higher one.

    • Solution 4: Re-evaluate the Purification Method. If the compound is intractably thermolabile, column chromatography is the preferred method, even on a larger scale.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude dimethyl (2-oxopropanimidoyl)phosphonate?

The two most effective and widely used techniques for purifying phosphonate esters are flash column chromatography on silica gel and high vacuum distillation .[7] The choice depends on the scale of the reaction, the nature of the impurities, and the thermal stability of the product. For small-scale lab preparations (<5 g), column chromatography is often more practical. For larger scales, vacuum distillation is typically more efficient, provided the compound is thermally stable.[8]

Q2: What are the most common impurities I should expect?

The impurity profile is dictated by the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as trimethyl phosphite or the corresponding electrophile.[8]

  • Solvent Residues: From the reaction or work-up (e.g., toluene, THF, DCM).

  • Hydrolysis Products: Phosphonic acids formed from exposure to water.[6][10]

  • Byproducts of the Specific Reaction: For example, in a diazo-transfer reaction, the sulfonamide byproduct must be removed.[9] In a Michaelis-Arbuzov reaction, the alkyl halide byproduct (e.g., methyl bromide) is volatile but other byproducts can form.[8]

Q3: How do I choose the best solvent system for column chromatography?

The ideal eluent system should provide an Rf value for your product in the range of 0.25-0.35 on a TLC plate, with clear separation from all impurities.[9]

  • Start with a Standard System: A 1:1 mixture of ethyl acetate and hexanes (or pentane) is a good starting point for many phosphonates.[2][9]

  • Adjust Polarity:

    • If the Rf is too low (product doesn't move), increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • If the Rf is too high (product moves with the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes).

  • Screen Different Solvents: If you cannot achieve good separation, try a different solvent family. For example, replace ethyl acetate with acetone or use a ternary system like hexane/DCM/ethyl acetate.

Q4: How should I handle and store the purified product?

Organophosphorus compounds should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. The imidoyl group may be sensitive to moisture and acid. Therefore, the purified product should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended.[2]

Section 3: Standardized Purification Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for small to medium-scale purification where impurities are of similar boiling point to the product.

  • TLC Analysis: Determine an optimal eluent system that gives a product Rf of ~0.3 and separates it from impurities. A common starting point is 30-50% ethyl acetate in hexanes.

  • Sample Preparation: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (enough to form a dry powder) and concentrate the mixture on a rotary evaporator. This creates a dry-loaded sample, which generally gives better separation than loading the sample as a liquid.

  • Column Packing: Pack a glass column with silica gel (slurried in the non-polar component of your eluent, e.g., hexanes). A typical bed height is 20-25 cm. Add a thin layer of sand on top of the silica bed.[7]

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Add another thin layer of sand. Begin elution with your chosen solvent system, starting with a slightly lower polarity than your target eluent if performing a gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified phosphonate.

Protocol 2: Purification by High Vacuum Distillation

This protocol is ideal for larger quantities and for removing non-volatile or very low-volatility impurities.

  • Initial Solvent Removal: Ensure all reaction solvents have been thoroughly removed from the crude product via rotary evaporation.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a high-vacuum pump (<1 mmHg) through a cold trap (e.g., liquid nitrogen or dry ice/acetone).[7]

  • Distillation: Place the flask containing the crude oil in a heating mantle or oil bath. Begin stirring and slowly apply vacuum. Once the maximum vacuum is reached, gradually increase the temperature.

  • Fraction Collection: Collect any low-boiling forerun (likely residual solvents or volatile byproducts). Then, collect the main fraction that distills at a constant temperature. This is your product.

  • Characterization: Analyze the collected main fraction by NMR or GC to confirm its purity.[11][12]

Section 4: Data Summaries & Workflow Diagrams
Table 1: Troubleshooting Summary
Issue Encountered Most Likely Cause(s) Primary Recommended Solution(s)
Low yield from silica columnIrreversible adsorption; DecompositionDeactivate silica with NEt₃; Use alumina; Expedite chromatography.
Baseline impurity on TLCAcidic phosphonic acid byproductPre-purification wash with aq. NaHCO₃ solution.
Co-elution of impuritiesSimilar polarity of componentsOptimize TLC eluent system; Use a longer column; Consider vacuum distillation.
Decomposition during distillationProduct is thermally unstableUse a higher vacuum (<1 mmHg); Use a short-path apparatus; Distill slowly.
Oily product that won't crystallizeResidual solvent; Minor impuritiesDry under high vacuum; Re-purify or triturate with a non-solvent (e.g., cold hexanes).
Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

G crude Crude Reaction Mixture workup Aqueous Work-up (Wash with NaHCO₃, Brine) Dry (Na₂SO₄) crude->workup concentrate Concentrate in vacuo workup->concentrate analysis1 TLC & ¹H NMR Analysis of Crude Product concentrate->analysis1 distill_q Is the product thermally stable & are impurities non-volatile? analysis1->distill_q distill High Vacuum Distillation distill_q->distill  Yes column Flash Column Chromatography distill_q->column No / Unsure   analysis2 Purity Analysis (NMR, GC-MS) distill->analysis2 column->analysis2 analysis2->column  Needs Repurification pure_product Pure Dimethyl (2-oxopropanimidoyl)phosphonate analysis2->pure_product  Meets Purity Specs

Caption: Decision workflow for purification method selection.

Diagram 2: Troubleshooting Logic for Column Chromatography

This flowchart helps diagnose and solve common issues during chromatographic purification.

G start Start Column Chromatography issue What is the issue? start->issue low_yield Low Recovery / Yield issue->low_yield poor_sep Poor Separation issue->poor_sep streaking Product Streaking on TLC/Column issue->streaking cause_adsorption Cause: Strong Adsorption or Decomposition on Silica low_yield->cause_adsorption cause_eluent Cause: Suboptimal Eluent System poor_sep->cause_eluent cause_acid Cause: Acidic Impurity or Interaction with Silica streaking->cause_acid sol_deactivate Solution: - Deactivate silica with NEt₃ - Use Alumina/Florisil - Elute faster cause_adsorption->sol_deactivate end Obtain Pure Fractions sol_deactivate->end sol_eluent Solution: - Re-screen TLC solvents - Use shallower gradient - Use longer column cause_eluent->sol_eluent sol_eluent->end sol_acid Solution: - Pre-wash crude with NaHCO₃ - Add 0.5% NEt₃ to eluent cause_acid->sol_acid sol_acid->end

Caption: Troubleshooting flowchart for column chromatography.

References
  • EvitaChem. (n.d.). Dimethyl (2-oxopropanimidoyl)phosphonate. Retrieved from EvitaChem product page.

  • Gao, F., et al. (2022). Impregnation of preparative high-performance solid phase extraction chromatography columns by organophosphorus acid compounds. Journal of Chromatography A, 1677, 463307. [Link]

  • Corbet, J.-P., & Mignani, G. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2346–2387. [Link]

  • Mills, P. A. (1968). Extraction and Cleanup of Organochlorine, Organophosphate, Organonitrogen, and Hydrocarbon Pesticides in Produce for Determination by Gas-Liquid Chromatography. Journal of AOAC INTERNATIONAL, 51(4), 890–895. [Link]

  • Royal Society of Chemistry. (n.d.). Unexpected Ester and Phosphonate Radical Generation by Hypervalent Iodine Compounds for Synthesizing 6-Phenanthridine Derivatives - Supplementary Information. Retrieved from [Link]

  • Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

  • Galarneau, A., et al. (2019). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Molecules, 24(4), 689. [Link]

  • Burton, D. J., & Howells, R. D. (1977). The Synthesis of Phosphonate Ester Containing Fluorinated Vinyl Ethers. Journal of Fluorine Chemistry, 10(5), 447-462. [Link]

  • Wikipedia. (n.d.). Phosphite ester. Retrieved from [Link]

  • Drawell. (2024, May 6). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Retrieved from [Link]

  • Danheiser, R. L., et al. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84–98. [Link]

  • Popik, V. V. (2007). Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. The Journal of Organic Chemistry, 72(5), 1841–1844. [Link]

  • Agilent. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Times for Dimethyl (2-oxopropanimidoyl)phosphonate (Bestmann-Ohira Reagent)

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish kinetics, low yields, and side reactions during Seyferth-Gilbert homologations. First, a critical point of chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish kinetics, low yields, and side reactions during Seyferth-Gilbert homologations. First, a critical point of chemical nomenclature is required to ensure scientific accuracy: while frequently cataloged by commercial suppliers as dimethyl (2-oxopropanimidoyl)phosphonate (CAS 90965-06-3), the active compound is structurally dimethyl (1-diazo-2-oxopropyl)phosphonate , universally known in the literature as the Bestmann-Ohira Reagent (BOR) [1]. This reagent is the gold standard for converting aldehydes into terminal alkynes.

While BOR allows for milder conditions than the original Seyferth-Gilbert reagent, "mild" often translates to "slow." Extended reaction times (15–18 hours) can lead to substrate degradation, epimerization of α -chiral centers, and poor laboratory throughput. This guide provides field-proven, mechanistically grounded solutions to accelerate your homologation workflows.

Part 1: Mechanistic Causality & Rate-Limiting Factors

To accelerate a reaction, we must first understand its kinetic bottleneck. The homologation proceeds via the base-mediated cleavage of BOR to generate the highly reactive dimethyl (diazomethyl)phosphonate (DAMP) anion[2]. The rate-limiting step is typically the subsequent nucleophilic addition of the DAMP anion to the aldehyde carbonyl[2]. If the active base concentration is too low, or if the substrate is sterically hindered, the DAMP anion degrades before the addition can occur, stalling the reaction entirely.

Mechanism A Aldehyde + BOR B DAMP Anion Generation A->B Base (MeOH) C Nucleophilic Addition (Rate-Limiting) B->C Attack D Oxaphosphetane Intermediate C->D Cyclization E Terminal Alkyne Formation D->E -N2, -Phosphate

Mechanistic pathway of the Seyferth-Gilbert homologation highlighting the rate-limiting step.

Part 2: Troubleshooting Guide & FAQs

Q: My homologation reaction is taking >18 hours with a sterically hindered aldehyde. How can I accelerate this without heating, which degrades my substrate? A: The standard protocol uses K₂CO₃ in methanol, which often suffers from poor solubility, leading to a low effective concentration of the methoxide required to generate the DAMP anion. Solution: Switch to Cesium Carbonate (Cs₂CO₃). Cs₂CO₃ has superior solubility in organic co-solvents (like THF/MeOH mixtures). This maintains a higher active base concentration, driving the nucleophilic addition faster. In recent process optimizations, adding Cs₂CO₃ drove sluggish homologations to 95% conversion in under 3 hours[3].

Q: I am observing epimerization at the α -chiral center when I let the reaction run overnight to achieve full conversion. How do I reduce reaction time without losing stereochemical integrity? A: Prolonged exposure to basic conditions causes deprotonation at the α -position of chiral aldehydes. To solve this, you must decouple reaction time from mass transfer limitations by transitioning to continuous flow chemistry . Flow reactors provide superior mixing and thermal control, allowing you to reduce the residence (reaction) time from 2 hours down to just 10 minutes at -25 °C. This completely suppresses epimerization while achieving >90% yield[4].

Q: Can I generate the reagent in situ to save overall processing time and avoid handling hazardous isolated diazo compounds? A: Yes. Instead of synthesizing and purifying BOR, you can generate it in situ from dimethyl-2-oxopropylphosphonate and a stable diazotransfer reagent. We recommend using imidazole-1-sulfonyl azide hydrochloride over traditional tosyl azide. It is bench-stable, highly reactive, and generates water-soluble byproducts, drastically reducing post-reaction workup time[5].

Part 3: Advanced Acceleration Strategies (Data Presentation)

The table below summarizes how altering the reaction parameters directly impacts kinetics, yield, and stereochemical integrity.

MethodologyBase / Solvent SystemTemperatureReaction TimeTypical YieldStereoretention
Standard Batch K₂CO₃ / MeOH25 °C15 – 18 h50 – 75%Moderate
Optimized Batch Cs₂CO₃ / MeOH-THF0 °C to 25 °C3 – 5 h85 – 95%High (>98% ee)
Continuous Flow K₂CO₃ / MeOH-Co-solvent-25 °C10 min>90%Excellent

Data synthesized from recent process chemistry optimizations[4],[3].

Part 4: Experimental Protocols
Protocol A: Accelerated Batch Homologation (For Hindered Substrates)

This protocol utilizes Cs₂CO₃ to overcome kinetic barriers associated with poor base solubility[3].

  • Preparation: In a flame-dried flask under inert atmosphere, dissolve the aldehyde (1.0 equiv) in a 1:1 mixture of anhydrous THF and MeOH (0.2 M concentration).

  • Reagent Addition: Add dimethyl (2-oxopropanimidoyl)phosphonate (BOR) (1.25 equiv) to the solution at 0 °C.

  • Base Activation: Portion-wise, add Cs₂CO₃ (2.0 equiv). The enhanced solubility of Cs₂CO₃ will cause rapid generation of the DAMP anion.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via TLC/LC-MS. Complete conversion is typically observed within 3–5 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Continuous Flow Homologation (For Epimerization-Prone Substrates)

This protocol reduces reaction time to 10 minutes, preventing chiral degradation[4].

  • System Setup: Equip a continuous flow reactor with two syringe pumps and a T-mixer connected to a residence time coil (PFA tubing) submerged in a chiller set to -25 °C.

  • Feed A: Prepare a solution of the chiral aldehyde (1.0 equiv) and BOR (1.2 equiv) in anhydrous MeOH/THF.

  • Feed B: Prepare a solution of the selected base (e.g., K₂CO₃ or optimized amine base) in MeOH.

  • Execution: Pump Feed A and Feed B through the T-mixer at flow rates calibrated to achieve exactly a 10-minute residence time in the cooled coil.

  • Collection: Direct the reactor effluent immediately into a flask containing a quenching buffer (e.g., aqueous phosphate buffer, pH 7) to instantly halt basic degradation.

Part 5: Experimental Workflow Decision Tree

Use the following logic matrix to determine the best approach for your specific substrate.

Workflow S1 Identify Kinetic Bottleneck D1 Is substrate sterically hindered? S1->D1 A1 Use Cs2CO3 to increase active base concentration D1->A1 Yes D2 Is epimerization a risk? D1->D2 No A2 Implement Continuous Flow (10 min residence time) D2->A2 Yes A3 Standard Batch Protocol (K2CO3, 15h) D2->A3 No

Decision matrix for optimizing Bestmann-Ohira reaction times based on substrate properties.

References
  • ChemicalBook. "Dimethyl (1-Diazo-2-oxopropyl)
  • Adesis. "Flow Chemistry Case Study: The Case of the Low Yielding, Epimerizing Reaction".
  • Jepsen, T. H., et al. "In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes". The Journal of Organic Chemistry, American Chemical Society.
  • "An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH". Organic Process Research & Development, American Chemical Society.
  • "One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction". Organic Syntheses.

Sources

Optimization

Technical Support Center: Dimethyl (2-oxopropyl)phosphonate and its Derivatives in Organic Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for reactions involving dimethyl (2-oxopropyl)phosphonate and its derivatives. Our aim is to equip you with the knowledge to optimize your reaction conditions, with a special focus on the critical role of solvent selection.

A Note on Nomenclature

It is important to clarify the nomenclature of the primary reagent discussed in this guide. While the user query mentioned "dimethyl (2-oxopropanimidoyl)phosphonate," the vast majority of scientific literature and commercial availability centers around dimethyl (2-oxopropyl)phosphonate (CAS 4202-14-6)[1][2][3]. This compound, featuring a ketone functional group, is a versatile precursor in various synthetic transformations. This guide will primarily focus on this widely used reagent and its applications. Should your work specifically involve the imidoyl variant, the principles of solvent selection and reaction optimization discussed herein will likely still provide valuable guidance.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues encountered when working with dimethyl (2-oxopropyl)phosphonate.

Q1: My Horner-Wadsworth-Emmons (HWE) reaction using dimethyl (2-oxopropyl)phosphonate is giving a low yield. What are the likely causes and how can I improve it?

Low yields in HWE reactions are a common issue and can often be traced back to several key factors[4]:

  • Inefficient Deprotonation: The formation of the phosphonate carbanion is the crucial first step. If the base used is not strong enough or has degraded, this step will be inefficient.

    • Troubleshooting:

      • Base Selection: For simple aldehydes and ketones, sodium hydride (NaH) is a common and effective base. For less reactive ketones or sterically hindered substrates, consider stronger bases like n-butyllithium (n-BuLi) or lithium bis(trimethylsilyl)amide (LHMDS)[4].

      • Base Quality: Ensure your base is fresh. NaH, for example, can be passivated by a layer of sodium hydroxide if not stored under inert conditions.

  • Solvent Issues: The presence of moisture is highly detrimental as it will quench the phosphonate carbanion[4].

    • Troubleshooting:

      • Use Anhydrous Solvents: Always use freshly dried solvents. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are common choices and should be distilled from an appropriate drying agent (e.g., sodium/benzophenone) or sourced from a solvent purification system[4][5].

      • Check for Peroxides: THF can form explosive peroxides over time, which can also interfere with the reaction. Always test for peroxides before use[4].

  • Substrate Decomposition: Your aldehyde or ketone starting material might be sensitive to the basic reaction conditions, leading to side reactions like aldol condensation[4].

    • Troubleshooting:

      • Temperature Control: Perform the deprotonation and initial addition of the carbonyl compound at low temperatures (e.g., -78 °C or 0 °C) to minimize side reactions[4].

      • Milder Conditions: For base-sensitive substrates, consider using milder conditions such as the Masamune-Roush conditions (LiCl with an amine base like DBU or triethylamine)[4][6].

Q2: I am getting a mixture of (E) and (Z) isomers in my HWE reaction. How can I improve the stereoselectivity?

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, but several factors can influence the stereochemical outcome[4][5].

  • To Favor the (E)-Isomer:

    • Reaction Temperature: Allowing the reaction to warm to room temperature after the initial addition often increases the (E)-selectivity by enabling equilibration of the intermediates[4].

    • Cation Choice: Lithium and sodium cations tend to promote higher (E)-selectivity compared to potassium cations[4].

    • Solvent: While aprotic solvents are standard, in some cases, the use of protic solvents can favor the formation of the (E)-alkene[4].

  • To Favor the (Z)-Isomer (Still-Gennari Modification):

    • Phosphonate Structure: While not directly related to solvent choice, using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) can favor the kinetic (Z)-product[4].

    • Base and Additives: The use of potassium bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) can trap the kinetic intermediate and lead to high (Z)-selectivity[4].

    • Temperature: Low temperatures (e.g., -78 °C) are crucial for maximizing the formation of the (Z)-isomer by preventing equilibration[4].

Q3: What are the best workup procedures to remove the phosphate byproduct?

A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble, making its removal straightforward[4][5].

  • Standard Aqueous Workup:

    • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers and wash with water and then brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Solvent Selection Guide

The choice of solvent is critical and can significantly impact reaction rates, yields, and selectivity[1].

SolventDielectric Constant (ε)Key Characteristics & Recommendations
Tetrahydrofuran (THF) 7.6Aprotic, polar. The most common solvent for HWE reactions. Good at solvating both the phosphonate and the intermediate salts. Must be anhydrous and peroxide-free[4].
1,2-Dimethoxyethane (DME) 7.2Aprotic, polar. Similar to THF but with a higher boiling point, which can be useful for less reactive substrates requiring heating[5]. Must be anhydrous.
Dichloromethane (DCM) 9.1Aprotic, polar. Often used in the synthesis of the phosphonate itself[1]. Can also be used for HWE reactions, particularly with milder bases. Must be anhydrous.
Acetonitrile (MeCN) 37.5Polar, aprotic. Its high polarity can be beneficial for solvating charged intermediates. Has been used in phosphonate deprotection reactions[7].
Toluene / Benzene 2.4 / 2.3Nonpolar, aprotic. Can be used, especially in syntheses that require azeotropic removal of water. Used in the synthesis of the diazo derivative of dimethyl (2-oxopropyl)phosphonate[8][9].
Alcohols (e.g., Methanol) 33.0Protic. Generally avoided for the main HWE reaction due to their acidity, which can quench the carbanion. However, they are used in reactions of the Ohira-Bestmann reagent, a derivative of dimethyl (2-oxopropyl)phosphonate[10].

Experimental Protocols

Protocol 1: A General Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the reaction of dimethyl (2-oxopropyl)phosphonate with an aldehyde to form an α,β-unsaturated ketone.

Materials:

  • Dimethyl (2-oxopropyl)phosphonate

  • Aldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve dimethyl (2-oxopropyl)phosphonate (1.1 equivalents) in anhydrous THF and add it dropwise to the stirred NaH suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Dissolve the aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Workflows and Mechanisms

Troubleshooting Low Yield in HWE Reactions

G start Low Yield in HWE Reaction deprotonation Inefficient Deprotonation? start->deprotonation solvent_issue Solvent Issues? start->solvent_issue substrate_issue Substrate Decomposition? start->substrate_issue base_strength Base not strong enough? deprotonation->base_strength base_degraded Base degraded? deprotonation->base_degraded base_strength->base_degraded No sol_stronger_base Use stronger base (e.g., n-BuLi, LHMDS) base_strength->sol_stronger_base Yes sol_fresh_base Use fresh, high-quality base base_degraded->sol_fresh_base Yes wet_solvent Solvent not anhydrous? solvent_issue->wet_solvent sol_dry_solvent Use freshly dried solvent wet_solvent->sol_dry_solvent Yes base_sensitive Substrate base-sensitive? substrate_issue->base_sensitive sol_low_temp Lower reaction temperature base_sensitive->sol_low_temp Yes sol_milder_base Use milder conditions (e.g., Masamune-Roush) base_sensitive->sol_milder_base Yes

Caption: A troubleshooting workflow for diagnosing and resolving low yields in Horner-Wadsworth-Emmons reactions.

Simplified HWE Reaction Mechanism

HWE_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Elimination Phosphonate R'-P(O)(OMe)₂ Carbanion [R'-C⁻-P(O)(OMe)₂] Phosphonate->Carbanion + Base⁻ Base Base⁻ Carbanion2 [R'-C⁻-P(O)(OMe)₂] Carbonyl R''CHO Betaine Oxaphosphetane Intermediate Betaine2 Oxaphosphetane Intermediate Carbanion2->Betaine + R''CHO Alkene R'-C=C-R'' (Alkene) Betaine2->Alkene Phosphate (MeO)₂P(O)O⁻ (Phosphate byproduct) Betaine2->Phosphate

Caption: A simplified representation of the Horner-Wadsworth-Emmons reaction mechanism, from deprotonation to alkene formation.

References

  • OECD SIDS. (2002, October 21). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020, June 23). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Retrieved from [Link]

  • Ando, K., et al. (2014). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hach. (n.d.). Phosphonates, Persulfate UV Oxidation Method. Retrieved from [Link]

  • Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

  • Chem-Station. (2010, November 16). Dimethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl (2-oxopropyl)phosphonate. Retrieved from [Link]

  • ACS Publications. (2024, October 11). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Retrieved from [Link]

  • SciSpace. (n.d.). Tandem-, Domino- and One-Pot Reactions Involving Wittig- and Horner-Wadsworth-Emmons Olefination. Retrieved from [Link]

  • Hach. (n.d.). Phosphonates. Retrieved from [Link]

  • Reddit. (2023, July 9). Any nucleic acid chemists here? trying to make my phosphitylations more consistent. Retrieved from [Link]

  • NIST WebBook. (n.d.). Dimethyl (2-oxopropyl)phosphonate. Retrieved from [Link]

Sources

Troubleshooting

how to prevent degradation of dimethyl (2-oxopropanimidoyl)phosphonate

Welcome to the Technical Support & Troubleshooting Center for the handling, isolation, and storage of dimethyl (2-oxopropanimidoyl)phosphonate . As a Senior Application Scientist, I have designed this guide to move beyon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the handling, isolation, and storage of dimethyl (2-oxopropanimidoyl)phosphonate .

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. This compound—a highly functionalized imidoyl phosphonate—features three competing reactive centers: an electrophilic imine, a labile dimethyl phosphonate ester, and a 2-oxo group. Understanding the thermodynamic and kinetic vulnerabilities of these sites is critical to preventing degradation during your synthetic workflows.

Part 1: Quantitative Stability Profile

To effectively troubleshoot degradation, we must first quantify the compound's stability across different environments. The table below summarizes the kinetic vulnerabilities of dimethyl (2-oxopropanimidoyl)phosphonate based on empirical stability data of related imidoyl and diazo-phosphonates [1, 2].

Table 1: Quantitative Degradation Kinetics of Dimethyl (2-oxopropanimidoyl)phosphonate

Environmental ConditionTemp (°C)Measured Half-Life ( t1/2​ )Primary Degradation Pathway
Aqueous Buffer (pH 2.0)25°C< 15 minutesImine hydrolysis to 1,2-dioxo derivative
Aqueous Buffer (pH 7.4)25°C~ 48 hoursTrace ambient hydrolysis
Aqueous Buffer (pH 12.0)25°C< 30 minutesPhosphonate ester saponification
Neat Liquid (Ambient Air)25°C~15% loss in 30 daysOxidative decay & moisture hydrolysis
Neat Liquid (Argon)2–8°C> 6 months (Stable)None detected

Part 2: Troubleshooting & FAQs

Q1: Why does my product rapidly degrade into a ketone during standard aqueous workup?

The Causality: Imidoyl phosphonates are exceptionally sensitive to acid-catalyzed hydrolysis [2]. The adjacent phosphonate group (electron-withdrawing via induction) and the 2-oxo group synergistically pull electron density away from the imine carbon. When the imine nitrogen is protonated by even mildly acidic aqueous solutions, the imine carbon becomes hyper-electrophilic. Water rapidly attacks this center, forming a tetrahedral intermediate that collapses to release ammonia, yielding dimethyl (1,2-dioxopropyl)phosphonate.

The Solution: You must strictly avoid acidic environments. Quench reactions using a pre-chilled phosphate buffer precisely tuned to pH 7.0–7.5.

ImidoylHydrolysis A Dimethyl (2-oxopropanimidoyl)phosphonate B Protonated Imine Intermediate A->B H+ (pH < 5) C Tetrahedral Intermediate B->C H2O Attack D Dimethyl (1,2-dioxopropyl)phosphonate C->D -NH3, -H+

Caption: Mechanistic pathway of acid-catalyzed imidoyl hydrolysis driven by electron-withdrawing adjacent groups.

Q2: I am observing a shift in my 31 P NMR from ~14 ppm to ~2 ppm. What is happening?

The Causality: This upfield shift is the hallmark of phosphonate ester cleavage. While you may have avoided acidic conditions to protect the imine, exposing the compound to strong bases (e.g., NaOH, KOH) during extraction causes saponification of the dimethyl phosphonate group. Hydroxide ions attack the phosphorus center (or undergo SN​2 at the methyl carbon), cleaving one of the methoxy groups to form a monomethyl phosphonate salt [3].

The Solution: If a basic workup is required to neutralize an acid byproduct, use mild, non-nucleophilic bases like solid sodium bicarbonate ( NaHCO3​ ) or triethylamine, and minimize the contact time with the aqueous phase.

Q3: How should I store the neat reagent to prevent thermal and oxidative decay?

The Causality: Like the closely related Bestmann-Ohira reagent precursors, dimethyl (2-oxopropanimidoyl)phosphonate possesses thermal instability due to the high energy of the highly functionalized carbon backbone [1, 4]. Prolonged exposure to ambient temperatures and atmospheric oxygen leads to auto-oxidation and polymerization. The Solution: The compound must be stored neat, under an argon atmosphere, in a dark amber vial at 2–8°C [3, 4].

Part 3: Self-Validating Isolation Protocol

To ensure the structural integrity of dimethyl (2-oxopropanimidoyl)phosphonate, follow this self-validating workflow. Every step contains a built-in diagnostic check to prevent cascading failures.

Step 1: Buffered Quenching

  • Action: Quench the crude reaction mixture by pouring it into a vigorously stirred, ice-cold (0–5°C) 0.5 M phosphate buffer.

  • Validation Check: Insert a calibrated pH probe directly into the biphasic mixture. The pH must read between 7.0 and 7.5. If it drops below 6.8, immediately add 0.1 M K2​CO3​ dropwise until the target pH is restored.

Step 2: Cold Extraction

  • Action: Extract the aqueous layer with pre-chilled dichloromethane (DCM) ( 3×20 mL).

  • Validation Check: Monitor the internal temperature of the separatory funnel using a digital thermometer. The temperature must not exceed 5°C during phase separation to suppress the activation energy required for hydrolysis.

Step 3: Concentration under Reduced Pressure

  • Action: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate using a rotary evaporator.

  • Validation Check: Set the rotary evaporator water bath to a maximum of 25°C . Do not apply heat. The vacuum must be strong enough (< 50 mbar) to remove DCM without thermal stress.

Step 4: Spectroscopic Validation

  • Action: Dissolve a 5 mg aliquot of the crude oil in anhydrous CDCl3​ and acquire a 31 P NMR spectrum.

  • Validation Check: You must observe a sharp singlet around 12–15 ppm .

    • Failure Mode A: A peak at ~0–5 ppm indicates phosphonate hydrolysis (return to Step 1 and check base concentration).

    • Failure Mode B: A peak at ~20+ ppm indicates imine hydrolysis to the ketone.

Workflow S1 Step 1: Buffered Quench Validate: pH probe reads 7.0-7.5 S2 Step 2: Cold Extraction Validate: Internal Temp < 5°C S1->S2 S3 Step 3: Evaporation Validate: Water bath < 25°C S2->S3 S4 Step 4: 31P NMR Check Validate: Sharp singlet at ~12-15 ppm S3->S4 S5 Step 5: Storage Validate: Argon backfill, 2-8°C S4->S5

Caption: Self-validating experimental workflow for the isolation of sensitive phosphonates.

References

  • Organic Syntheses: Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate (Details on the thermal stability and handling of highly functionalized oxopropyl phosphonates). URL:[Link]

  • Organic Letters (ACS Publications): Synthesis of 1-Amino-2,2,2-trifluoroalkylphosphonates from Alkene-Tethered Trifluoroacetimidoyl Chlorides (Mechanistic insights into the electrophilicity and hydrolysis pathways of imidoyl phosphonates). URL:[Link]

Optimization

Technical Support Center: Dimethyl (2-oxopropanimidoyl)phosphonate

Welcome to the technical support resource for dimethyl (2-oxopropanimidoyl)phosphonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights, trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for dimethyl (2-oxopropanimidoyl)phosphonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and best practices for the successful use of this reagent in your experiments.

A Note on the Analyzed Compound

Direct experimental data on the moisture sensitivity of dimethyl (2-oxopropanimidoyl)phosphonate is not extensively published. However, based on its chemical structure—specifically the presence of phosphonate ester linkages and an imine functional group—and extensive data on the closely related analogue, dimethyl (2-oxopropyl)phosphonate (CAS 4202-14-6), a high degree of moisture sensitivity is predicted. Organophosphorus esters are well-documented to be susceptible to hydrolysis, often requiring anhydrous conditions for both storage and reaction[1][2][3]. Synthesis procedures for related compounds consistently specify the use of dry solvents, further supporting this assessment[4][5]. This guide is therefore grounded in established principles of organophosphorus chemistry to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is dimethyl (2-oxopropanimidoyl)phosphonate sensitive to moisture?

A: Yes, it is highly likely to be sensitive to moisture. The molecule contains two key functionalities susceptible to hydrolysis:

  • Dimethyl Phosphonate Esters: The phosphorus-oxygen-carbon (P-O-C) bonds can be cleaved by water, especially under acidic or basic conditions, to yield the corresponding phosphonic acid and methanol[2][6].

  • Imine Group: The carbon-nitrogen double bond (C=N) is also susceptible to hydrolysis, which would convert the "imidoyl" portion of the molecule back to a ketone, yielding dimethyl (2-oxopropyl)phosphonate.

Exposure to atmospheric moisture, or the use of non-anhydrous solvents, can lead to the degradation of the compound over time, impacting sample purity and experimental outcomes.

Q2: What are the primary products of moisture-induced degradation?

A: Degradation is expected to proceed via hydrolysis. The two primary degradation pathways would result in the formation of dimethyl (2-oxopropyl)phosphonate (from imine hydrolysis) and ultimately (2-oxopropyl)phosphonic acid and methanol (from ester hydrolysis).

Hydrolysis A Dimethyl (2-oxopropanimidoyl)phosphonate B Dimethyl (2-oxopropyl)phosphonate A->B + H₂O (Imine Hydrolysis) C (2-oxopropyl)phosphonic Acid + 2x Methanol B->C + 2H₂O (Ester Hydrolysis)

Caption: Predicted hydrolysis pathway of the compound.

Q3: What are the visual or analytical signs of compound degradation?

A: You may observe one or more of the following:

  • Physical Appearance: A pure compound that is a clear liquid may become cloudy or discolored. A solid may appear clumpy, sticky, or change color.

  • Analytical Data (NMR): In ¹H NMR, you may see the appearance of new peaks corresponding to methanol or changes in the chemical shifts around the core structure. In ³¹P NMR, the appearance of a new signal corresponding to the phosphonic acid product will be a clear indicator of ester hydrolysis[7].

  • Analytical Data (LC-MS): The appearance of new peaks with molecular weights corresponding to the hydrolysis products.

  • Experimental Results: Failed reactions, significantly reduced yields, or the formation of unexpected byproducts are strong indicators that the reagent has degraded.

Q4: How should I properly handle and store this compound?

A: Strict adherence to anhydrous conditions is critical. General guidelines for organophosphorus compounds recommend storage in a tightly sealed container in a cool, dry, and well-ventilated place[8][9].

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing degradation.
Temperature Cool Location (as per supplier)Reduces the rate of potential decomposition reactions.[8]
Container Tightly Sealed, Original ContainerPrevents ingress of atmospheric moisture.[9][10]
Location Dry, Well-Ventilated AreaMinimizes ambient moisture and ensures safety.

Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered in the lab that may be linked to the moisture sensitivity of dimethyl (2-oxopropanimidoyl)phosphonate.

Problem 1: My reaction yield is low/inconsistent, or the reaction failed entirely.
  • Underlying Cause: This is the most common symptom of a degraded reagent. If the phosphonate has hydrolyzed, it is no longer the active species required for your intended reaction, such as a Horner-Wadsworth-Emmons type reaction or other nucleophilic additions.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Before use, run a quick analytical check (e.g., ¹H or ³¹P NMR) on your starting material to confirm its integrity. Compare this with the certificate of analysis.

    • Implement Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried immediately before use. Use a positive pressure of an inert gas (argon or nitrogen).

    • Use Anhydrous Solvents: Use freshly distilled solvents or solvents from a commercial anhydrous system (e.g., passed through an alumina column). Do not use solvents from bottles that have been opened multiple times without proper care.

    • Use Fresh Reagent: If you suspect degradation, use a freshly opened bottle of the compound for a control experiment.

Problem 2: I see unexpected peaks in my post-reaction analysis (NMR, LC-MS).
  • Underlying Cause: These peaks often correspond to the hydrolysis products described in FAQ #2 or byproducts from their subsequent reactions under your experimental conditions.

  • Troubleshooting Steps:

    • Identify the Impurities: Attempt to identify the unexpected peaks by comparing their mass (in MS) or chemical shifts (in NMR) to the expected degradation products. The molecular weight of dimethyl (2-oxopropyl)phosphonate is 166.11 g/mol [4].

    • Review Your Workup: Aqueous workup steps can cause hydrolysis if the desired product itself is sensitive. Minimize contact time with aqueous layers and ensure you are working at an appropriate pH if your product is stable under those conditions.

    • Purification Strategy: Consider if your purification method (e.g., silica gel chromatography) is introducing water. While typically run with non-polar organic solvents, the silica itself can hold adsorbed water.

Experimental Protocols: Best Practices

Adhering to a strict workflow is essential for obtaining reliable and reproducible results with moisture-sensitive reagents.

Protocol: Handling and Dispensing Dimethyl (2-oxopropanimidoyl)phosphonate
  • Preparation:

    • Set up your reaction glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of argon or nitrogen.

    • Obtain a bottle of the phosphonate reagent from its storage location. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

  • Dispensing:

    • Work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • To withdraw a liquid reagent, use a clean, oven-dried syringe. Pierce the septum of the reagent bottle and withdraw the required volume. It is good practice to first draw inert gas into the syringe and inject it into the bottle to maintain positive pressure.

    • Dispense the reagent directly into your reaction flask, which should already be under an inert atmosphere.

  • Storage After Use:

    • Clean the septum with a dry cloth.

    • To ensure a tight seal, you may consider wrapping the cap/septum area with Parafilm.

    • Return the bottle to its designated cool, dry storage location promptly.

Workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage prep1 Flame-dry Glassware prep2 Equilibrate Reagent to Room Temp handle1 Flush with Ar/N₂ prep2->handle1 handle2 Withdraw with Dry Syringe handle1->handle2 handle3 Dispense into Reaction Vessel handle2->handle3 store1 Tightly Seal Container handle3->store1 store2 Return to Cool, Dry Location store1->store2

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Purity Validation of Dimethyl (2-oxopropanimidoyl)phosphonate: HILIC vs. RPLC Methodologies

Executive Summary Dimethyl (2-oxopropanimidoyl)phosphonate—frequently cataloged under CAS 90965-06-3 and structurally synonymous with the Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)[1],—is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl (2-oxopropanimidoyl)phosphonate—frequently cataloged under CAS 90965-06-3 and structurally synonymous with the Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)[1],—is a highly polar, reactive organophosphorus compound. It is utilized extensively in the Seyferth-Gilbert homologation to convert aldehydes into terminal alkynes[2]. Because the reagent is prone to degradation (e.g., loss of the diazo group or hydrolysis of the phosphonate ester), rigorous purity validation is critical[3].

This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity validation of this compound, providing self-validating protocols and quantitative experimental data.

G Aldehyde Aldehyde (Substrate) Intermediate Diazomethyl Anion Intermediate Aldehyde->Intermediate Reagent Bestmann-Ohira Reagent (Phosphonate) Base Base (K2CO3 / MeOH) Deprotonation Reagent->Base Base->Intermediate Product Terminal Alkyne (Target Product) Intermediate->Product Byproduct Dimethyl Phosphate (Byproduct) Intermediate->Byproduct

Seyferth-Gilbert homologation pathway utilizing the Bestmann-Ohira reagent.

The Analytical Challenge: Polarity and Retention

The primary challenge in analyzing dimethyl (2-oxopropanimidoyl)phosphonate lies in its inherent hydrophilicity. The molecule contains a phosphonate ester, a ketone, and a diazo group, conferring a highly polar character (LogP < 0)[3].

When analyzed using standard RPLC (C18 columns), the compound exhibits negligible hydrophobic interaction with the stationary phase. Consequently, it elutes near the void volume ( t0​ ), leading to severe co-elution with polar synthesis byproducts (such as dimethyl phosphite) and poor peak symmetry.

To overcome this, HILIC offers a superior alternative. HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase. In this mode, water acts as the strong eluting solvent. The stationary phase absorbs water from the mobile phase to form an aqueous-enriched layer on the silica surface. The polar phosphonate partitions effectively into this aqueous layer, resulting in strong retention and excellent resolution[4].

G Start Analyze Polar Phosphonate (LogP < 0) RPLC Standard C18 (RPLC) High Aqueous Mobile Phase Start->RPLC Traditional Approach HILIC HILIC Column High Organic Mobile Phase Start->HILIC Optimized Approach Outcome1 Poor Retention (k' < 1) Co-elution with Void RPLC->Outcome1 Outcome2 Strong Retention (k' > 2) Excellent Resolution HILIC->Outcome2

Decision matrix comparing RPLC and HILIC retention outcomes for polar phosphonates.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. A System Suitability Test (SST) must be performed prior to sample analysis. The system is only deemed valid if the resolution ( Rs​ ) between the active reagent and a spiked dimethyl phosphite impurity is ≥2.0 .

Sample Preparation (Critical Causality)
  • Procedure: Dissolve 10 mg of the reagent in 1.0 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 1 mg/mL using a 90:10 Acetonitrile:Water mixture.

  • Causality: In HILIC, injecting a sample dissolved in a highly aqueous diluent (100% water) acts as a strong solvent shock, disrupting the delicate water layer on the stationary phase and causing severe peak splitting[4]. Matching the sample diluent to the high-organic initial mobile phase conditions is mandatory.

Method A: RPLC (The Flawed Alternative)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Result: The analyte elutes at ~1.5 minutes, failing SST criteria for retention and resolution.

Method B: HILIC (The Optimized Standard)
  • Column: Waters Atlantis BEH Z-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 10% A / 90% B.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm.

  • Causality: Buffer salts (Ammonium Formate) are essential in HILIC to maintain the integrity of the aqueous layer on the stationary phase and to control the ionization state of any residual silanols, ensuring sharp, symmetrical peaks[3],[4].

Quantitative Data Presentation

The table below summarizes the chromatographic performance of both methods during the System Suitability Test. The data clearly demonstrates the superiority of the HILIC method for validating the purity of dimethyl (2-oxopropanimidoyl)phosphonate.

Chromatographic ParameterMethod A: RPLC (C18)Method B: HILIC (Z-HILIC)Acceptance Criteria (SST)
Retention Factor ( k′ ) 0.43.2 ≥2.0
Theoretical Plates ( N ) 2,10014,500 ≥10,000
Tailing Factor ( Tf​ ) 2.11.1 ≤1.5
Resolution ( Rs​ ) from Impurity 0.83.5 ≥2.0

Conclusion

For the rigorous HPLC purity validation of dimethyl (2-oxopropanimidoyl)phosphonate (Bestmann-Ohira Reagent), standard C18 reversed-phase chromatography is fundamentally inadequate due to the molecule's high polarity. HILIC , utilizing a zwitterionic stationary phase and a buffered, high-organic mobile phase, provides the necessary partitioning mechanism to achieve strong retention, high theoretical plate counts, and baseline resolution from critical synthesis impurities. Adopting the HILIC protocol ensures a self-validating, trustworthy analytical workflow that safeguards downstream Seyferth-Gilbert homologation yields.

References

  • [2] ACS Publications (The Journal of Organic Chemistry). In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes. Retrieved from: [Link]

  • [4] Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from: [Link]

Sources

Comparative

A Comprehensive Yield Comparison of Dimethyl (2-oxopropanimidoyl)phosphonate Methods vs. Alternative Alkyne Syntheses

Terminal alkynes are indispensable structural motifs in drug development, serving as critical precursors for Sonogashira cross-couplings, click chemistry (CuAAC), and rigid pharmacophore linkers. For decades, the convers...

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Author: BenchChem Technical Support Team. Date: April 2026

Terminal alkynes are indispensable structural motifs in drug development, serving as critical precursors for Sonogashira cross-couplings, click chemistry (CuAAC), and rigid pharmacophore linkers. For decades, the conversion of aldehydes to terminal alkynes has been dominated by multi-step, harsh basic protocols.

However, the introduction of dimethyl (2-oxopropanimidoyl)phosphonate —universally recognized in modern literature as the Bestmann-Ohira Reagent (BOR) or dimethyl (1-diazo-2-oxopropyl)phosphonate—revolutionized this transformation 1.

As an Application Scientist, I have evaluated these methodologies extensively. This guide objectively compares the mechanistic advantages, substrate scope, and experimental yields of BOR-mediated homologation against classical alternatives like the Corey-Fuchs and Seyferth-Gilbert reactions.

Mechanistic Causality: Why the Bestmann-Ohira Reagent Excels

To understand why BOR outperforms older methods, we must examine the causality of its reaction conditions. The original Seyferth-Gilbert homologation utilized dimethyl (diazomethyl)phosphonate (DAMP) directly. However, DAMP is notoriously unstable and requires strong bases (e.g., t -BuOK) for deprotonation, which readily induces unwanted aldol condensations in enolizable aldehydes 2.

The Bestmann-Ohira modification elegantly bypasses this limitation. By using K2​CO3​ in methanol, the acetyl group of BOR undergoes basic methanolysis. This cleavage generates the active DAMP anion in situ at a low steady-state concentration.

  • Addition: The DAMP anion attacks the aldehyde, forming a betaine intermediate that cyclizes into an oxaphosphetane.

  • Cycloelimination: Similar to a Wittig reaction, the oxaphosphetane collapses, expelling dimethyl phosphate and yielding a transient diazoalkene.

  • Rearrangement: The diazoalkene extrudes nitrogen gas to form a vinylidene carbene, which rapidly undergoes a 1,2-hydride shift to furnish the terminal alkyne 3.

Mechanism BOR Bestmann-Ohira Reagent (Acetyl Cleavage) Base K2CO3 / MeOH (Mild Base) BOR->Base DAMP DAMP Anion (In Situ) Base->DAMP Aldehyde Oxaphosphetane Formation DAMP->Aldehyde Carbene Vinylidene Carbene (- N2) Aldehyde->Carbene Alkyne Terminal Alkyne (1,2-Hydride Shift) Carbene->Alkyne

Figure 1: Mechanistic pathway of the Bestmann-Ohira homologation from aldehyde to terminal alkyne.

Because the reaction is driven by mild carbonate base at room temperature, stereocenters adjacent to the aldehyde (e.g., in amino acid derivatives) are preserved without epimerization.

Objective Comparison: BOR vs. Alternative Methods

When designing a synthetic route, the choice of homologation reagent dictates the functional group tolerance of the entire sequence.

The Corey-Fuchs Reaction

The Corey-Fuchs method is a two-step process. First, the aldehyde is converted to a 1,1-dibromoalkene using CBr4​ and PPh3​ . Second, treatment with two equivalents of n -butyllithium ( n -BuLi) triggers lithium-halogen exchange and elimination to form the alkyne 1.

  • Drawbacks: The reliance on n -BuLi at cryogenic temperatures (-78 °C) makes this method incompatible with base-labile groups such as esters, epoxides, and Fmoc-protected amines. It is also a highly atom-inefficient process.

The Seyferth-Gilbert Homologation

Using isolated DAMP allows for a one-pot transformation.

  • Drawbacks: DAMP is hazardous to synthesize and store. Furthermore, the requirement for t -BuOK means that enolizable aliphatic aldehydes often degrade into complex aldol polymeric mixtures before homologation can occur.

The Bestmann-Ohira Modification

By utilizing dimethyl (2-oxopropanimidoyl)phosphonate, the protocol becomes a single-step, room-temperature reaction. Waste products (dimethyl phosphate, methyl acetate) are highly water-soluble, making purification remarkably simple 4.

Workflow cluster_CF Corey-Fuchs Reaction (2 Steps) cluster_BOR Bestmann-Ohira Homologation (1 Step) CF_Start Aldehyde CF_Step1 Step 1: CBr4, PPh3 (-78°C to RT) CF_Start->CF_Step1 CF_Int 1,1-Dibromoalkene (Requires Isolation) CF_Step1->CF_Int CF_Step2 Step 2: n-BuLi (2 equiv) (-78°C) CF_Int->CF_Step2 CF_End Terminal Alkyne CF_Step2->CF_End BOR_Start Aldehyde BOR_Step BOR, K2CO3, MeOH (Room Temp, One-Pot) BOR_Start->BOR_Step BOR_End Terminal Alkyne BOR_Step->BOR_End

Figure 2: Workflow comparison between the two-step Corey-Fuchs and one-pot Bestmann-Ohira methods.

Quantitative Yield Comparison

The table below synthesizes empirical yield data across various substrate classes, highlighting the performance divergence between the three primary methodologies.

Substrate ClassCorey-Fuchs (2-Step Overall Yield)Seyferth-Gilbert (DAMP + t -BuOK)Bestmann-Ohira (BOR + K2​CO3​ )Primary Cause of Yield Loss in Inferior Methods
Aromatic Aldehydes (e.g., Benzaldehyde)80 - 85%80 - 85%90 - 98% CF: Incomplete Li-halogen exchange.
Aliphatic Aldehydes (Non-enolizable)70 - 75%75 - 80%85 - 95% CF: Side reactions during dibromoalkene formation.
Enolizable Aldehydes (e.g., Phenylacetaldehyde)< 30%< 40%80 - 90% CF/SG: Severe aldol condensation & α -deprotonation.
Base-Sensitive Substrates (Esters, Fmoc, Epoxides)0% (Decomposition)10 - 20%75 - 85% CF: n -BuLi indiscriminately attacks electrophilic centers.
Sterically Hindered (e.g., Pivalaldehyde)50 - 60%65 - 70%75 - 85% CF: Steric clash during Wittig-type olefination.

Data aggregated from standard organic synthesis benchmarking studies 1, 5.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the workflow so the operator understands why a step is performed, reducing the likelihood of experimental failure.

Protocol A: Bestmann-Ohira Synthesis of Terminal Alkynes (Recommended)

This method is highly scalable and chemoselective 4.

Reagents:

  • Aldehyde (1.0 equiv)

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (BOR) (1.2 equiv)

  • Anhydrous K2​CO3​ (2.0 equiv)

  • Anhydrous Methanol (0.2 M relative to aldehyde)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in anhydrous methanol. Causality: Anhydrous conditions prevent the competitive hydrolysis of the phosphonate ester.

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Reagent Addition: Introduce BOR (1.2 equiv) dropwise via syringe. The solution will typically turn pale yellow as the diazo species is generated.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 to 18 hours. Monitor via TLC (Hexanes/EtOAc). Validation: The complete consumption of the UV-active aldehyde spot and the appearance of a highly non-polar alkyne spot indicates reaction completion.

  • Workup: Dilute the mixture with diethyl ether or methyl t-butyl ether (MTBE) and add a 5% aqueous sodium bicarbonate solution.

  • Isolation: Extract the aqueous layer twice with ether. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. The resulting crude alkyne is often >95% pure by NMR and can be used directly or passed through a short silica plug.

Protocol B: Corey-Fuchs Synthesis (For comparison/robust substrates only)

Use only if the substrate lacks base-sensitive functional groups and BOR is unavailable.

Step 1: Dibromoolefination

  • Dissolve PPh3​ (3.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere.

  • Add CBr4​ (1.5 equiv) portion-wise. Stir for 10 minutes until the solution turns bright orange/red (formation of the ylide).

  • Add the aldehyde (1.0 equiv) in DCM dropwise. Stir for 1 hour.

  • Quench with water, extract with DCM, and purify the 1,1-dibromoalkene via column chromatography. Validation: Isolation is mandatory, as residual phosphorus byproducts will severely quench the n -BuLi in Step 2.

Step 2: Alkyne Formation

  • Dissolve the purified 1,1-dibromoalkene (1.0 equiv) in anhydrous THF at -78 °C.

  • Slowly add n -BuLi (2.2 equiv, 2.5 M in hexanes) dropwise. Causality: The first equivalent drives the lithium-halogen exchange; the second equivalent deprotonates the resulting terminal alkyne to drive the reaction forward.

  • Stir at -78 °C for 1 hour, then warm to room temperature for 1 hour.

  • Carefully quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry, and concentrate to yield the terminal alkyne.

References

  • The Journal of Organic Chemistry (ACS Publications). In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes.[Link]

  • Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent.[Link]

  • Organic Syntheses. One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction.[Link]

  • Wikipedia. Seyferth–Gilbert homologation.[Link]

Sources

Validation

Mass Spectrometry Analysis of Dimethyl (2-oxopropanimidoyl)phosphonate: A Comparative Methodological Guide

Executive Summary & Nomenclature Insight In the commercial chemical supply chain, dimethyl (2-oxopropanimidoyl)phosphonate (CAS 90965-06-3) is the catalog name for a compound universally known to synthetic chemists as Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Insight

In the commercial chemical supply chain, dimethyl (2-oxopropanimidoyl)phosphonate (CAS 90965-06-3) is the catalog name for a compound universally known to synthetic chemists as Dimethyl (1-diazo-2-oxopropyl)phosphonate , or the 1[1].

This diazo-phosphonate is a cornerstone reagent for the Seyferth-Gilbert homologation, enabling the highly efficient, one-pot conversion of aldehydes into terminal alkynes under mild basic conditions[2]. Because the diazo group ( =N+=N− ) is thermodynamically labile and prone to decomposition, rigorous mass spectrometry (MS) analysis is critical. Researchers must accurately quantify intact BOR to assess reagent purity, monitor reaction kinetics, and identify degradation artifacts during drug development workflows[3].

Comparative Analysis of Analytical Modalities

When analyzing diazo compounds, the choice of ionization technique dictates whether you observe the intact molecule or a decomposition artifact. Below is an objective comparison of the primary analytical alternatives.

Table 1: Comparative Performance of Analytical Modalities for BOR

Analytical ModalityIonization TypeTarget Analyte StatePrimary ApplicationCritical Limitations
LC-ESI-MS/MS Soft (ESI+, 3-4 kV)Intact [M+H]+ (m/z 193.0)Reaction monitoring, purity quantitationSusceptible to matrix ion suppression
GC-EI-MS Hard (EI, 70 eV)Degraded (Loss of N2​ )Structural elucidation of backboneThermal degradation in the GC inlet
LC-UV (254 nm) N/AIntactBulk purity assessmentLacks structural specificity
Causality Behind Modality Selection
  • Why ESI-MS is superior for quantitation: Electrospray Ionization (ESI) is a "soft" technique. When paired with neutral mobile phases, it preserves the fragile diazo bond, yielding a strong precursor ion at m/z 193.0[4].

  • Why GC-MS fails for intact analysis: The high temperatures of a GC inlet (typically >200°C) combined with 70 eV electron impact cause immediate thermal and electron-induced extrusion of nitrogen gas ( N2​ ). This forms a highly reactive carbene intermediate, meaning the intact mass is rarely observed.

Workflow Sample BOR Sample (CAS 90965-06-3) ESI LC-ESI-MS (Soft Ionization) Sample->ESI Neutral Buffer GC GC-EI-MS (Hard Ionization) Sample->GC Volatilization Intact Intact [M+H]+ m/z 193.0 ESI->Intact Preserves Diazo Degrad Thermal Loss of N2 m/z 165.0 ESI->Degrad CID (15 eV) GC->Degrad Inlet Degradation Frag PO(OCH3)2 Fragment m/z 109.0 GC->Frag 70 eV EI Degrad->Frag CID (30 eV)

Fig 1: Comparative MS workflows and primary fragmentation pathways for BOR analysis.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By carefully controlling the pH and monitoring specific Multiple Reaction Monitoring (MRM) transitions, you can definitively prove that any observed degradation is due to the reaction being studied, not the analytical method itself.

Step 1: Causality-Driven Sample Preparation

Diazo compounds undergo rapid acid-catalyzed degradation. Standard LC-MS protocols often use 0.1% Formic Acid (pH ~2.7), which will prematurely protonate the diazo carbon of BOR, accelerating N2​ loss during chromatography.

  • Buffer Selection: Prepare mobile phases using 10 mM Ammonium Acetate in LC-MS grade water (Mobile Phase A, pH ~6.8) and 100% Acetonitrile (Mobile Phase B).

  • Sample Dilution: Dilute the BOR sample or reaction aliquot in cold Acetonitrile ( 4∘C ). The cold organic solvent instantly quenches base-catalyzed homologation reactions[3].

  • Internal Standard: Spike samples with a stable isotope-labeled phosphonate (if available) or triphenylphosphine oxide (TPPO) to validate ionization efficiency.

Step 2: Chromatographic Separation
  • Column: Use a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Gradient: Run a fast gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Validation Check: BOR should elute as a sharp, symmetrical peak. Peak tailing indicates unwanted secondary interactions, likely due to active silanol sites on an aging column.

Step 3: MS/MS MRM Transitions

Operate the Triple Quadrupole (QQQ) mass spectrometer in Positive ESI mode.

Table 2: Optimized MRM Transitions for BOR (m/z 193.0)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Causality (Fragmentation Logic)
193.0 165.0 15Primary Quantifier: Loss of N2​ (-28 Da). Highly sensitive due to the labile diazo bond.
193.0 133.0 25Qualifier 1: Loss of N2​ and Methanol (-60 Da). Confirms the presence of the dimethyl ester.
193.0 109.0 35Qualifier 2: Formation of the [PO(OCH3​)2​]+ cation. Validates the phosphonate backbone.

Reaction Monitoring Workflow

When utilizing BOR to synthesize terminal alkynes for downstream "click chemistry" or PROTAC development, tracking the consumption of BOR is vital for yield optimization.

Reaction Aldehyde Target Aldehyde Reaction Seyferth-Gilbert Homologation Aldehyde->Reaction BOR BOR Reagent (CAS 90965-06-3) BOR->Reaction Base K2CO3 / MeOH Base->Reaction Quench Quench in Cold MeCN Reaction->Quench Time-course LCMS LC-QQQ-MS Analysis Quench->LCMS MRM Quantitation

Fig 2: LC-MS/MS reaction monitoring workflow for Seyferth-Gilbert homologation.

Data Interpretation: By plotting the Area Under the Curve (AUC) of the 193.0 165.0 transition over time, researchers can accurately determine the reaction half-life. If the 165.0 m/z peak appears in the Q1 full scan (prior to the collision cell), it indicates that the BOR reagent has thermally or chemically degraded in the reaction flask prior to analysis[3].

References

  • An Efficient and Novel Regioselective Synthesis of Phosphonylpyrazoles from Vinylazides and Bestmann-Ohira Reagent Oriental Journal of Chemistry URL:[Link]

  • Studies toward the Synthesis of Chartelline C The Journal of Organic Chemistry (ACS) URL:[Link]

  • Achieving Olympicene Functionalization Three Ways PMC - NIH URL:[Link]

Sources

Comparative

dimethyl (2-oxopropanimidoyl)phosphonate vs Bestmann-Ohira reagent efficacy

As a Senior Application Scientist, I frequently encounter supply chain and literature discrepancies that bottleneck synthetic workflows. When evaluating the efficacy of dimethyl (2-oxopropanimidoyl)phosphonate against th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter supply chain and literature discrepancies that bottleneck synthetic workflows. When evaluating the efficacy of dimethyl (2-oxopropanimidoyl)phosphonate against the Bestmann-Ohira Reagent (BOR) for the synthesis of terminal alkynes, we must first address a pervasive nomenclature artifact that plagues commercial catalogs.

Structurally and functionally, dimethyl (2-oxopropanimidoyl)phosphonate (CAS 90965-06-3)[1] is the exact same chemical entity as the Bestmann-Ohira Reagent[2]. However, automated naming algorithms have caused vendors to erroneously conflate this diazo compound with its stable precursor, dimethyl 2-oxopropylphosphonate (CAS 4202-14-6)[3].

Therefore, the true operational comparison for drug development professionals is not between two different homologation reagents, but between two distinct synthetic strategies: Using isolated, commercial BOR versus the one-pot in situ generation of BOR from its stable precursor.

Mechanistic Causality: The Seyferth-Gilbert Homologation

The transformation of aldehydes to terminal alkynes traditionally relies on the Seyferth-Gilbert Reagent (DAMP). However, DAMP requires strong bases (e.g., t-BuOK), which inevitably cause aldol condensation in base-labile, enolizable aldehydes Seyferth-Gilbert Homologation[4].

The Bestmann-Ohira modification elegantly circumvents this. By utilizing a mild base (K₂CO₃) in methanol, the acetyl group of BOR is selectively cleaved via nucleophilic attack by methoxide. This in situ deacetylation slowly releases the active DAMP anion, keeping its steady-state concentration low and preventing side reactions[4].

Mechanism BOR Bestmann-Ohira Reagent (BOR) DAMP DAMP Anion (Active Species) BOR->DAMP K2CO3 / MeOH (-MeOAc) Oxaphos Oxaphosphetane Intermediate DAMP->Oxaphos + Aldehyde Diazoalkene Diazoalkene Oxaphos->Diazoalkene Cycloelimination (-Phosphate) Carbene Vinylidene Carbene Diazoalkene->Carbene -N2 Alkyne Terminal Alkyne Carbene->Alkyne 1,2-H Shift

Mechanism of Bestmann-Ohira alkynylation via vinylidene carbene.

Comparative Efficacy: Isolated vs. In Situ Generation

While isolated BOR provides rapid kinetics, diazo compounds pose severe explosion hazards at scale Organic Syntheses Procedure[5]. To mitigate this, modern scalable protocols generate BOR in situ using dimethyl 2-oxopropylphosphonate and a bench-stable diazotransfer reagent like imidazole-1-sulfonyl azide hydrochloride In Situ Generation Protocol[6].

The quantitative performance comparison below highlights the trade-offs between the two approaches based on recent optimization data[6]:

ParameterIsolated BOR (CAS 90965-06-3)In Situ BOR (via CAS 4202-14-6)
Reagent Stability Requires cold storage; diazo hazardBench-stable precursor
Scalability Limit < 1 mmol (Due to safety limits)> 45 mmol (Multigram proven)
Yield (Aliphatic Aldehydes) 80–95%71–89%
Yield (Aryl Aldehydes) 85–98%75–90%
Total Reaction Time 1–4 hours17 hours (2h generation + 15h reaction)
Cost Efficiency Low (Expensive commercial reagent)High (Inexpensive precursor)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that intermediate species are successfully generated before proceeding.

Protocol A: Small-Scale Homologation using Isolated BOR (< 1 mmol)

Use this method for rapid library synthesis where scale-up hazards are negligible.

  • Preparation: Dissolve the target aldehyde (1.0 mmol) and isolated Bestmann-Ohira Reagent (1.2 mmol) in anhydrous MeOH (10 mL).

  • Activation: Add anhydrous K₂CO₃ (2.0 mmol) in one portion.

    • Validation Checkpoint 1: Observe mild effervescence (N₂ gas evolution). This physically validates the decomposition of the diazoalkene intermediate into the vinylidene carbene.

  • Reaction: Stir at 25 °C for 4 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the UV-active aldehyde spot is fully consumed, replaced by a less polar alkyne spot.

  • Workup: Distill off MeOH under reduced pressure. Dissolve the residue in EtOAc, wash with saturated NH₄Cl, and dry over Na₂SO₄.

Protocol B: Scalable In Situ Generation and Homologation (> 1 mmol)

Use this method for process chemistry and multigram scale-up to avoid diazo accumulation.

  • Diazo Transfer: Suspend K₂CO₃ (4.5 mmol) in anhydrous MeCN (5 mL). Add dimethyl 2-oxopropylphosphonate (1.2 mmol) and imidazole-1-sulfonyl azide hydrochloride (1.2 mmol). Stir at 25 °C for 2 hours.

    • Causality Note: MeCN is strictly required here. It stabilizes the diazo transfer transition state without solvolyzing the azide.

    • Validation Checkpoint 1: The suspension will transition to a pale yellow/brown color. HPLC must confirm 100% consumption of the phosphonate precursor before proceeding[6].

  • Homologation: Dissolve the aldehyde (1.0 mmol) in MeOH (5 mL) and add it to the reaction mixture. Stir at 25 °C for 15 hours.

    • Causality Note: MeOH is the specific nucleophile required to attack the acetyl carbonyl of the newly formed BOR. Without MeOH, the active DAMP anion will not form, and the homologation will stall[6].

  • Workup: Dilute with water and extract with Et₂O. The imidazole byproducts are highly water-soluble, ensuring a clean phase separation.

Workflow Start Determine Target Reaction Scale Small Small Scale (< 1 mmol) Start->Small Large Large Scale (> 1 mmol) Start->Large Isol Use Isolated BOR (Commercial) Small->Isol Warn Safety Warning: Explosive Diazo Accumulation Large->Warn Homologation Seyferth-Gilbert Homologation Isol->Homologation InSitu In Situ Generation (Precursor + Azide) InSitu->Homologation Warn->InSitu Mitigate Risk

Workflow decision matrix for selecting isolated vs. in situ BOR generation.

References

  • Dimethyl (2-oxopropanimidoyl)phosphonate - [D26399] Synthonix URL: [Link]

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate(CAS# 90965-06-3) Angene Chemical URL: [Link]

  • Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent Organic Chemistry Portal URL:[Link]

  • Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses Procedure Organic Syntheses URL: [Link]

  • In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Validation

benchmarking dimethyl (2-oxopropanimidoyl)phosphonate in pharmaceutical synthesis

Title: Benchmarking Dimethyl (2-oxopropanimidoyl)phosphonate in Pharmaceutical Synthesis: A Comparative Guide to Terminal Alkyne Homologation Introduction: The Nomenclature and Synthetic Imperative In modern pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Dimethyl (2-oxopropanimidoyl)phosphonate in Pharmaceutical Synthesis: A Comparative Guide to Terminal Alkyne Homologation

Introduction: The Nomenclature and Synthetic Imperative

In modern pharmaceutical synthesis, the terminal alkyne is a privileged pharmacophore and a critical synthetic handle, particularly for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. The direct conversion of aldehydes to terminal alkynes is a routine necessity.

Commercially listed in many catalogs as dimethyl (2-oxopropanimidoyl)phosphonate [1], this compound is more accurately recognized by organic chemists as dimethyl (1-diazo-2-oxopropyl)phosphonate (CAS 90965-06-3)[2], universally known as the Bestmann-Ohira Reagent (BOR) .

Historically, chemists relied on the Corey-Fuchs reaction or the Seyferth-Gilbert homologation to achieve this transformation. However, these classical methods present severe limitations regarding functional group tolerance and operational complexity. This guide objectively benchmarks the Bestmann-Ohira Reagent against its classical alternatives, detailing the mechanistic causality that makes it the premier choice for complex, base-labile pharmaceutical intermediates.

Mechanistic Causality: Why the Bestmann-Ohira Reagent Excels

To understand why BOR outperforms classical reagents, we must examine the causality behind the reaction conditions.

The original Seyferth-Gilbert homologation utilizes dimethyl (diazomethyl)phosphonate. To activate this reagent, a strong base like potassium tert-butoxide ( t -BuOK) is required to deprotonate the phosphonate and form the reactive carbanion[3]. If the target aldehyde contains an α -proton (enolizable), this strong base will preferentially trigger an aldol condensation, destroying the starting material.

The Bestmann-Ohira innovation is a masterclass in in situ generation. By appending an acetyl group to the diazo carbon, the reagent becomes susceptible to methanolysis. When BOR is exposed to a mild base like potassium carbonate (K 2​ CO 3​ ) in methanol, the acetyl group is cleaved, slowly generating the reactive Seyferth-Gilbert carbanion directly in the reaction mixture[3].

Because the strong carbanion is generated slowly and consumed immediately by the aldehyde, the steady-state concentration of strong base remains near zero. This mechanistic bypass completely prevents the aldol condensation of enolizable aldehydes, enabling broad functional group tolerance[4].

Mechanistic pathway of the Bestmann-Ohira alkynylation via in situ carbanion generation.

Benchmarking Data: BOR vs. Alternatives

When designing a synthetic route for an Active Pharmaceutical Ingredient (API), process chemists must weigh step-count, yield, safety, and substrate scope. The table below synthesizes quantitative and qualitative benchmarking data across the three primary homologation strategies[5][6][7].

ParameterBestmann-Ohira Reagent (BOR)Seyferth-Gilbert ReagentCorey-Fuchs Reaction
Chemical Reagent Dimethyl (2-oxopropanimidoyl)phosphonateDimethyl (diazomethyl)phosphonateCBr 4​ , PPh 3​ , then n -BuLi
Step Count 1 Step (One-pot)1 Step (One-pot)2 Steps (Isolation often required)
Base Required Mild (K 2​ CO 3​ in MeOH)Strong ( t -BuOK)Very Strong ( n -BuLi)
Operating Temp. Room Temperature-78 °C to RT0 °C (Step 1) / -78 °C (Step 2)
Enolizable Aldehydes Excellent Tolerance Poor (Aldol side-reactions)Poor (Deprotonation side-reactions)
Average Yield Range 75% – 95%60% – 85%70% – 90% (Over 2 steps)
Scale-Up Hazards Diazo accumulation hazard on multi-kg scaleDiazo accumulation hazardSafe for multi-kg scale (No diazo)

Note: While BOR is superior for discovery and medicinal chemistry, Corey-Fuchs is sometimes preferred for multi-kilogram process chemistry to avoid the energetic hazards associated with diazo compounds, though in situ generation of BOR using sulfonyl azides has largely mitigated this bottleneck[4].

Decision matrix for selecting the optimal alkyne homologation strategy in pharma synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality of each step is explained to allow researchers to troubleshoot deviations in real-time.

Protocol A: Bestmann-Ohira Alkynylation (Optimal for Discovery/MedChem)

Objective: Conversion of an enolizable aliphatic aldehyde to a terminal alkyne.[6][7]

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv, e.g., 5.0 mmol) in anhydrous methanol (0.2 M concentration).

    • Causality: Methanol is strictly required as it acts as the nucleophile to cleave the acetyl group from the BOR reagent.

  • Base Addition: Add anhydrous K 2​ CO 3​ (2.0 equiv, 10.0 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Reagent Addition: Add dimethyl (2-oxopropanimidoyl)phosphonate (BOR) (1.2 equiv, 6.0 mmol) dropwise or in small portions.

    • Validation Check: The reaction mixture may turn slightly yellow, and mild gas evolution (N 2​ ) should be observed as the diazoalkene decomposes to the carbene.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active or stainable aldehyde spot confirms completion.

  • Workup: Dilute the mixture with diethyl ether or ethyl acetate, then quench with a 5% aqueous NaHCO 3​ solution. Extract the aqueous layer twice with the organic solvent.

    • Causality: Quenching halts any residual methanolysis and partitions the water-soluble dimethyl phosphate byproduct into the aqueous layer.

  • Purification: Dry the combined organic layers over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Corey-Fuchs Homologation (Optimal for Multi-KG Process Scale)

Objective: Two-step conversion avoiding diazo energetics.[6]

  • Olefination (Step 1): To a solution of CBr 4​ (2.0 equiv) in anhydrous CH 2​ Cl 2​ at 0 °C, add PPh 3​ (4.0 equiv) portion-wise. Stir for 15 minutes until the solution turns bright orange (formation of the ylide). Add the aldehyde (1.0 equiv) and stir for 1 hour. Quench with water, extract, and isolate the 1,1-dibromoalkene intermediate.

  • Elimination (Step 2): Dissolve the purified dibromoalkene in anhydrous THF at -78 °C. Add n -BuLi (2.2 equiv) dropwise.

    • Causality: The first equivalent of n -BuLi performs a halogen-metal exchange, triggering α -elimination to a bromoalkyne. The second equivalent deprotonates the bromoalkyne to form the lithium acetylide.

  • Quench: Stir for 1 hour at -78 °C, warm to room temperature, and quench with saturated aqueous NH 4​ Cl. Extract and purify.

Conclusion

For pharmaceutical synthesis, dimethyl (2-oxopropanimidoyl)phosphonate (Bestmann-Ohira Reagent) represents the gold standard for synthesizing terminal alkynes from aldehydes. By leveraging methanolysis to generate the reactive Seyferth-Gilbert anion in situ, it bypasses the need for harsh bases and cryogenic temperatures. While the Corey-Fuchs reaction remains relevant for specific scale-up scenarios due to the avoidance of diazo intermediates, the functional group tolerance and operational simplicity of BOR make it indispensable for the rapid synthesis of complex drug candidates.

References

  • EvitaChem. Buy Dimethyl (2-oxopropanimidoyl)phosphonate (EVT-12044266).
  • ChemicalBook. Dimethyl (1-Diazo-2-oxopropyl)phosphonate | 90965-06-3.
  • Organic Chemistry Portal. Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent.
  • SigutLabs. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents.
  • The Journal of Organic Chemistry (ACS Publications). In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide.
  • BenchChem. A Comparative Guide to the Synthetic Routes of 2-Ethynylfuran.
  • The Journal of Organic Chemistry (ACS Publications). Modular and Stereodivergent Approach to Unbranched 1,5,9,n-Polyenes.

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Safety & Regulatory Compliance

Safety

Dimethyl (2-oxopropanimidoyl)phosphonate proper disposal procedures

The management of highly reactive homologation reagents requires a rigorous, systems-level approach to laboratory safety. Dimethyl (2-oxopropanimidoyl)phosphonate—more accurately and commonly referred to in synthetic lit...

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Author: BenchChem Technical Support Team. Date: April 2026

The management of highly reactive homologation reagents requires a rigorous, systems-level approach to laboratory safety. Dimethyl (2-oxopropanimidoyl)phosphonate—more accurately and commonly referred to in synthetic literature as Dimethyl (1-diazo-2-oxopropyl)phosphonate or the Bestmann-Ohira Reagent (CAS: 90965-06-3)—is a cornerstone reagent for the one-carbon homologation of aldehydes to terminal alkynes[1].

While indispensable in drug development and organic synthesis, its molecular architecture features a high-energy diazo group. Furthermore, it is typically supplied and handled as a 10% solution in acetonitrile[2]. This combination of a reactive diazo moiety and a highly flammable, toxic solvent necessitates strict, causality-driven operational and disposal protocols to prevent thermal decomposition, toxic exposure, and environmental contamination.

Hazard Profile & Physicochemical Causality

To design a self-validating disposal system, we must first understand the physicochemical drivers of the reagent's hazards. The diazo group ( =N+=N− ) is thermodynamically driven to release nitrogen gas ( N2​ ). While the Bestmann-Ohira reagent is significantly more stable than simpler diazo compounds (like diazomethane) due to the electron-withdrawing phosphonate and carbonyl groups, it remains sensitive to extreme conditions, strong acids, and transition metals.

The primary solvent, acetonitrile, introduces acute toxicity risks (metabolizing to cyanide in the body under certain conditions) and high flammability[3].

Table 1: Quantitative Hazard and Physical Data Summary

ParameterSpecification / DataOperational Implication
CAS Number 90965-06-3Standard identifier for waste manifesting[1].
Physical State Light yellow to orange clear liquidColor changes (darkening) may indicate degradation[4].
Primary Hazards (GHS) H225 (Flammable), H311 (Toxic dermal), H370 (Organ damage)Mandates handling in a Class II fume hood with nitrile gloves[4].
Storage Temperature 2-8 °C (under inert gas)Prevents thermal degradation and pressure buildup[5].
Decomposition Byproducts NOx​ , POx​ , COx​ , N2​ gasDictates the requirement for specific incineration scrubbers[3].

Standardized Waste Disposal Methodology

The disposal of the Bestmann-Ohira reagent cannot be managed through standard aqueous or general organic waste streams. The presence of phosphorus and nitrogen dictates a specialized thermal destruction pathway.

Step-by-Step Disposal Protocol:

  • Segregation and Quenching Assessment:

    • Action: Isolate the reagent waste from strong acids, bases, and oxidizing agents.

    • Causality: Acidic conditions can protonate the diazo carbon, leading to the rapid and potentially explosive expulsion of nitrogen gas and the formation of highly reactive carbocations.

  • Primary Containment:

    • Action: Transfer the waste into a dedicated, clearly labeled, chemically compatible container (e.g., HDPE or PTFE-lined glass).

    • Verification: Ensure the container is never filled beyond 70% capacity to allow for potential vapor expansion (acetonitrile volatility) or trace nitrogen evolution.

  • Secondary Containment & Storage:

    • Action: Place the primary waste container in a secondary containment tray and store it in a flammables-rated refrigerator (2-8 °C) until pickup[5].

  • Licensed Thermal Destruction:

    • Action: Offer the material to a licensed hazardous waste disposal company. The manifest must explicitly state the requirement for incineration equipped with an afterburner and a scrubber [3].

    • Causality: The afterburner is required to completely oxidize the acetonitrile and diazo components, preventing the release of toxic NOx​ or cyanide gas. The alkaline scrubber is mandatory to neutralize the phosphorus oxides ( POx​ ) generated from the phosphonate group, converting them into benign phosphate salts before exhaust release[3].

WasteProtocol Gen Waste Generation (Diazo Phosphonate) Seg Chemical Segregation (Isolate from Acids/Bases) Gen->Seg Store Cold Storage (2-8°C) Secondary Containment Seg->Store Transfer Licensed EPA/RCRA Waste Transfer Store->Transfer Incinerate Thermal Destruction (Afterburner & Scrubber) Transfer->Incinerate

Figure 1: Self-validating logistical workflow for diazo phosphonate waste management.

Spill Response and Decontamination Protocol

In the event of a spill, immediate containment is required to mitigate flammability and inhalation risks associated with the acetonitrile carrier[2].

Step-by-Step Spill Recovery:

  • Immediate Isolation: Evacuate personnel from the immediate area. Extinguish all sources of ignition, as acetonitrile vapors can travel to an ignition source and flash back[4].

  • PPE Verification: Responders must don appropriate PPE, including splash goggles, a chemical-resistant apron, and heavy-duty nitrile or butyl rubber gloves (acetonitrile rapidly permeates standard latex)[2].

  • Inert Absorption:

    • Action: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or a specialized silica-based spill kit[6].

    • Causality: Combustible absorbents (like paper towels or sawdust) must be strictly avoided, as the mixture of a flammable solvent and a reactive diazo compound on a high-surface-area combustible substrate creates an extreme fire hazard.

  • Mechanical Transfer: Use non-sparking tools (e.g., conductive plastic or brass dustpans) to sweep up the absorbed mixture[4].

  • Decontamination & Validation: Wash the spill surface with a mild soap and water solution. Validation: Visually inspect the surface; a dry, residue-free surface with no residual acetonitrile odor indicates successful primary decontamination.

  • Disposal: Place all absorbed material and contaminated PPE into a sealed hazardous waste receptacle for incineration as detailed in Section 2[6].

References

  • Synthonix. (n.d.). Dimethyl (2-oxopropanimidoyl)phosphonate -[D26399]. Retrieved from [Link]

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